molecular formula C7H7BrN2O2S B1586170 Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate CAS No. 50593-91-4

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Cat. No.: B1586170
CAS No.: 50593-91-4
M. Wt: 263.11 g/mol
InChI Key: MYZJIEWTRJTWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C7H7BrN2O2S and its molecular weight is 263.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZJIEWTRJTWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383359
Record name Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-91-4
Record name Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, including mechanistic insights, experimental protocols, and data presentation.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block in this context, offering multiple reaction sites for further chemical modification. The bromine atom at the 5-position is amenable to various cross-coupling reactions, while the ester and methylsulfanyl groups can be manipulated to introduce diverse functionalities, making it a versatile precursor for the synthesis of complex molecules.

A Robust Two-Step Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the pyrimidine core to form 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final product. This approach ensures high yields and purity of the target molecule.

Step 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

The initial and crucial step is the formation of the pyrimidine ring. This is accomplished through the condensation of mucobromic acid with S-methylisothiourea sulfate. This reaction is a classic example of pyrimidine synthesis, where a 1,3-dicarbonyl equivalent (in this case, derived from mucobromic acid) reacts with a compound containing an N-C-N fragment (S-methylisothiourea).

The reaction proceeds via a nucleophilic attack of the amidine nitrogen of S-methylisothiourea on one of the carbonyl groups of mucobromic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The presence of a base, such as triethylamine, is critical to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack.

Experimental Protocol: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [1]

  • Materials:

    • Mucobromic acid

    • S-methylisothiourea sulfate

    • Triethylamine

    • Deionized water

    • Concentrated hydrochloric acid

    • Activated carbon

    • Diethyl ether

  • Procedure:

    • To a stirred aqueous solution of S-methylisothiourea sulfate, slowly add mucobromic acid at room temperature.

    • Cool the resulting suspension to 10 °C using an ice bath.

    • Add triethylamine dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

    • Allow the reaction mixture to stir at room temperature for 24 hours.

    • Add activated carbon to the solution and stir for 10 minutes to decolorize.

    • Filter the mixture to remove the activated carbon.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

    • Collect the yellow precipitate by filtration.

    • Wash the precipitate sequentially with water and diethyl ether.

    • Dry the product in a vacuum oven at 50 °C to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Step 2: Esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. A reliable and widely used method for this transformation is the Fischer esterification.[2][3][4][5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used.

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

    • Methanol

    • Concentrated sulfuric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • Dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: Carboxylic Acid SynthesisStep 2: Esterification
Starting Materials Mucobromic acid, S-methylisothiourea sulfate5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, Methanol
Key Reagents Triethylamine, Hydrochloric acidSulfuric acid
Solvent WaterMethanol
Reaction Temperature 10 °C to Room TemperatureReflux
Reaction Time 24 hoursSeveral hours (TLC monitored)
Typical Yield ~60%>90%
Purity >95% (after washing)>98% (after chromatography)

Visualizing the Synthesis

To better illustrate the synthetic process, the following diagrams outline the reaction mechanism and the overall experimental workflow.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Fischer Esterification Mucobromic_Acid Mucobromic Acid Intermediate_1 Cyclization & Dehydration Mucobromic_Acid->Intermediate_1 + S-Methylisothiourea (Triethylamine) S_Methylisothiourea S-Methylisothiourea Sulfate S_Methylisothiourea->Intermediate_1 Carboxylic_Acid 5-bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Intermediate_1->Carboxylic_Acid Carboxylic_Acid_2 5-bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid_2->Intermediate_2 + Methanol (H₂SO₄) Methanol Methanol Methanol->Intermediate_2 Final_Product Methyl 5-bromo-2-(methylsulfanyl)- 4-pyrimidinecarboxylate Intermediate_2->Final_Product - H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Workflow Start Start: Starting Materials Step1 Step 1: Condensation Reaction (Mucobromic Acid + S-Methylisothiourea) Start->Step1 Workup1 Workup 1: Acidification & Filtration Step1->Workup1 Step2 Step 2: Esterification (Carboxylic Acid + Methanol) Workup1->Step2 Workup2 Workup 2: Extraction & Neutralization Step2->Workup2 Purification Purification: Column Chromatography Workup2->Purification Final_Product Final Product: Methyl 5-bromo-2-(methylsulfanyl)- 4-pyrimidinecarboxylate Purification->Final_Product

Caption: Experimental workflow for the two-step synthesis.

Conclusion and Future Perspectives

The two-step synthesis of this compound detailed in this guide provides a reliable and efficient method for obtaining this valuable intermediate. The protocols are robust and can be scaled to meet the demands of drug discovery and development programs. The versatility of the final product allows for the exploration of a wide range of chemical space, paving the way for the discovery of novel therapeutic agents. Further optimization of reaction conditions and the exploration of alternative synthetic routes, such as one-pot procedures, could enhance the efficiency and sustainability of this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to engage in various biological interactions. The unique combination of a bromine atom, a methylsulfanyl group, and a methyl carboxylate ester on the pyrimidine ring endows this molecule with a versatile reactivity profile and specific physicochemical properties that are crucial for its application as a synthetic intermediate and a potential pharmacophore.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its molecular structure, solubility, lipophilicity, and reactivity. Understanding these characteristics is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems, thereby accelerating the drug development process.

Molecular Structure and Properties

The foundational physicochemical properties of a molecule are dictated by its structure. This compound possesses a unique arrangement of functional groups that influence its electronic distribution, size, and shape.

PropertyValueSource
Chemical Formula C₇H₇BrN₂O₂S--INVALID-LINK--[1]
Molecular Weight 263.11 g/mol --INVALID-LINK--[1][2]
Appearance Pale yellow solid--INVALID-LINK--[3]
Melting Point 67 °C--INVALID-LINK--[4]
Boiling Point (Predicted) 348.7 ± 22.0 °C--INVALID-LINK--[5]
Density (Predicted) 1.69 ± 0.1 g/cm³--INVALID-LINK--[5]
IUPAC Name methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate--INVALID-LINK--[1]
SMILES COC(=O)C1=NC(=NC=C1Br)SC--INVALID-LINK--[6]
InChI Key MYZJIEWTRJTWCD-UHFFFAOYSA-N--INVALID-LINK--[6]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological assays. The solubility of this compound is influenced by its crystalline structure and the polarity of its functional groups.

Aqueous Solubility: The compound is reported to be slightly soluble in water, with a value of 0.42 g/L .[7] This low aqueous solubility is expected due to the presence of the relatively nonpolar pyrimidine ring, the bromo substituent, and the methyl groups.

Organic Solvent Solubility: While comprehensive quantitative data in a range of organic solvents is not readily available in the literature, a closely related compound, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, is described as being soluble in common organic solvents such as methanol, ethanol, and dichloromethane.[8] Based on the structural similarities, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol, and chlorinated solvents.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a pyrimidine derivative, which can be adapted for the title compound.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_calculation Calculation prep1 Add excess solid compound to a known volume of the test solvent (e.g., PBS, pH 7.4, or organic solvent). prep2 Ensure enough solid is present to maintain a saturated solution. prep1->prep2 inc1 Incubate the mixture at a constant temperature (e.g., 25°C or 37°C). prep2->inc1 inc2 Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. inc1->inc2 sep1 Separate the undissolved solid from the saturated solution. inc2->sep1 sep2 This can be achieved by centrifugation or filtration (e.g., using a 0.22 µm filter). sep1->sep2 quant2 Dilute an aliquot of the clear supernatant and measure its concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS). sep2->quant2 quant1 Prepare a calibration curve using a stock solution of the compound. quant1->quant2 calc1 Determine the concentration of the dissolved compound from the calibration curve. quant2->calc1 calc2 This concentration represents the thermodynamic solubility. calc1->calc2

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity and Acidity (LogP & pKa)

Lipophilicity and acidity are fundamental parameters in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Partition Coefficient): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). A predicted XLogP3 value for the related 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is 1.6 .[9] Given that the methyl ester is generally more lipophilic than the corresponding carboxylic acid, the LogP of this compound is expected to be slightly higher.

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid in solution. For this compound, the primary site of protonation would be one of the nitrogen atoms in the pyrimidine ring. A predicted pKa value for the corresponding carboxylic acid, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is 1.31 ± 0.10 , indicating it is a strong carboxylic acid.[9] For the methyl ester, the basicity of the pyrimidine nitrogens is of interest. The electron-withdrawing nature of the bromo and carboxylate groups is expected to decrease the basicity of the ring nitrogens, resulting in a low pKa for the conjugate acid. A predicted pKa for the title compound is -2.91 ± 0.29 , suggesting it is a very weak base.[3]

Experimental Protocol for LogP and pKa Determination by HPLC

A common and efficient method for the simultaneous determination of LogP and pKa involves reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_logd LogD Calculation cluster_logp_pka LogP and pKa Determination prep1 Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). prep2 Prepare a series of aqueous mobile phases with varying pH values. prep1->prep2 hplc2 Elute with an isocratic mobile phase containing a specific ratio of organic solvent (e.g., acetonitrile) and the aqueous buffer of a set pH. prep2->hplc2 hplc1 Inject the sample onto a reverse-phase HPLC column (e.g., C18). hplc1->hplc2 hplc3 Determine the retention time (t_R) at each pH. hplc2->hplc3 logd1 Calculate the capacity factor (k) at each pH: k = (t_R - t_0) / t_0, where t_0 is the dead time. hplc3->logd1 logd2 LogD at each pH is linearly related to the logarithm of the capacity factor (log k). logd1->logd2 logp_pka1 Plot LogD versus pH. logd2->logp_pka1 logp_pka2 The LogP is the LogD value in the pH region where the compound is completely neutral. logp_pka1->logp_pka2 logp_pka3 The pKa is the pH at which the LogD is halfway between the LogD of the neutral and ionized forms. logp_pka1->logp_pka3

Caption: Workflow for LogP and pKa Determination by HPLC.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key functional groups: the bromo substituent at the 5-position, the methylsulfanyl group at the 2-position, and the methyl carboxylate at the 4-position.

Reactivity of the 5-Bromo Group: The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for synthetic transformations, particularly for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the bromo-pyrimidine can be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. This reaction is a powerful tool for introducing aryl or heteroaryl substituents at the 5-position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Generalized Protocol for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents). setup2 Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF). setup1->setup2 setup3 Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen). setup2->setup3 react1 Heat the reaction mixture to the desired temperature (typically 80-110 °C). setup3->react1 react2 Monitor the reaction progress by TLC or LC-MS. react1->react2 workup1 After completion, cool the reaction to room temperature. react2->workup1 workup2 Dilute with water and extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Generalized Workflow for Suzuki-Miyaura Coupling.

Reactivity of the 2-Methylsulfanyl Group: The methylsulfanyl (-SMe) group at the 2-position can also participate in various transformations. It can be oxidized to the corresponding sulfoxide (-S(O)Me) or sulfone (-SO₂Me) using appropriate oxidizing agents. This oxidation significantly alters the electronic properties of the pyrimidine ring, making the 2-position more susceptible to nucleophilic aromatic substitution. The sulfone is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles at this position.

Reactivity of the 4-Methyl Carboxylate Group: The methyl carboxylate (-COOMe) group at the 4-position is an ester that can undergo typical ester reactions. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, the ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin, eye, and respiratory irritation.[10] It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, including its moderate lipophilicity, low aqueous solubility, and versatile reactivity at the bromo, methylsulfanyl, and methyl carboxylate positions, make it an attractive starting material for the synthesis of novel and complex molecules. A thorough understanding of these properties, as outlined in this guide, is essential for researchers and scientists to fully exploit the potential of this compound in the development of new therapeutic agents and other advanced materials.

References

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Introduction

This compound is a substituted pyrimidine derivative with the chemical formula C₇H₇BrN₂O₂S and CAS Number 50593-91-4. As a functionalized heterocyclic compound, it serves as a critical building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—a bromine atom, a methylsulfanyl group, and a methyl carboxylate group—on the pyrimidine core dictates its reactivity and suitability for subsequent chemical transformations, such as cross-coupling reactions.

Therefore, rigorous and unambiguous structural elucidation is not merely a procedural step but a cornerstone of quality control, ensuring batch-to-batch consistency, and validating synthetic outcomes. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in the principles of spectroscopic and crystallographic methods. We will explore not only the "how" of each technique but the fundamental "why" behind the experimental choices and data interpretation, offering a holistic view for researchers and drug development professionals.

Integrated Analytical Workflow

The definitive structural confirmation of a molecule like this compound relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture; instead, they offer complementary pieces of the structural puzzle. The typical workflow proceeds from rapid, functional group identification (FTIR) and molecular weight confirmation (MS) to a detailed mapping of the atomic framework (NMR) and, ultimately, the precise spatial arrangement of atoms (X-ray Crystallography).

Structural_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) NMR_H ¹H NMR MS->NMR_H FTIR FTIR Spectroscopy FTIR->NMR_H NMR_C ¹³C NMR NMR_H->NMR_C Confirms H-C Framework NMR_2D 2D NMR (COSY, HSQC) NMR_C->NMR_2D Correlates Nuclei XRC X-ray Crystallography NMR_2D->XRC Requires Single Crystal Confirmation Confirmed Structure NMR_2D->Confirmation High-Confidence Confirmation (in solution) XRC->Confirmation Absolute Confirmation Synthesis Synthesized Compound (Purity Check via TLC/HPLC) Synthesis->MS Provides Molecular Weight & Isotopic Pattern Synthesis->FTIR Identifies Functional Groups

Caption: Integrated workflow for the structural elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For halogenated molecules, it provides an unmistakable isotopic signature that serves as a powerful diagnostic tool.

Experimental Protocol
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common technique for small, relatively stable molecules, providing detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that can also be used, typically yielding a strong protonated molecular ion peak [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that covers the expected molecular weight (e.g., 50-400 m/z).

Data Interpretation and Causality
  • Molecular Ion (M⁺): The molecular weight of C₇H₇BrN₂O₂S is approximately 263.11 g/mol . A crucial feature arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. This results in a characteristic doublet for the molecular ion peak:

    • An M⁺ peak corresponding to the molecule containing ⁷⁹Br.

    • An M+2 peak of nearly equal intensity corresponding to the molecule containing ⁸¹Br. The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.

  • Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule's structure. Under EI conditions, the molecular ion can break apart in predictable ways, helping to confirm the connectivity of the functional groups.

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted) Assignment Rationale
262/264 [M]⁺ Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine.
247/249 [M - CH₃]⁺ Loss of a methyl radical from the methylsulfanyl group.
231/233 [M - OCH₃]⁺ Alpha-cleavage with loss of the methoxy radical from the ester.

| 203/205 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000–400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Data Interpretation and Causality

Each functional group has characteristic vibrational frequencies (stretching and bending) that appear as absorption bands in the IR spectrum.

  • Carbonyl (C=O) Stretch: The most prominent peak is expected from the ester's carbonyl group. This appears as a strong, sharp absorption band.

  • Aromatic Ring Stretches: The C=C and C=N bonds within the pyrimidine ring will produce a series of bands in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: The methyl groups will show stretching vibrations just below 3000 cm⁻¹.

  • C-O Stretch: The ester C-O bond will have a characteristic stretch in the fingerprint region.

FTIR_Correlation compound compound C=O (Ester) C=N / C=C (Ring) C-H (Aliphatic) C-O (Ester) freq Frequency (cm⁻¹) ~1725 cm⁻¹ (Strong, Sharp) ~1600-1450 cm⁻¹ (Medium) ~2950 cm⁻¹ (Medium) ~1300-1100 cm⁻¹ (Strong)

A Technical Guide to the Properties and Applications of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS 50593-91-4) in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and participate in crucial hydrogen bonding interactions with biological targets. Within the vast landscape of pyrimidine-based building blocks, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS 50593-91-4) has emerged as a particularly versatile and valuable intermediate. Its trifunctional nature, presenting reactive sites for C-C bond formation, nucleophilic substitution, and ester modification, offers a robust platform for the synthesis of diverse and complex molecular architectures, particularly in the realm of kinase inhibitor development. This guide provides an in-depth analysis of its properties, strategic applications, and field-proven synthetic protocols to empower researchers in their drug discovery endeavors.

Core Physicochemical and Structural Characteristics

Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its structural and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 50593-91-4[2]
Molecular Formula C₇H₇BrN₂O₂S[2]
Molecular Weight 263.11 g/mol [2]
IUPAC Name methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate[2]
Melting Point 67-70 °CJ&K Scientific
Solubility Slightly soluble in water (0.42 g/L).Alfa Aesar
Appearance Off-white to light yellow powder.LookChem

The molecule's utility is derived from its distinct reactive centers:

  • The C5-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

  • The C2-Methylthio Group: This group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amines, a key interaction motif for many kinase inhibitors.

  • The C4-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, or it can be reduced to a primary alcohol, providing further opportunities for derivatization.

Strategic Application in the Synthesis of Kinase Inhibitors: Targeting FGFR4

A significant application of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is as a key starting material in the synthesis of potent and selective kinase inhibitors. One notable example is in the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR4, often through gene amplification or activating mutations, is a known driver in several cancers, including hepatocellular carcinoma, rhabdomyosarcoma, and certain breast and lung cancers. Therefore, selective inhibition of FGFR4 presents a promising therapeutic strategy for these malignancies.

Below is a diagram illustrating the central role of FGFR4 in oncogenic signaling, highlighting the rationale for its inhibition.

FGFR4_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates RAS RAS FGFR4->RAS Dimerization & Autophosphorylation PI3K PI3K FGFR4->PI3K Dimerization & Autophosphorylation STAT3 STAT3 FGFR4->STAT3 Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Signal Transduction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Signal Transduction STAT3->Nucleus Signal Transduction Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Inhibitor FGFR4 Inhibitor (Derived from 50593-91-4) Inhibitor->FGFR4 Blocks ATP Binding Site

Caption: The FGFR4 signaling cascade in cancer.

Key Synthetic Transformations and Experimental Protocols

The strategic value of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate lies in its predictable and high-yielding reactivity. Below are detailed protocols for key transformations that are fundamental to the synthesis of advanced intermediates for kinase inhibitors.

Sonogashira Coupling for C-C Bond Formation

A prime example of leveraging the C5-bromo position is the Sonogashira coupling reaction, which is used to introduce alkynyl moieties. This reaction is a critical step in the synthesis of certain FGFR4 inhibitors.

Experimental Protocol: Synthesis of Methyl 5-((3,5-dimethoxyphenyl)ethynyl)-2-(methylthio)pyrimidine-4-carboxylate

  • Reaction Setup: To a dried reaction vessel, add Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (1.0 eq., e.g., 2.63 g, 10.0 mmol) and 1-ethynyl-3,5-dimethoxybenzene (1.0 eq., e.g., 1.62 g, 10.0 mmol).

  • Solvent and Reagents: Dissolve the starting materials in anhydrous tetrahydrofuran (THF, e.g., 50 mL).

  • Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen (N₂), and maintain a positive pressure.

  • Addition of Base and Catalysts: Sequentially add triethylamine (Et₃N, 2.0 eq., e.g., 2.8 mL, 20.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.1 eq., e.g., 702 mg, 1.0 mmol), triphenylphosphine (PPh₃, 0.2 eq., e.g., 525 mg, 2.0 mmol), and copper(I) iodide (CuI, 0.1 eq., e.g., 190 mg, 1.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-70 °C) and stir until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired coupled product.

Sonogashira_Workflow Start Start: 50593-91-4 & Alkynylbenzene Setup Dissolve in THF Inert Atmosphere (N₂) Start->Setup Reagents Add: - Et₃N (Base) - Pd(PPh₃)₂Cl₂ - PPh₃ - CuI Setup->Reagents Reaction Heat (60-70°C) Monitor (TLC/LC-MS) Reagents->Reaction Workup Quench (H₂O) Extract (EtOAc) Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Workflow for Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

The C2-methylthio group is readily displaced by nucleophiles, particularly amines, which is a common strategy for installing the "hinge-binding" moiety of many kinase inhibitors.

Exemplary Protocol: Amination of the C2 Position

  • Reactant Preparation: In a reaction vessel, dissolve the pyrimidine starting material (e.g., the product from the Sonogashira coupling) in a high-boiling point solvent such as 1-pentanol or dimethyl sulfoxide (DMSO).

  • Addition of Amine and Base: Add the desired amine (e.g., a substituted aniline or a heterocyclic amine, 1.1-1.5 eq.) and a suitable base like triethylamine or diisopropylethylamine (DIPEA, 2-3 eq.).

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.

SNAr_Workflow Start Start: 2-(Methylthio)pyrimidine Derivative Setup Dissolve in High-Boiling Solvent (e.g., 1-Pentanol) Start->Setup Reagents Add: - Desired Amine - Base (e.g., Et₃N) Setup->Reagents Reaction Heat (120-140°C) Monitor (TLC/LC-MS) Reagents->Reaction Workup Dilute & Wash (H₂O, Brine) Reaction->Workup Purify Purify (Chromatography or Recrystallization) Workup->Purify Product 2-Amino-pyrimidine Product Purify->Product

References

The Methylthio Group in Pyrimidine Carboxylates: A Gateway to Novel Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Versatility of a Sulfur-Containing Moiety

In the vast landscape of heterocyclic chemistry, pyrimidine scaffolds hold a place of prominence, forming the core of numerous biologically active compounds, from essential components of nucleic acids to a wide array of pharmaceuticals.[1] Within this important class of molecules, those bearing a methylthio (-SCH₃) group, particularly in conjunction with a carboxylate (-COO(R)) function, represent a uniquely versatile platform for molecular design and synthesis. The methylthio group, while seemingly simple, is a potent synthetic handle, its reactivity tunable to serve as a leaving group for the introduction of a diverse range of substituents. This guide provides an in-depth exploration of the reactivity of the methylthio group in pyrimidine carboxylates, offering a blend of mechanistic insights and practical, field-proven protocols to empower researchers in their quest for novel molecular entities. The strategic manipulation of this functional group is of paramount importance in the development of new therapeutics and agrochemicals.[2][3]

Core Reactivity: A Tale of Two Oxidation States

The reactivity of the methylthio group at the 2- or 4-position of a pyrimidine ring is fundamentally dictated by the oxidation state of the sulfur atom. In its native thioether form, the methylthio group is a relatively modest leaving group. However, its transformation into a methylsulfinyl (-SOCH₃) or, more effectively, a methylsulfonyl (-SO₂CH₃) group dramatically enhances its lability, turning it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4] This two-step strategy—oxidation followed by nucleophilic displacement—forms the cornerstone of the synthetic utility of methylthio-substituted pyrimidines.

The "Activation" Step: Oxidation of the Methylthio Group

The conversion of the electron-donating methylthio group into the powerfully electron-withdrawing methylsulfonyl group is the key to unlocking the synthetic potential of these pyrimidine derivatives. This transformation significantly increases the electrophilicity of the carbon atom to which it is attached, making it highly susceptible to nucleophilic attack.[4]

A variety of oxidizing agents can accomplish this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective choice due to its commercial availability and operational simplicity.[5][6] Other reagents such as Oxone® (potassium peroxymonosulfate) and hydrogen peroxide have also been successfully employed.[5]

dot graph "Oxidation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} digraph "Oxidation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General workflow for the activation of the methylthio group.

This protocol provides a robust method for the synthesis of the activated methylsulfonyl intermediate, a crucial precursor for subsequent nucleophilic substitution reactions.

Materials and Reagents:

  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Quenching and Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.[1]

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct), water, and brine.[1][7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Trustworthiness and Causality: The use of a slight excess of m-CPBA is a common practice to drive the reaction to completion. The portion-wise addition at low temperature is crucial to control the exothermic nature of the oxidation. The aqueous work-up with sodium thiosulfate and sodium bicarbonate is a standard and effective method for removing unreacted oxidant and the acidic byproduct, ensuring a clean product.[7]

Reactant Oxidizing Agent Solvent Temperature Time Yield Reference
4,6-dichloro-2-(methylthio)pyrimidinem-CPBA (2 equiv.)DCM0 °C-Excellent[5]
4-chloro-6-methoxy-2-(methylthio)pyrimidinem-CPBA (2 equiv.)DCM0 °C-Excellent[5]
4,6-dimethoxy-2-(methylthio)pyrimidinem-CPBADCM~30 °C-67%[5]
4,6-dimethyl-2-(methylthio)pyrimidineH₂O₂, Na₂WO₄---High[5]
The Main Event: Nucleophilic Aromatic Substitution (SNAr)

With the highly activated 2-methylsulfonyl group in place, the pyrimidine-5-carboxylate is now primed for reaction with a wide array of nucleophiles. The SNAr mechanism in these electron-deficient systems is a two-step process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9][10] The presence of the electron-withdrawing carboxylate group at the 5-position further facilitates this reaction by stabilizing the negative charge of the intermediate.[2]

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: The Addition-Elimination mechanism of SNAr.

A broad spectrum of nucleophiles can be employed, including:

  • N-nucleophiles: Ammonia, primary and secondary amines, anilines, and hydrazines.

  • O-nucleophiles: Alkoxides and phenoxides.

  • S-nucleophiles: Thiolates.

  • C-nucleophiles: Grignard reagents and organolithium compounds, although these may require specific conditions.

This protocol describes a general procedure for the displacement of the 2-methylsulfonyl group with a primary or secondary amine.

Materials and Reagents:

  • Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

  • Amine nucleophile (e.g., piperidine, morpholine, benzylamine)

  • Polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN))

  • Optional: A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Water

  • Ethyl acetate or other suitable extraction solvent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (1.0 eq) in a suitable polar aprotic solvent.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq). If the amine is used as its salt or if the reaction is sluggish, a non-nucleophilic base (1.5-2.0 eq) can be added.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and any residual base.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-pyrimidine-5-carboxylate derivative.

Trustworthiness and Causality: The choice of solvent is critical; polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt without strongly solvating the anion, thus enhancing its nucleophilicity. The use of a base may be necessary to deprotonate the amine salt or to neutralize any acid formed during the reaction, driving the equilibrium towards the product.

Substrate Nucleophile Solvent Temperature Time Yield Reference
4,6-dichloro-2-(methylsulfonyl)pyrimidine4,4'-thiodiphenol---High[4]
4,6-dichloro-2-(methylsulfonyl)pyrimidine4,4'-thiobisbenzenethiol-rt12 hHigh[4]
4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidineKCNMeCN--27%[5]
4,6-dimethoxy-2-(methylsulfonyl)pyrimidineKCNMeCN--83%[5]
2-SulfonylpyrimidineCysteinepH 7.0 bufferrt-Fast[2]

Conclusion: A Reliable Tool for Drug Discovery and Beyond

The methylthio group in pyrimidine carboxylates is a powerful and versatile synthetic tool. Its reactivity can be finely tuned through a straightforward oxidation to the corresponding sulfone, which then serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This two-step sequence provides a reliable and high-yielding pathway to a vast array of 2-substituted pyrimidine-5-carboxylates, which are valuable building blocks in the synthesis of novel compounds with potential applications in medicine and agriculture. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical expertise to effectively utilize this important class of chemical transformations in their own research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize and validate the structure of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven experimental insights. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explain the rationale behind experimental choices, and provide robust protocols for data acquisition.

Introduction: The Compound of Interest

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and pharmaceuticals. The precise structural elucidation of such compounds is a critical step in the drug discovery and development pipeline, ensuring purity, confirming identity, and enabling further investigation of its biological activity.

Compound Profile:

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 50593-91-4[2][3][4]
Molecular Formula C₇H₇BrN₂O₂S[2][3][5]
Molecular Weight 263.11 g/mol [2][5]
Melting Point 67°C[3]

Integrated Spectroscopic Workflow

The structural confirmation of a novel or synthesized compound is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation provides the highest level of confidence. The following diagram illustrates a typical workflow for small molecule characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Validation Synth Synthesized Compound (Purity Check via TLC/LC) MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern Synth->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Synth->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework Synth->NMR Elucidation Integrated Structure Elucidation MS->Elucidation IR->Elucidation NMR->Elucidation

Caption: Integrated workflow for small molecule characterization.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry is the cornerstone of molecular identification, providing the molecular weight (MW) and, with high-resolution instruments, the elemental composition.

Expected Mass Spectrum for C₇H₇BrN₂O₂S

The most critical feature we expect to observe is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic "doublet" for the molecular ion and any bromine-containing fragments.

  • Expected Monoisotopic Mass: 261.9412 g/mol .[5]

  • M⁺ Peak (containing ⁷⁹Br): m/z ≈ 261.9

  • [M+2]⁺ Peak (containing ⁸¹Br): m/z ≈ 263.9

The near 1:1 ratio of the M⁺ and [M+2]⁺ peaks is a definitive signature for the presence of a single bromine atom in the molecule.[6]

Fragmentation Pathways

Electron Impact (EI) ionization would likely induce fragmentation. While complex, predictable losses include:

  • Loss of the methoxy group (-OCH₃) from the ester.

  • Loss of the entire methyl ester group (-COOCH₃).

  • Loss of the methylsulfanyl group (-SCH₃).

These fragmentation patterns provide further corroborating evidence for the proposed structure.[7][8]

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight organic molecules, minimizing fragmentation and clearly showing the molecular ion. It is often coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap for precise mass determination.[9]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Ionization Mode: Run the analysis in positive ion mode, as the pyrimidine nitrogen atoms can be readily protonated to form [M+H]⁺.

    • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high resolution should allow for mass accuracy within 5 ppm.

    • Analysis: Identify the [M+H]⁺ and [M+H+2]⁺ peaks. Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula C₇H₇BrN₂O₂S.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] By exposing a sample to infrared radiation, we can observe the vibrational frequencies of its chemical bonds.

Expected IR Absorption Bands

Based on the structure of this compound, we anticipate the following key absorption bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3000-2850 cm⁻¹C-H stretchAliphatic (methyl groups)
~1730-1715 cm⁻¹C=O stretchEster (carbonyl)
~1600-1450 cm⁻¹C=N, C=C stretchPyrimidine ring
~1250-1100 cm⁻¹C-O stretchEster
~700-600 cm⁻¹C-S stretchThioether
~650-550 cm⁻¹C-Br stretchBromoalkane

The presence of a strong absorption band around 1725 cm⁻¹ would be compelling evidence for the ester carbonyl group, a key feature of the molecule.[11]

Protocol for Attenuated Total Reflectance (ATR) FT-IR
  • Rationale: ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.[12] It is often preferred over traditional methods like KBr pellets for its simplicity and reproducibility.[13]

  • Methodology:

    • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to capture the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.[14]

    • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

    • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

    • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: After acquisition, perform a baseline correction if necessary and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[15] It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Expected ¹H NMR Signals:

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~8.9 - 9.1Singlet1HH6The lone pyrimidine proton is deshielded by the two ring nitrogens and the adjacent ester group.
~3.9 - 4.1Singlet3H-OCH₃ Protons of the methyl ester are deshielded by the adjacent oxygen atom.
~2.6 - 2.8Singlet3H-SCH₃ Protons of the methylsulfanyl group are deshielded by the adjacent sulfur atom.

Causality: The predicted chemical shifts are based on standard values for protons in similar electronic environments. The absence of adjacent protons for all three groups leads to the prediction of singlets for all signals.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~170 - 175C2Thio-substituted carbon on the pyrimidine ring.
~163 - 166C=OCarbonyl carbon of the ester group.
~160 - 162C4Ester-substituted carbon on the pyrimidine ring.
~158 - 160C6Proton-bearing carbon on the pyrimidine ring.
~120 - 125C5Bromine-substituted carbon (heavy atom effect).
~52 - 55-OCH₃ Methyl carbon of the ester group.
~13 - 16-SCH₃ Methyl carbon of the methylsulfanyl group.
Protocol for NMR Data Acquisition
  • Rationale: Chloroform-d (CDCl₃) is a common, versatile solvent for many organic compounds. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[16]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[16]

    • Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

    • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

    • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • ¹H Acquisition: Acquire the ¹H spectrum. A standard pulse program with 8-16 scans is usually sufficient.

    • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.[16]

    • Data Processing: Process the raw data (FID) using Fourier transformation. Phase and baseline correct the spectra and integrate the ¹H signals.

Conclusion: A Self-Validating Structural Portrait

The structural elucidation of this compound is achieved through the synergistic integration of multiple spectroscopic techniques.

  • MS confirms the molecular weight and the presence of one bromine atom.

  • IR identifies the key functional groups: an ester, a thioether, and an aromatic ring system.

  • NMR provides the definitive map, showing the three distinct methyl and pyrimidine proton environments and the seven unique carbon atoms, all consistent with the proposed structure.

Each piece of data corroborates the others, creating a self-validating system that provides unequivocal proof of the compound's identity. This rigorous, multi-faceted approach is fundamental to ensuring scientific integrity in chemical research and drug development.

References

The Pyrimidine Core: A Privileged Scaffold in the Annals of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Substituted Pyrimidine Compounds

Introduction: The Enduring Significance of the Pyrimidine Heterocycle

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as one of the most vital structural motifs in the fields of medicinal chemistry and chemical biology. Its fundamental importance is etched into the very blueprint of life, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] Beyond this central biological role, the pyrimidine scaffold has proven to be a remarkably versatile and "privileged" structure in drug design. Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, allows for high-affinity binding to a wide array of biological targets. This guide provides a comprehensive technical overview of the historical milestones, seminal discoveries, and evolving synthetic strategies that have cemented the legacy of substituted pyrimidines in modern medicine.

Part 1: Foundational Syntheses and Early Discoveries

The systematic exploration of pyrimidine chemistry began in the late 19th century. Although derivatives like alloxan were known earlier, a key breakthrough came in 1884 when German chemist Arthur Pinner commenced a systematic study, synthesizing derivatives by condensing amidines with ethyl acetoacetate.[2] It was Pinner who first coined the term "pyrimidin" in 1885.[1][2] These early synthetic efforts laid the groundwork for future therapeutic applications.

Two classical reactions became cornerstones of pyrimidine synthesis:

  • Pinner Synthesis: This reaction involves the acid-catalyzed condensation of an amidine with a β-dicarbonyl compound, such as a β-keto ester or β-diketone, to form the pyrimidine ring.[3][4] The mechanism proceeds through nucleophilic attack, dehydration, and cyclization, offering a robust route to 2-substituted pyrimidines.[3]

  • Biginelli Reaction: Discovered by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic conditions.[5][6] This powerful multicomponent reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones, which have become valuable intermediates and therapeutic agents in their own right, known to act as calcium channel blockers and antihypertensive agents.[5]

The First Wave: Barbiturates and CNS Depressants

The first major therapeutic class of substituted pyrimidines emerged from the work of Adolf von Baeyer, who synthesized malonylurea (barbituric acid) in 1864 by combining urea with malonic acid.[7][8] However, the therapeutic potential of this core was not realized until the early 20th century. In 1903, Josef von Mering and Emil Fischer discovered the sedative properties of diethyl-barbituric acid, which was marketed as Barbital (Veronal) in 1904.[8][9] This marked the dawn of the barbiturate era.

The core structure, a 2,4,6-trioxypyrimidine, was systematically modified, leading to the synthesis of over 2,500 derivatives, with about 50 finding clinical use for treating anxiety, insomnia, and seizure disorders.[7][9] Phenobarbital, synthesized in 1912, became a revolutionary treatment for epilepsy.[9][10] While their use has declined due to a high risk of dependence and overdose, the discovery of barbiturates was a critical early demonstration of the therapeutic potential residing within the substituted pyrimidine scaffold.[9][11]

Part 2: The Age of Chemotherapy - Pyrimidines as Antimetabolites

The mid-20th century witnessed a paradigm shift in cancer treatment with the advent of rational drug design. Scientists hypothesized that by creating molecules that mimic natural metabolites, they could disrupt critical cellular processes in rapidly dividing cancer cells. The structural similarity of pyrimidines to the natural nucleobases made them ideal candidates for this antimetabolite strategy.

5-Fluorouracil (5-FU): A Pillar of Cancer Treatment

The story of 5-Fluorouracil (5-FU) is a landmark in oncology. The rationale stemmed from the 1954 observation by Abraham Cantarow and Karl Paschkis that liver tumors preferentially absorbed uracil compared to normal cells.[12] This finding inspired Charles Heidelberger at the McArdle Laboratory to design a uracil analog that could block DNA synthesis. He reasoned that replacing the hydrogen at the 5-position with a highly electronegative fluorine atom—an atom similar in size—would create a fraudulent nucleotide that would inhibit the enzyme thymidylate synthase, thereby depriving the cell of thymidine, a crucial DNA building block.[13]

Heidelberger collaborated with Robert Duschinsky at Hoffmann-La Roche to synthesize the compound, and in 1957, they reported that 5-FU markedly inhibited tumors in mice.[12][13] The first clinical findings in humans were reported in 1958 by Anthony R. Curreri and colleagues, demonstrating significant antitumor activity.[12][14] For over 60 years, 5-FU has remained a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[13][15]

Mechanism of Action of 5-Fluorouracil

Caption: Intracellular activation and mechanism of action of 5-Fluorouracil (5-FU).

Part 3: The Antiviral Revolution with Pyrimidine Nucleoside Analogs

The discovery that pyrimidine antimetabolites could target cancer cells paved the way for their use against another rapidly replicating entity: viruses. The strategy remained the same—create fraudulent nucleosides that could be incorporated into the viral genome by viral polymerases, leading to chain termination and halting replication.

Zidovudine (AZT): The First Weapon Against HIV/AIDS

Azidothymidine (AZT), now known as Zidovudine, was first synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, but it showed no activity in mouse models and was shelved.[16][17][18] Two decades later, with the emergence of the devastating HIV/AIDS epidemic, the pharmaceutical company Burroughs Wellcome (now GlaxoSmithKline) began a massive screening campaign for anti-HIV compounds.[18]

In 1985, scientists at the National Cancer Institute, including Hiroaki Mitsuya, reported that AZT was a potent inhibitor of HIV replication in human cells.[16] The molecule acts as a chain terminator. Once phosphorylated in the body to its triphosphate form, it is incorporated into the growing viral DNA chain by the HIV enzyme reverse transcriptase. The 3'-azido group prevents the formation of the next phosphodiester bond, terminating DNA elongation.[17]

Following remarkably rapid clinical trials, the FDA granted accelerated approval to AZT on March 20, 1987, making it the first approved treatment for HIV/AIDS.[16][19][20] While its use as a monotherapy was limited by toxicity and the rapid emergence of resistance, AZT was a landmark achievement that transformed AIDS from a death sentence into a manageable chronic condition and ushered in the era of highly active antiretroviral therapy (HAART), where it is often used in combination with other drugs.[19]

Part 4: The Kinase Inhibitor Era - Aminopyrimidines as Privileged Scaffolds

The late 1990s and early 2000s marked another revolution in targeted therapy, this time focused on inhibiting protein kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their aberrant activation is a hallmark of many cancers. The 2-aminopyrimidine scaffold emerged as a highly effective "hinge-binding" motif, capable of displacing ATP from the kinase active site.

Imatinib (Gleevec): The Dawn of Rational Drug Design

The development of Imatinib is a poster child for rational drug design.[21] The discovery of the Philadelphia chromosome and its resultant Bcr-Abl fusion protein as the specific driver of Chronic Myelogenous Leukemia (CML) provided a clear therapeutic target.[22] Scientists at Ciba-Geigy (now Novartis), led by Nicholas Lydon, screened chemical libraries to find an inhibitor of the Bcr-Abl tyrosine kinase.[22][23]

They identified a 2-phenylaminopyrimidine as a lead compound.[21][24] Through systematic chemical modification, they optimized this scaffold to enhance its binding affinity and selectivity, resulting in Imatinib.[21] The pyrimidine core forms critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, mimicking the binding of adenine.[25][26]

Approved by the FDA in 2001 in record time, Imatinib demonstrated unprecedented efficacy, transforming CML into a manageable condition and proving the power of targeted therapies.[22][27] The success of Imatinib spurred the development of a multitude of other pyrimidine-based kinase inhibitors targeting various cancers.[28][29]

Table 1: Representative Pyrimidine-Based Kinase Inhibitors and their Targets

CompoundCore ScaffoldPrimary Kinase Target(s)Indication
Imatinib 2-PhenylaminopyrimidineBcr-Abl, c-KIT, PDGFRCML, GIST
Gefitinib 4-AnilinoquinazolineEGFRNon-Small Cell Lung Cancer
Erlotinib 4-AnilinoquinazolineEGFRNon-Small Cell Lung Cancer, Pancreatic Cancer
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTKB-cell malignancies
PD-089828 Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-src(Investigational)

Data sourced from multiple studies on kinase inhibitors.[21][25][30]

Structure-Activity Relationship (SAR) Insights for Aminopyrimidine Kinase Inhibitors

The development of potent and selective kinase inhibitors relies on understanding the structure-activity relationships. Key insights include:

  • Hinge-Binding: The 2-aminopyrimidine core is a superb hydrogen bond donor-acceptor, crucial for anchoring the molecule in the ATP hinge region.[31]

  • Gatekeeper Residue: Selectivity is often achieved by designing substituents that can exploit differences in the "gatekeeper" residue—an amino acid that controls access to a hydrophobic pocket near the active site.[31]

  • Solubilizing Groups: The addition of polar or basic side chains, often at positions distant from the hinge-binding motif, is critical for improving aqueous solubility and pharmacokinetic properties without sacrificing potency.[32]

Part 5: Modern Synthetic Methodologies and Future Directions

While classical methods like the Pinner and Biginelli reactions are still relevant, modern organic chemistry has provided a vast toolkit for the synthesis and functionalization of pyrimidines, enabling the rapid generation of diverse chemical libraries for drug discovery.

Modern Synthetic Approaches:

  • Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig allow for the precise installation of aryl, alkyl, and amino substituents onto a pre-formed pyrimidine core, which is invaluable for late-stage diversification in SAR studies.

  • C-H Functionalization: Direct functionalization of C-H bonds on the pyrimidine ring offers a more atom-economical approach to creating complex derivatives.[33]

  • Multicomponent Reactions (MCRs): Modern variations of the Biginelli reaction and novel MCRs allow for the rapid assembly of highly substituted pyrimidines from simple starting materials in a single step.[34][35]

  • Deconstruction-Reconstruction Strategies: Innovative methods allow for the opening of a pyrimidine ring in a complex molecule and its subsequent re-closure to form a new, diversified heterocyclic core, enabling structural modifications that would otherwise be synthetically challenging.[36]

Representative Experimental Protocol: Biginelli Reaction

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative via a classical one-pot, three-component Biginelli reaction.

Materials:

  • Benzaldehyde (1.0 mmol, 1 eq)

  • Ethyl acetoacetate (1.0 mmol, 1 eq)

  • Urea (1.5 mmol, 1.5 eq)

  • Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

Procedure:

  • A 25 mL round-bottom flask is charged with benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (5 mL).

  • The mixture is stirred at room temperature to ensure homogeneity.

  • A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the mixture.

  • A condenser is attached to the flask, and the reaction mixture is heated to reflux (approximately 80-85 °C) with continuous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 3-4 hours), the flask is cooled to room temperature, and then further cooled in an ice bath.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials.

  • The solid is dried under vacuum to yield the desired dihydropyrimidinone product. The product can be further purified by recrystallization from ethanol if necessary.

This is a generalized protocol based on classical Biginelli reaction conditions.[5][37]

Workflow for Pyrimidine-Based Drug Discovery

discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase Target_ID Target Identification & Validation Lib_Design Library Design (e.g., Aminopyrimidines) Target_ID->Lib_Design HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lib_Design->HTS Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen SAR SAR Studies (Synthesis & Assay) Lead_Gen->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Iterative Cycles Lead_Opt->SAR Candidate Candidate Selection Lead_Opt->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for modern pyrimidine-based drug discovery.

Conclusion

From the early synthesis of malonylurea to the rationally designed kinase inhibitors of the 21st century, the history of substituted pyrimidines is inextricably linked with the history of modern medicine. The journey of this simple heterocycle through the eras of sedatives, antimetabolites, antivirals, and targeted cancer therapies showcases its remarkable structural plasticity and therapeutic relevance. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the pyrimidine core is certain to remain a privileged and indispensable scaffold for the development of the next generation of life-saving therapeutics.

References

The Brominated Pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to a Versatile Heterocycle

Introduction: The Enduring Significance of Pyrimidines and the Halogen Advantage

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7][8][9][10] Its inherent biological relevance and versatile chemical scaffold have led to the development of a multitude of therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][4][5][7][9][10][11] The strategic modification of the pyrimidine ring has been a fruitful avenue for medicinal chemists to fine-tune the pharmacological properties of drug candidates. Among these modifications, halogenation, and particularly bromination, has emerged as a powerful tool to enhance biological activity.

The introduction of a bromine atom to the pyrimidine ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This often translates into improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential biological activities of brominated pyrimidines, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Brominated pyrimidines have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[2][12] Their ability to interfere with fundamental cellular processes makes them a compelling class of compounds for oncology research.

Mechanism of Action: Disrupting the Cancer Cell Machinery

The anticancer effects of brominated pyrimidines are often multifaceted, targeting key pathways involved in cell proliferation, survival, and angiogenesis.[12][13]

  • Enzyme Inhibition: A primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain 2-arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1 kinase, with a bromide at the 5-position of the pyrimidine core significantly enhancing inhibitory activity.[14] Similarly, novel 5-bromo-pyrimidine derivatives have shown potent inhibitory activity against Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia.[15]

  • Induction of Apoptosis: Many brominated pyrimidines exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[12] This can be achieved through various mechanisms, including the upregulation of pro-apoptotic proteins like BAX and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[12]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[12][13] For example, some brominated pyrimidine derivatives have been shown to cause cell growth arrest at the G2/M phase of the cell cycle.[12]

  • Inhibition of DNA Synthesis: As analogs of natural pyrimidines, some brominated derivatives can be incorporated into DNA during replication, leading to the inhibition of DNA synthesis and ultimately, cell death.[12][16] 5-Bromo-2'-deoxyuridine (BrdU) is a classic example of this mechanism.[12]

Structure-Activity Relationships (SAR): The Impact of Bromine and Beyond

The position and nature of substituents on the pyrimidine ring play a crucial role in determining the anticancer activity of these compounds.[7][17][18]

  • The Role of Bromine: The presence of a bromine atom, particularly at the C-5 position of the pyrimidine ring, is often associated with enhanced anticancer potency.[14][15] This is attributed to the bromine's ability to form halogen bonds and increase the compound's affinity for its biological target.

  • Influence of Other Substituents: The overall activity is also influenced by other functional groups attached to the pyrimidine core. For example, in a series of 2-arylamino-4-aryl-pyrimidines, the combination of a 5-bromo substituent with a 1,2-dimethylpiperazine pendant domain yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity.[14]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected brominated pyrimidine derivatives against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 ValueReference
2-Arylamino-4-aryl-pyrimidinesPAK1 KinaseColon Cancer Cell LinesPotent Inhibition[14]
5-Bromo-pyrimidine derivativesBcr/Abl KinaseK562 (CML)Potent Inhibition[15]
Aminopyrimidine-2,4-dionesBRD4/PLK1MDA-MB-231 (Breast)0.094 µM (BRD4), 0.02 µM (PLK1)[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Brominated pyrimidine compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated pyrimidine compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified representation of a kinase signaling pathway that can be targeted by brominated pyrimidine inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., PAK1, Bcr/Abl) Receptor->Kinase1 GrowthFactor Growth Factor GrowthFactor->Receptor BrominatedPyrimidine Brominated Pyrimidine Inhibitor BrominatedPyrimidine->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Inhibition of a kinase signaling pathway by a brominated pyrimidine.

Antiviral and Antimicrobial Activity: Combating Infectious Agents

The versatile scaffold of brominated pyrimidines also lends itself to the development of potent antiviral and antimicrobial agents.

Antiviral Properties: Targeting Viral Replication

Halogenated nucleosides, including brominated pyrimidines, have long been investigated for their antiviral activities.[19] 5-substituted uracil derivatives, for example, have been explored for the clinical treatment of viral diseases.[19] The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as DNA polymerase or reverse transcriptase. Some broad-spectrum antiviral compounds that inhibit pyrimidine biosynthesis have also been identified, highlighting the importance of this pathway as an antiviral target.[20][21][22][23]

Antimicrobial Efficacy: A Weapon Against Bacterial Infections

Brominated pyrimidines have also shown promise as antibacterial agents.[24][25][26][27][28] For instance, certain halogenated pyrrolopyrimidines have demonstrated potent activity against Staphylococcus aureus, with the bromo-substituted derivatives showing low minimum inhibitory concentrations (MICs).[24] The mechanism of action of these compounds may involve the perturbation of bacterial membranes or the inhibition of essential bacterial enzymes.[25]

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of a representative brominated pyrimidine derivative.

Compound ClassTarget OrganismMIC ValueReference
Halogenated PyrrolopyrimidinesStaphylococcus aureus8 mg/L[24]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Brominated pyrimidine compound

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the brominated pyrimidine compound and make serial twofold dilutions in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader to measure absorbance.

Enzyme Inhibition: A Targeted Approach to Drug Design

The ability of brominated pyrimidines to act as enzyme inhibitors is a cornerstone of their therapeutic potential.[29] By selectively targeting enzymes involved in disease pathogenesis, these compounds can offer a more precise and effective therapeutic intervention.

Targeting Key Enzymes in Disease

Brominated pyrimidines have been shown to inhibit a variety of enzymes, including:

  • Kinases: As discussed in the anticancer section, kinases are a major class of enzymes targeted by brominated pyrimidines.[14][15]

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo synthesis of pyrimidines and is a target for drugs used in the treatment of autoimmune diseases and cancer.[29]

  • Other Enzymes: The versatility of the brominated pyrimidine scaffold allows for its adaptation to inhibit a wide range of other enzymes with therapeutic relevance.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a brominated pyrimidine against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Brominated pyrimidine inhibitor

  • Kinase assay buffer

  • Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe for ADP)

  • 96-well or 384-well plate

  • Plate reader (e.g., luminometer or fluorescence reader)

Procedure:

  • Assay Setup: In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->PrepareReagents SerialDilution Perform Serial Dilution of Inhibitor PrepareReagents->SerialDilution AssayPlate Set up Assay Plate (Enzyme + Inhibitor) SerialDilution->AssayPlate InitiateReaction Initiate Reaction (Add Substrate + ATP) AssayPlate->InitiateReaction Incubate Incubate at Optimal Temperature InitiateReaction->Incubate StopReaction Stop Reaction & Add Detection Reagent Incubate->StopReaction ReadPlate Read Plate (Luminescence/Fluorescence) StopReaction->ReadPlate DataAnalysis Data Analysis (Calculate IC50) ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion: A Scaffold with a Bright Future

Brominated pyrimidines represent a highly versatile and privileged scaffold in modern drug discovery. Their diverse biological activities, spanning from anticancer to antimicrobial and enzyme inhibition, underscore their potential for the development of novel therapeutics. The strategic incorporation of a bromine atom provides a powerful tool for medicinal chemists to modulate the pharmacological properties of pyrimidine-based compounds, leading to enhanced potency and selectivity. As our understanding of the intricate cellular processes underlying various diseases deepens, the rational design and synthesis of novel brominated pyrimidine derivatives will undoubtedly continue to be a fruitful area of research, offering hope for the development of more effective and targeted therapies.

References

Literature review on 5-bromopyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromopyrimidine Derivatives in Medicinal Chemistry

Introduction: The Significance of the 5-Bromopyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] This prominence is rooted in its natural occurrence in the nucleobases of DNA and RNA, which has inspired the creation of a vast library of synthetic derivatives with a wide array of pharmacological activities.[1] Among these, 5-bromopyrimidine derivatives have emerged as a particularly versatile and valuable class of compounds.[2]

The introduction of a bromine atom at the 5-position of the pyrimidine ring significantly enhances its reactivity, making it a valuable building block for developing complex and biologically active molecules.[2][3] This strategic halogenation provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures.[2][4] Consequently, 5-bromopyrimidine derivatives have garnered substantial attention for their potential as anticancer, antiviral, and antimicrobial agents, serving as key intermediates in the synthesis of a new generation of targeted therapies.[2][3][5]

Synthetic Versatility and Key Methodologies

The synthetic utility of 5-bromopyrimidine and its analogs, such as 5-bromo-2-chloropyrimidine, lies in the differential reactivity of its halogenated positions. This allows for a stepwise and regioselective approach to building complex molecules.[4] The C2-chloro position is generally more susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions.[3][4]

This dual reactivity enables the efficient construction of diverse 2,5-disubstituted pyrimidine libraries, which can be screened for various biological activities.[6] Key synthetic transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the chlorine atom at the 2-position for substitution by various nucleophiles like amines, alcohols, and thiols.[4][6]

  • Suzuki Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond at the C5-position by coupling the bromo-substituent with an organoboron compound.[4]

  • Sonogashira Coupling: Enables the introduction of alkynyl groups at the C5-position, a common feature in some antiviral compounds.[4]

  • Buchwald-Hartwig Amination: A versatile method for forming carbon-nitrogen bonds, which can be applied at either the C2 or C5 position depending on the substrate and reaction conditions.[4]

G start 5-Bromo-2-chloropyrimidine snar Nucleophilic Aromatic Substitution (SNAr) at C2 start->snar suzuki Suzuki Coupling at C5 start->suzuki sonogashira Sonogashira Coupling at C5 start->sonogashira buchwald Buchwald-Hartwig Amination at C2 or C5 start->buchwald product1 2-Amino/Alkoxy/Thio- 5-bromopyrimidines snar->product1 product2 2-Chloro-5-arylpyrimidines suzuki->product2 product3 2-Chloro-5-alkynylpyrimidines sonogashira->product3 disub 2,5-Disubstituted Pyrimidines buchwald->disub further_func Further Functionalization product1->further_func product2->further_func product3->further_func bio_active Biologically Active Molecules disub->bio_active further_func->disub

General workflow for diversifying 5-Bromo-2-chloropyrimidine.[4]

Biological Targets and Mechanisms of Action

5-Bromopyrimidine derivatives exert their biological effects by interacting with a range of molecular targets, primarily enzymes that are critical for disease progression.

Kinase Inhibition

A significant class of pyrimidine-based drugs are kinase inhibitors.[1] Kinases play a crucial role in cell signaling and growth, and their dysregulation is a hallmark of many diseases, especially cancer.[7][8] 5-Bromopyrimidine derivatives have been successfully developed as potent inhibitors of various kinases.

Bcr-Abl Tyrosine Kinase: Several potent 5-bromopyrimidine analogs have been identified as inhibitors of the Bcr-Abl tyrosine kinase.[5][6] This fusion protein is a key driver in certain types of leukemia, where its constitutive activity leads to uncontrolled cell proliferation and survival through downstream signaling pathways like RAS-RAF-MAPK and PI3K-Akt.[1][5][6] These inhibitors typically act by competing with ATP for the binding site on the kinase, thereby blocking its function and halting the aberrant signaling cascade.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BcrAbl Bcr-Abl (Constitutively Active) Ras RAS BcrAbl->Ras Pi3k PI3K BcrAbl->Pi3k Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation Akt Akt Pi3k->Akt Akt->Proliferation Inhibitor 5-Bromopyrimidine Inhibitor Inhibitor->BcrAbl

Inhibition of Bcr-Abl signaling by 5-bromopyrimidine analogs.[5][6]
Other Enzymatic Targets

Beyond kinases, these derivatives have shown inhibitory activity against other critical enzymes:

  • Dihydrofolate Reductase (DHFR): DHFR is essential for the synthesis of DNA precursors, making it a key target for both anticancer and antimicrobial agents.[7]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme, and its inhibition is a promising strategy in cancer immunotherapy.[7]

Therapeutic Applications

The structural versatility of 5-bromopyrimidines has led to their exploration in a multitude of therapeutic areas.

Anticancer Activity

This is the most extensively studied application of 5-bromopyrimidine derivatives.[5] Their structural similarity to endogenous nucleobases allows them to disrupt DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1][9] Numerous studies have reported the synthesis and in vitro evaluation of novel derivatives against a panel of human cancer cell lines, with potency often measured by the half-maximal inhibitory concentration (IC50).[5]

Quantitative Bioactivity Data

The following table summarizes the IC50 values of representative 5-bromopyrimidine analogs against various cancer cell lines, compared to the standard anticancer drug, Dasatinib.[5]

CompoundHCT116 (Colon) (IC50, µM)A549 (Lung) (IC50, µM)K562 (Leukemia) (IC50, µM)U937 (Leukemia) (IC50, µM)
5c >100>1000.015 ± 0.0030.021 ± 0.005
5e >100>1000.019 ± 0.0040.025 ± 0.006
6g >100>1000.028 ± 0.0050.031 ± 0.007
9e 15.6 ± 1.521.5 ± 2.10.011 ± 0.0020.015 ± 0.003
9f 19.8 ± 1.925.4 ± 2.50.014 ± 0.0030.018 ± 0.004
10c >100>1000.021 ± 0.0040.028 ± 0.006
Dasatinib 2.5 ± 0.25.1 ± 0.40.005 ± 0.0010.008 ± 0.001

Data sourced from a comparative study on the anticancer activity of 5-bromopyrimidine analogs.[5]

Antiviral Activity

Pyrimidine derivatives are a well-established class of antiviral agents.[10] The 5-bromopyrimidine analog, (E)-5-(2-bromovinyl)uracil (BVU), has demonstrated marked activity against herpes simplex virus type 1 (HSV-1).[11] Studies suggest that such compounds may be metabolically converted to their corresponding deoxyriboside derivatives, which can then interfere with viral DNA replication.[11][12] The antiviral activity spectrum of these compounds is often remarkably similar to established drugs like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).[11]

Antimicrobial Activity

Researchers have also synthesized and evaluated 5-bromopyrimidine derivatives for their antibacterial and antifungal properties.[13] Novel series of these compounds have shown significant activity against various pathogenic bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida tropicalis.[13][14]

Structure-Activity Relationship (SAR) Insights

SAR studies provide crucial insights into how the molecular structure of these derivatives influences their biological activity. For pyrimidine-based compounds, the nature and position of substituents on the ring are critical.[15]

  • Substitutions at C2 and C4: The introduction of amino, keto, or heterocyclic rings at these positions can lead to potent anticancer, antiviral, and antibacterial activities.[15]

  • Substitutions at C5: The bromo-group at this position is a key feature, but its replacement with other groups (e.g., aryl, alkynyl) via cross-coupling reactions allows for fine-tuning of activity and selectivity.

  • Hydrophobic Domains: The addition of substituted aryl rings often enhances activity, likely by improving the compound's fit into the hydrophobic pockets of target enzyme receptor sites.[15]

Key Experimental Protocols

The following sections provide generalized protocols for the synthesis and biological evaluation of 5-bromopyrimidine derivatives.

General Synthesis Protocol: Nucleophilic Substitution

This protocol describes a typical SNAr reaction at the C2 position of a di-substituted bromopyrimidine, adapted from methodologies in the literature.[13]

Objective: To synthesize a 2-substituted-4-amino-5-bromopyrimidine derivative.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Desired amine (e.g., morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Ethanol or a similar polar solvent

  • Ice water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethanol in a round-bottom flask.

  • Add the base, triethylamine (2.0 eq), to the solution and cool the mixture to 20-25 °C.

  • Slowly add the desired amine (e.g., morpholine, 2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours (e.g., 12 h), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

  • Quench the residue by pouring it into ice water and stir at room temperature for 1 hour to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.

  • Characterize the final product using techniques such as NMR, IR, and LC-MS to confirm its structure and purity.[13]

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds against cancer cell lines.[5]

Objective: To determine the IC50 value of a 5-bromopyrimidine analog.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS)

  • 96-well microplates

  • Test compound (5-bromopyrimidine derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compound to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for a specified period (typically 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

G start Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Addition & Incubation incubation->mtt solubilization Formazan Solubilization mtt->solubilization read Absorbance Measurement (570 nm) solubilization->read analysis Data Analysis (Dose-Response Curve) read->analysis end Determine IC50 Value analysis->end

General workflow for in vitro evaluation of anticancer agents.[5]

Conclusion and Future Outlook

5-Bromopyrimidine derivatives represent a privileged scaffold in medicinal chemistry, offering remarkable synthetic flexibility and access to a wide range of biological activities. Their success as anticancer agents, particularly as kinase inhibitors, has paved the way for their exploration in other therapeutic domains, including viral and microbial infections. The continued development of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and more potent therapeutic agents based on this versatile heterocyclic core. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical potential and address the ongoing challenges of drug resistance and toxicity.

References

The Strategic Utility of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Rise of a Versatile Building Block

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biomolecules, including nucleic acids, and a wide array of therapeutic agents.[1] Its prevalence in FDA-approved drugs, particularly in oncology, highlights the enduring importance of this heterocycle in the design of novel therapeutics.[2] Within the vast chemical space of pyrimidine derivatives, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate has emerged as a highly versatile and strategic building block for the synthesis of complex molecular architectures, most notably in the development of protein kinase inhibitors.[3]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical reactivity, and strategic applications in drug discovery. We will delve into the practical aspects of utilizing this building block, offering field-proven insights and detailed experimental protocols for its key transformations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 50593-91-4[4][5]
Molecular Formula C₇H₇BrN₂O₂S[4]
Molecular Weight 263.11 g/mol [4][6]
Appearance Colorless to light yellow crystal powder[7]
Melting Point ~67 °C[8]
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.[7]
IUPAC Name methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate[6]

Synthesis of the Core Building Block

The efficient synthesis of this compound is a critical first step in its application. While various methods for the synthesis of substituted pyrimidines exist, a common and practical route to the title compound involves a multi-step sequence starting from readily available precursors.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of the Carboxylic Acid Precursor cluster_1 Step 2: Esterification S-methylisothiourea sulfate S-methylisothiourea sulfate Reaction1 Condensation S-methylisothiourea sulfate->Reaction1 Mucobromic acid Mucobromic acid Mucobromic acid->Reaction1 Triethylamine Triethylamine Triethylamine->Reaction1 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid Reaction1->5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid Carboxylic_Acid 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid Reaction2 Esterification Carboxylic_Acid->Reaction2 Methanol Methanol Methanol->Reaction2 Acid_Catalyst e.g., SOCl₂, H₂SO₄ Acid_Catalyst->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

This protocol is adapted from established procedures for the synthesis of similar pyrimidine carboxylic acids.

Materials:

  • S-methylisothiourea sulfate

  • Mucobromic acid

  • Triethylamine

  • Water

  • Concentrated Hydrochloric Acid

  • Diethyl ether

Procedure:

  • To a stirred aqueous solution of S-methylisothiourea sulfate, slowly add mucobromic acid at room temperature.

  • Cool the resulting suspension to 10 °C using an ice bath.

  • Add triethylamine dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the yellow precipitate by filtration, wash sequentially with water and diethyl ether.

  • Dry the product in a vacuum oven to afford 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid.

Experimental Protocol: Esterification to this compound

This is a general procedure for the esterification of a carboxylic acid, which can be optimized for this specific substrate.

Materials:

  • 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Key Chemical Transformations and Reactivity

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom at the C5 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, while the electron-deficient pyrimidine ring can also undergo nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of our building block, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position of the pyrimidine ring.

Start Methyl 5-bromo-2-(methylsulfanyl)- 4-pyrimidinecarboxylate Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Product Methyl 5-aryl-2-(methylsulfanyl)- 4-pyrimidinecarboxylate Reaction->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for similar heterocyclic systems and should be optimized for specific substrates.[9]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Degas the solvent and add it to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the C5 position.[10] This reaction is of great importance in the synthesis of kinase inhibitors, where an amino linkage at this position is a common structural motif.

Start Methyl 5-bromo-2-(methylsulfanyl)- 4-pyrimidinecarboxylate Reaction Buchwald-Hartwig Amination Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction Base Base (e.g., NaOt-Bu, Cs₂CO₃) Base->Reaction Product Methyl 5-amino-2-(methylsulfanyl)- 4-pyrimidinecarboxylate Reaction->Product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific amine coupling partners.[11]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. While the C5-bromo substituent is the primary site for palladium-catalyzed reactions, under certain conditions, other positions on the pyrimidine ring can be susceptible to nucleophilic attack, especially if further activating groups are present. The 2-(methylsulfanyl) group can also be oxidized to a more electron-withdrawing methylsulfonyl group, further activating the ring for SNAr.[7]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The strategic functionalization of this compound makes it an invaluable building block in the synthesis of bioactive molecules, particularly protein kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12]

The pyrimidine scaffold can mimic the adenine ring of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to bind to the ATP-binding site of the enzyme.[12] The substituents at the C2, C4, and C5 positions of the pyrimidine ring can be tailored to achieve high potency and selectivity for specific kinases.

A common strategy in the design of kinase inhibitors involves the introduction of a substituted aniline or other nitrogen-containing heterocycle at the C5 position of the pyrimidine core via a Buchwald-Hartwig amination. The 2-(methylsulfanyl) group can be retained or further modified, and the methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to further explore the structure-activity relationship.

Conclusion

This compound is a powerful and versatile heterocyclic building block with significant applications in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and strategic synthesis of complex substituted pyrimidines. The demonstrated utility of this compound in the synthesis of kinase inhibitors highlights its importance for researchers and scientists in the field of drug development. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Coupling of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Power of C-C Bond Formation

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," forming the core of countless therapeutic agents across oncology, virology, and inflammatory diseases.[1][2] Its prevalence in natural compounds like nucleic acids underscores its fundamental role in biological systems.[1] Consequently, the ability to precisely functionalize the pyrimidine ring is a critical endeavor in the design and synthesis of novel molecular entities.

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for this purpose, offering a robust and versatile method for forging carbon-carbon bonds under mild conditions.[3][4] This palladium-catalyzed reaction demonstrates remarkable functional group tolerance and utilizes readily available, low-toxicity organoboron reagents, making it a preferred strategy in both academic and industrial research.[5][6]

This guide provides an in-depth exploration of the Suzuki coupling reaction utilizing Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate , a highly functionalized and versatile building block. We will dissect the reaction mechanism, provide a detailed and validated experimental protocol, and offer expert insights into optimization and troubleshooting to empower researchers, scientists, and drug development professionals in their synthetic campaigns.

Mechanistic Insights: The Palladium Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on a finely tuned, three-stage catalytic cycle orchestrated by a palladium catalyst.[3] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This species undergoes oxidative addition with the aryl halide (in this case, our pyrimidine bromide), breaking the carbon-bromine bond and forming a new organopalladium(II) complex. This step is often the rate-determining step of the entire cycle.[3]

  • Transmetalation: This is the crucial step where the carbon framework is transferred from the organoboron species to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[5][7][8][9] This activated species then exchanges its organic group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic ligands (the pyrimidine and the aryl group from the boronic acid) couple and are expelled from the palladium's coordination sphere, forming the desired C-C bond of the final product. This step also regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² (Diorganopalladium Complex) ArPdX->ArPdAr Transmetalation Product Ar¹-Ar² (Coupled Product) ArPdAr->Product Reductive Elimination Product->Pd0 ArX Pyrimidine-Br (Ar¹-X) ArX->ArPdX Boronic Ar²-B(OH)₃⁻ (Activated Boronate) Boronic->ArPdAr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene/EtOH/H₂O)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow Setup 1. Reaction Setup - Add solids (pyrimidine, boronic acid, base, catalyst) to Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill flask with Ar/N₂ (3x cycle). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent via syringe. Inert->Solvent Reaction 4. Heating & Stirring - Heat to desired temperature (e.g., 85-100 °C) with vigorous stirring. Solvent->Reaction Monitor 5. Monitor Progress - Track reaction via TLC or LC-MS until completion. Reaction->Monitor Workup 6. Aqueous Workup - Cool, dilute with organic solvent, wash with water and brine. Monitor->Workup Purify 7. Purification - Dry organic layer, concentrate, and purify via column chromatography. Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 277 mg, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.[10]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane and 2.5 mL of H₂O) via a syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Causality: Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mixing and mass transfer between the aqueous and organic phases where the catalyst and reagents reside.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.[10][11]

Optimization and Parameter Selection

The success and efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table summarizes key parameters and provides guidance for optimization.[12][13]

ParameterVariations & ConsiderationsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄: A classic, reliable choice for many substrates.[2][14] Pd(dppf)Cl₂: Often shows higher activity and stability, especially for challenging substrates.[15] Buchwald Precatalysts (e.g., XPhos Pd G3/G4): Highly active, air-stable catalysts that allow for lower catalyst loadings and room-temperature reactions in some cases.[16][17]The ligand bound to the palladium center is critical. Bulky, electron-rich phosphine ligands (like dppf or Buchwald ligands) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency.[6][18]
Base K₂CO₃: A common, cost-effective choice for many standard couplings.[15] K₃PO₄: A stronger base, often effective when K₂CO₃ is not, particularly with less reactive boronic acids.[14][19] Cs₂CO₃: A highly effective but more expensive base, often used for difficult couplings.The primary role of the base is to form the reactive boronate 'ate' complex.[7][8] The base strength must be sufficient to facilitate this but not so strong as to cause unwanted side reactions, such as hydrolysis of the methyl ester on our substrate.
Solvent System 1,4-Dioxane/H₂O: A very common and effective biphasic system.[15][19] Toluene/EtOH/H₂O: Another excellent biphasic system. DMF or Acetonitrile: Polar aprotic solvents that can be used for homogeneous reaction conditions.The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronic acid often reside). The presence of water is often crucial for dissolving the inorganic base and promoting the formation of the active boronate species.[20]
Temperature 80–110 °C: Typical range for conventional heating. Microwave Irradiation (100-140 °C): Can dramatically reduce reaction times from hours to minutes.[1][15]Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or protodeboronation of the boronic acid. Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and higher yields.[15]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides systematic solutions.[10]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) source has been oxidized by air. 2. Insufficient Degassing: Oxygen is present, leading to catalyst decomposition or boronic acid homocoupling.[10] 3. Base is Ineffective: The chosen base is not strong enough to form the boronate complex.1. Use a fresh batch of catalyst or switch to a more air-stable precatalyst (e.g., XPhos Pd G4).[17] 2. Ensure the solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 min) and the reaction is run under a strict inert atmosphere. 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[10]
Protodeboronation 1. Harsh Conditions: The boronic acid is unstable at high temperatures or in the presence of a strong base and water, leading to the replacement of the -B(OH)₂ group with hydrogen.[10] 2. Electron-rich Heteroaryl Boronic Acids: These are particularly susceptible to this side reaction.[21]1. Lower the reaction temperature. 2. Use a milder base (e.g., KF or K₂CO₃).[10] 3. Switch to anhydrous conditions if possible. 4. Use a more stable boronic acid derivative, such as a pinacol ester (Bpin).
Homocoupling 1. Oxygen Contamination: Leads to Glaser-type coupling of the boronic acid.[10] 2. Catalyst System: Some catalyst/ligand combinations are more prone to promoting homocoupling.1. Rigorously exclude oxygen from the reaction system. 2. Screen different palladium catalysts and ligands. Sometimes adding a small amount of a phosphine ligand can suppress this side reaction.

References

Application Notes & Protocols: The Strategic Application of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling pathways, represent one of the most critical target classes in modern oncology.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[2] Consequently, small-molecule kinase inhibitors have revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, the pyrimidine ring stands out as a "privileged scaffold."[3][4] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors, effectively blocking the enzyme's active site.[5][6] Pyrimidine derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating their proven therapeutic potential.[1][3]

This guide focuses on a highly versatile and strategically functionalized building block: Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate . The unique arrangement of its functional groups—a reactive bromine atom at the C5 position, a modifiable methylsulfanyl group at C2, and an ester at C4—provides medicinal chemists with a powerful platform for generating diverse libraries of potent and selective kinase inhibitors. We will explore the causality behind its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations.

Profile of a Versatile Building Block

A thorough understanding of the physicochemical properties and handling requirements of a starting material is paramount for successful and reproducible synthesis.

Physicochemical Data
PropertyValueReference(s)
CAS Number 50593-91-4[7][8][9][10]
Molecular Formula C₇H₇BrN₂O₂S[7][10][11]
Molecular Weight 263.11 g/mol [7][11]
IUPAC Name methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate[11]
Physical Form Solid / White crystalline solid[12]
Purity Typically ≥95-98%[7]
Melting Point 67°C[9]
Storage Store in a dry, sealed place at room temperature.[7]
Safety and Handling

As an irritant and potentially harmful chemical, proper safety protocols must be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Importance in Kinase Inhibitor Scaffolding

The power of this compound lies in its distinct reactive sites, which can be addressed sequentially to build molecular complexity. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize binding affinity and selectivity for the target kinase.

G cluster_molecule This compound cluster_sites Key Reactive Sites for Diversification mol Br | C5--C4(=O)OMe //  N1   C6--N3  // C2 | SMe C5 C5-Br (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) mol->C5 C2 C2-SMe (Oxidation & SNAr) mol->C2 C4 C4-Ester (Hydrolysis, Amidation) mol->C4 G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrimidine-Based Inhibitor hinge Hinge Region (H-Bonding) pocket Hydrophobic Pocket solvent Solvent-Exposed Region core Pyrimidine Core (ATP Mimic) core->hinge Binds To hinge_binder Hinge-Binding Moiety (e.g., Amine from C5) hinge_binder->hinge H-Bonds pocket_filler Hydrophobic Group (e.g., Aryl from C5) pocket_filler->pocket Van der Waals solubilizer Solubilizing Group (e.g., from C4-Amide) solubilizer->solvent Interacts G start Methyl 5-bromo-2-(methylsulfanyl) -4-pyrimidinecarboxylate step1 Suzuki Coupling (Aryl-Boronic Acid, Pd(PPh3)4, Na2CO3) start->step1 intermediate1 C5-Aryl Intermediate step1->intermediate1 step2 Oxidation (m-CPBA) intermediate1->step2 intermediate2 C2-Sulfone Intermediate (Activated for SNAr) step2->intermediate2 step3 SNAr (Amine Nucleophile, DIPEA) intermediate2->step3 intermediate3 C2-Amino, C5-Aryl Intermediate step3->intermediate3 step4 Ester Hydrolysis (LiOH) intermediate3->step4 intermediate4 Carboxylic Acid Intermediate step4->intermediate4 step5 Amide Coupling (Solubilizing Amine, HATU) intermediate4->step5 final Final Kinase Inhibitor Scaffold (Tri-substituted Pyrimidine) step5->final

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate. This versatile heterocyclic building block serves as a strategic starting material for a variety of high-value pharmaceutical intermediates, particularly those targeting protein kinases.[1][2] We present detailed, field-proven protocols for key chemical transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) at the C5-position and a two-step nucleophilic aromatic substitution (SNAr) strategy at the C2-position. The causality behind experimental design, reagent selection, and reaction optimization is explained to ensure reproducibility and high-yield synthesis of complex, drug-like molecules.

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, especially in oncology.[1][2] Its ability to form critical hydrogen bonds with protein kinase hinge regions makes it an attractive framework for designing potent and selective inhibitors.[2] this compound is an exceptionally useful starting material due to its distinct, orthogonally reactive sites.

  • C5-Bromine: The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.[3][4] This position is often exploited to modulate the pharmacokinetic properties and target-binding affinity of the final compound.

  • C2-Methylsulfanyl Group: This thioether can be readily oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr).[5][6] This enables the introduction of various amines and other nucleophiles at the C2-position, a common site for interaction with the solvent-exposed region of kinase active sites.

  • C4-Methyl Ester: The ester provides a point for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, to fine-tune solubility or introduce additional pharmacophoric elements.[4]

This guide will focus on the practical execution of these transformations, providing the necessary protocols to unlock the synthetic potential of this key intermediate.

G cluster_c5 C5-Position Modifications cluster_c2 C2-Position Modification start Methyl 5-bromo-2-(methylsulfanyl) -4-pyrimidinecarboxylate suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki [Pd], R-B(OH)2 buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald [Pd], R2NH sonogashira Sonogashira (C-C Alkyne Coupling) start->sonogashira [Pd, Cu], Alkyne oxidation Oxidation (S -> SO2) start->oxidation m-CPBA / Oxone® snar SNAr (Nucleophilic Substitution) oxidation->snar Activation caption Figure 1. Key Synthetic Pathways.

Caption: Figure 1. Key Synthetic Pathways.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromo moiety is primed for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl and heteroaryl-aryl linkages.[7][8] This reaction is critical for extending the molecular framework and exploring structure-activity relationships (SAR) by introducing a wide array of substituted (hetero)aryl groups.

Causality and Experimental Design:

  • Catalyst System: A palladium(0) species is the active catalyst. We utilize Pd(dppf)Cl₂ as a pre-catalyst, which is stable to air and moisture and reliably forms the active Pd(0) species in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is electron-rich and bulky, promoting the crucial reductive elimination step and preventing catalyst decomposition.[8]

  • Base: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and generally avoids side reactions like ester hydrolysis.

  • Solvent: A solvent system capable of dissolving both the organic and inorganic reagents is necessary. A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is standard, as water aids in dissolving the base and facilitates the reaction.[8]

Caption: Figure 2. Suzuki-Miyaura Reaction Scheme.

Protocol 2.1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (to achieve a ~0.2 M concentration of the starting pyrimidine).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

ParameterValueRationale
Boronic Acid Stoichiometry 1.2 eqA slight excess ensures complete consumption of the starting bromide.
Base Stoichiometry 3.0 eqSufficient excess to drive the reaction to completion.
Catalyst Loading 5 mol%A typical loading for efficient catalysis without excessive cost.[9]
Temperature 80-90 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Typical Yield 75-95%Dependent on the specific boronic acid used.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11] This reaction allows for the direct coupling of primary or secondary amines with the C5-bromo position, providing access to a diverse range of 5-aminopyrimidine derivatives.

Causality and Experimental Design:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often superior for coupling with heteroaryl halides. They stabilize the palladium catalyst and facilitate the challenging reductive elimination step to form the C-N bond.[12] Pd₂(dba)₃ is a common Pd(0) source.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective, though other bases like LHMDS or K₃PO₄ can be used for base-sensitive substrates.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: Figure 3. Buchwald-Hartwig Amination Scheme.

Protocol 2.2: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox, or using Schlenk technique, add sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube or flask.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq). Add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (to ~0.2 M) followed by morpholine (1.2 eq).

  • Reaction: Seal the vessel and heat to 100-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the 5-morpholinopyrimidine product.

ParameterValueRationale
Amine Stoichiometry 1.2 eqA slight excess is used to drive the reaction.
Base Stoichiometry 1.4 eqA larger excess is needed to ensure deprotonation of the amine.
Catalyst System Pd₂(dba)₃ / XPhosA robust system for heteroaryl halide amination.[14]
Temperature 100-110 °CHigher temperatures are often required for C-N bond formation.
Typical Yield 70-90%Highly dependent on the amine coupling partner.
Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a linear and rigid alkynyl linker.[15] This is valuable for constructing molecular probes, linking pharmacophores, or as a precursor for further transformations like cyclizations.

Causality and Experimental Design:

  • Catalyst System: This reaction classically uses a dual-catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[16] Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is standard.

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr generated and as the solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or with a co-solvent like THF or DMF to ensure solubility of all components.

Protocol 2.3: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq), and copper(I) iodide (CuI) (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed triethylamine (TEA) or a mixture of THF and TEA (1:1). Add phenylacetylene (1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction. Monitor by TLC or LC-MS (typically complete in 2-6 hours).

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to isolate the 5-alkynylpyrimidine product.

ParameterValueRationale
Alkyne Stoichiometry 1.5 eqExcess alkyne helps prevent side reactions like Glaser coupling.
Pd Catalyst Loading 4 mol%Standard loading for efficient turnover.
Cu(I) Co-catalyst 8 mol%Facilitates the formation of the copper acetylide intermediate.[17]
Temperature 25-50 °CThe reaction is often efficient at or near room temperature.[16]
Typical Yield 65-85%Good yields are generally achievable with a range of alkynes.

C2-Position Functionalization via Oxidation and SNAr

Modification at the C2 position is a key strategy for building out the pyrimidine scaffold. This is typically achieved by enhancing the leaving group ability of the 2-substituent.

Workflow Overview: The 2-(methylsulfanyl) group is a poor leaving group. It must first be oxidized to the electron-withdrawing 2-(methylsulfonyl) group. This oxidation dramatically increases the electrophilicity of the C2 carbon, making it susceptible to attack by nucleophiles in an SNAr reaction.[5][6]

G start Methyl 5-bromo-2-(methylsulfanyl) -4-pyrimidinecarboxylate intermediate Methyl 5-bromo-2-(methylsulfonyl) -4-pyrimidinecarboxylate start->intermediate Oxidation (m-CPBA) product 2-Amino-5-bromo-4- (methoxycarbonyl)pyrimidine intermediate->product SNAr (Amine, Base) caption Figure 4. C2-Modification Workflow.

Caption: Figure 4. C2-Modification Workflow.

Protocol 3.1: Oxidation of Methylsulfanyl to Methylsulfonyl Group

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by LC-MS for the formation of the sulfone product (mass increase of 32 amu).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃, then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting solid, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, is often pure enough for the next step but can be recrystallized if necessary.

Protocol 3.2: SNAr with an Amine Nucleophile

  • Reaction Setup: To a solution of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (1.0 eq) in a polar aprotic solvent like DMSO or NMP, add the desired amine (e.g., tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, 1.1 eq).[5][6]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA).

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice water, which often precipitates the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If the product is not a solid, perform a standard aqueous work-up and extraction with an organic solvent like ethyl acetate, followed by silica gel chromatography.

Conclusion

This compound is a powerful and versatile platform for the synthesis of complex pharmaceutical intermediates. The distinct reactivity of its functional groups allows for sequential and controlled modifications at the C2 and C5 positions. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with the oxidation/SNAr sequence, provide a robust toolkit for medicinal chemists. These methods enable the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and accelerating the discovery of novel therapeutics, particularly in the critical area of kinase inhibitors.

References

Application Notes and Protocols: The Strategic Application of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate in the Synthesis of Advanced Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic utility of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate as a versatile starting material for the synthesis of potent endothelin receptor antagonists (ERAs). We provide a comprehensive overview of a proposed synthetic pathway, underpinned by established chemical principles and supported by authoritative literature. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, and the causal logic behind key synthetic transformations. The focus is on constructing a core pyrimidine scaffold analogous to that found in advanced ERAs such as Macitentan, thereby offering a robust blueprint for novel drug discovery initiatives.

Introduction: The Pyrimidine Core in Endothelin Receptor Antagonism

The endothelin (ET) system, particularly the ET-1 peptide and its receptors ETA and ETB, plays a crucial role in vasoconstriction and cell proliferation.[1] Dysregulation of this system is implicated in various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[2] Consequently, endothelin receptor antagonists (ERAs) have emerged as a cornerstone of PAH therapy.[2]

A significant number of non-peptide ERAs are built upon a substituted pyrimidine scaffold.[3][4][5] Marketed drugs like Bosentan and Macitentan feature this heterocyclic core, which serves as a rigid and effective framework for orienting the necessary pharmacophoric elements for potent receptor binding.[2][6][7] The strategic functionalization of the pyrimidine ring at positions 2, 4, 5, and 6 is therefore of paramount importance in the design and synthesis of new generations of ERAs.

This compound (CAS 50593-91-4) is a trifunctionalized pyrimidine that offers a unique and advantageous starting point for the elaboration of complex ERA structures.[8][9][10][11] Its three distinct functional groups—a bromine atom, a methylsulfanyl group, and a methyl carboxylate—can be selectively and sequentially manipulated to introduce the diverse substituents required for high-affinity receptor antagonism.

This guide will detail a proposed multi-step synthesis to transform this starting material into a key intermediate suitable for the synthesis of Macitentan analogues, a potent dual ETA/ETB receptor antagonist.[6]

Strategic Synthetic Pathway Overview

The proposed synthetic route leverages the inherent reactivity of each functional group on the starting pyrimidine. The overall strategy involves:

  • Activation of the C2 Position: Oxidation of the 2-methylsulfanyl group to a highly reactive 2-methylsulfonyl leaving group.

  • Introduction of the C5-Aryl Moiety: A Suzuki-Miyaura cross-coupling reaction at the C5-bromo position.

  • Conversion of the C4-Ester to an Amino Group: A multi-step transformation via saponification, amide formation, and a Curtius or Hofmann rearrangement.

  • Nucleophilic Substitution at C2: Displacement of the sulfonyl group to introduce the side chain characteristic of many ERAs.

This sequence allows for a controlled and efficient construction of the desired polysubstituted pyrimidine core.

G cluster_0 Synthetic Pathway from this compound A Methyl 5-bromo-2- (methylsulfanyl)-4- pyrimidinecarboxylate B Step 1: Oxidation (m-CPBA) A->B C Methyl 5-bromo-2- (methylsulfonyl)-4- pyrimidinecarboxylate B->C D Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) C->D E Methyl 5-aryl-2- (methylsulfonyl)-4- pyrimidinecarboxylate D->E F Step 3: Saponification (LiOH or NaOH) E->F G 5-Aryl-2-(methylsulfonyl) -4-pyrimidinecarboxylic Acid F->G H Step 4: Amide Formation (e.g., SOCl2, NH4OH) G->H I 5-Aryl-2-(methylsulfonyl) -4-pyrimidinecarboxamide H->I J Step 5: Hofmann/Curtius Rearrangement I->J K 4-Amino-5-aryl-2- (methylsulfonyl)pyrimidine (Key Intermediate) J->K L Step 6: Nucleophilic Substitution (e.g., Alcohol, Base) K->L M ERA Precursor (e.g., Macitentan Analogue) L->M

Caption: Proposed synthetic workflow to an ERA precursor.

Detailed Protocols and Methodologies

Protocol 1: Oxidation of 2-(Methylsulfanyl) to 2-(Methylsulfonyl) Group

Causality and Expertise: The 2-methylsulfanyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). Oxidation to the corresponding sulfone dramatically increases the electrophilicity of the C2 carbon and transforms the methylsulfonyl group into an excellent leaving group.[12][13][14] This activation is a critical first step for introducing substituents at this position. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[15]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at 0 °C.

  • Slowly add a solution of m-CPBA (2.2 eq) in the same solvent portion-wise, maintaining the temperature at 0-5 °C. The use of a slight excess of oxidant ensures complete conversion.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, can be purified by recrystallization or column chromatography on silica gel.

Parameter Value Rationale
Starting Material This compoundCommercially available trifunctionalized scaffold.[11]
Reagent m-Chloroperoxybenzoic acid (m-CPBA)Efficient and selective oxidant for sulfides to sulfones.[15][16]
Solvent Dichloromethane (DCM)Good solubility for reactants, inert under reaction conditions.
Temperature 0 °C to Room TemperatureControls the exothermic reaction and prevents side reactions.
Yield (Expected) >90%Based on analogous sulfide to sulfone oxidations.[15][17]
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality and Expertise: The C5-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds with high functional group tolerance.[18] This step is crucial for installing the key aryl moiety present in many ERAs, such as the 4-bromophenyl group in Macitentan.[7]

Experimental Protocol:

  • To a degassed mixture of dioxane and water (e.g., 4:1 v/v), add Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (1.0 eq), the desired arylboronic acid (e.g., 4-bromophenylboronic acid, 1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired Methyl 5-aryl-2-(methylsulfonyl)-4-pyrimidinecarboxylate.

Protocol 3: Conversion of C4-Ester to C4-Amine via Hofmann/Curtius Rearrangement

Causality and Expertise: The conversion of a carboxylic ester to a primary amine is a fundamental transformation in organic synthesis. The Hofmann and Curtius rearrangements are classic methods that achieve this with the loss of one carbon atom (the carbonyl carbon).[1][19][20][21][22] This sequence is proposed to install the essential C4-amino group of the ERA scaffold. The Curtius rearrangement, proceeding through an acyl azide, is often preferred for its mild conditions and compatibility with a wide range of functional groups.[23][24]

G cluster_1 C4-Ester to C4-Amine Conversion Start C4-Methyl Ester Step1 Saponification (LiOH) Start->Step1 Acid C4-Carboxylic Acid Step1->Acid Step2 Acyl Azide Formation (DPPA, Et3N) Acid->Step2 Azide C4-Acyl Azide Step2->Azide Step3 Curtius Rearrangement (Heat, in t-BuOH) Azide->Step3 Isocyanate Isocyanate Intermediate Step3->Isocyanate Step4 Trapping with t-BuOH Isocyanate->Step4 BocAmine C4-Boc-Protected Amine Step4->BocAmine Step5 Deprotection (TFA or HCl) BocAmine->Step5 Amine C4-Primary Amine Step5->Amine

Caption: Curtius rearrangement workflow for C4-amine synthesis.

Experimental Protocol (Multi-step):

  • Saponification:

    • Treat the Methyl 5-aryl-2-(methylsulfonyl)-4-pyrimidinecarboxylate (1.0 eq) with lithium hydroxide (LiOH, 1.5 eq) in a mixture of THF/water at room temperature until the ester is fully consumed.

    • Acidify the mixture with dilute HCl to pH ~3 and extract the resulting carboxylic acid with ethyl acetate. Dry and concentrate to yield the crude acid, which is often used without further purification.

  • Curtius Rearrangement:

    • Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous solvent like toluene or tert-butanol.

    • Add triethylamine (Et₃N, 1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Heat the mixture to 80-110 °C. Nitrogen gas will evolve as the acyl azide rearranges to an isocyanate.

    • If the reaction is performed in tert-butanol, the isocyanate will be trapped in situ to form a Boc-protected amine. If performed in toluene, a nucleophile (e.g., benzyl alcohol to form a Cbz-protected amine, or water for the free amine after decarboxylation of the carbamic acid) can be added.

    • After the reaction is complete, cool and work up by washing with water and brine. Purify the protected amine by column chromatography.

  • Deprotection (if necessary):

    • Dissolve the Boc-protected amine in DCM and treat with trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature to cleave the Boc group.

    • Concentrate the mixture to remove excess acid and solvent, yielding the hydrochloride or trifluoroacetate salt of the desired 4-Amino-5-aryl-2-(methylsulfonyl)pyrimidine intermediate.

Parameter Value Rationale
Rearrangement Curtius RearrangementMild conditions, high functional group tolerance, avoids harsh oxidants like bromine used in the Hofmann rearrangement.[19][20]
Azide Source Diphenylphosphoryl azide (DPPA)Allows for a one-pot conversion of the carboxylic acid to the isocyanate.[20]
Trapping Agent tert-ButanolForms a stable, easily removable Boc-protected amine, facilitating purification and handling.
Deprotection Trifluoroacetic Acid (TFA)Standard, high-yielding condition for Boc group removal.

Concluding Remarks and Future Applications

The synthetic sequence detailed herein provides a robust and logical pathway from this compound to a highly valuable 4-amino-5-aryl-2-(methylsulfonyl)pyrimidine intermediate. This intermediate is primed for the final steps of ERA synthesis. The highly reactive 2-methylsulfonyl group can be readily displaced by various nucleophiles, such as the ethylene glycol-derived side chain of Macitentan,[5] while the 4-amino group can be further elaborated as required for optimizing pharmacological properties. This strategic guide validates the utility of the chosen starting material and provides a solid foundation for the development of novel endothelin receptor antagonists.

References

Regioselective functionalization of pyrimidine cores using Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Functionalization of Pyrimidine Cores Using Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents and natural products.[1][2] Its prevalence in FDA-approved drugs, particularly in oncology and virology, underscores its importance as a "privileged scaffold."[3] The ability to precisely install diverse functional groups at specific positions on this heterocycle is paramount for modulating pharmacological properties, improving potency, and fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Polysubstituted pyrimidines are particularly sought after as inhibitors of various protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[3][4]

This guide provides a detailed technical overview and actionable protocols for the use of This compound (CAS 50593-91-4), a highly versatile and strategically functionalized building block. We will explore its inherent reactivity and demonstrate its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions that are essential for the rapid generation of compound libraries in a drug discovery setting.

Core Concepts: Understanding the Reactivity of the Building Block

The synthetic utility of this compound stems from the distinct electronic and steric properties of its substituents, which allow for a high degree of regiochemical control.

  • C5-Position (Bromo): The bromine atom at the C5 position is the primary site for functionalization via transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition by a palladium(0) catalyst, a crucial first step in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5][6]

  • C2-Position (Methylsulfanyl): The methylsulfanyl (-SMe) group is a relatively poor leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][7] This inherent stability is a key advantage, as it allows for selective functionalization at the C5-bromo position without interference at C2. However, the true power of the methylsulfanyl group lies in its potential for subsequent activation. It can be readily oxidized to the corresponding methylsulfinyl (-SOMe) or, more commonly, the methylsulfonyl (-SO₂Me) group. The methylsulfonyl group is an excellent leaving group, transforming the C2 position into a highly reactive site for SNAr with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This two-step sequence provides a powerful strategy for sequential, regioselective diversification.[1][7]

  • C4-Position (Methyl Carboxylate): The electron-withdrawing methyl ester at the C4 position serves two main purposes. First, it electronically activates the pyrimidine ring, further facilitating both the oxidative addition at C5 and potential SNAr reactions (especially after oxidation of the C2-SMe group). Second, it provides an additional handle for chemical modification, such as hydrolysis to the carboxylic acid for amide bond formation or reduction to the corresponding alcohol.

This strategic arrangement of functional groups enables a logical and predictable sequence of reactions, making it an ideal scaffold for building molecular complexity.

Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The following protocols are designed as robust starting points for the functionalization of the C5-bromo position. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for challenging or novel coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl bonds.[5][6][8][9] This protocol describes a typical procedure for coupling an arylboronic acid to the C5 position.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add Pyrimidine Reagent, Boronic Acid, and Base to a dry reaction vessel. prep2 Add Pd Catalyst and Ligand. react1 Evacuate and backfill vessel with inert gas (e.g., Argon) (repeat 3x). prep2->react1 react2 Add degassed solvent(s) via syringe. react1->react2 react3 Heat reaction mixture with stirring for the specified duration. react2->react3 react4 Monitor reaction progress by TLC or LC-MS. react3->react4 work1 Cool to RT. Dilute with EtOAc and filter through Celite. react4->work1 work2 Transfer to separatory funnel. Wash with H₂O and brine. work1->work2 work3 Dry organic layer (e.g., Na₂SO₄ or MgSO₄). work2->work3 work4 Concentrate in vacuo. work3->work4 work5 Purify by column chromatography. work4->work5

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv)

  • Ligand (if required): e.g., SPhos, XPhos (0.05-0.10 equiv)

  • Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: e.g., 1,4-Dioxane/H₂O (4:1), DME, or Toluene (degassed)

Step-by-Step Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.

  • Add the palladium catalyst and, if necessary, the phosphine ligand.

  • Seal the vial, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent(s) via syringe.

  • Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyrimidine derivative.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an effective method for linking terminal alkynes to aryl halides, providing access to valuable alkynyl-substituted heterocycles.[3][10][11][12]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst: e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (0.05-0.10 equiv)

  • Base: e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA) (often used as solvent or co-solvent)

  • Solvent: e.g., THF or DMF (degassed)

Step-by-Step Procedure:

  • To a dry, oven-flamed Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe while stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to obtain the 5-alkynylpyrimidine product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a crucial transformation for introducing amine functionalities common in kinase inhibitors.[5][13][14][15]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 equiv)

  • Ligand: e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand (0.02-0.10 equiv)

  • Base: e.g., Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Solvent: e.g., Toluene, Dioxane, or DME (anhydrous and degassed)

Step-by-Step Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium pre-catalyst, the ligand, and the base to a dry reaction tube.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine coupling partner. If the amine is a solid, add it with the other solids. If it is a liquid, add it via syringe.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a plug of silica gel or Celite®, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 5-aminopyrimidine derivative.

Data Presentation: Representative Transformations

The following table summarizes expected outcomes for the functionalization of this compound based on established methodologies for similar bromopyrimidine substrates.

Reaction TypeCoupling PartnerCatalyst / Ligand (mol%)Base / SolventTemp (°C) / Time (h)Expected Yield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ / Dioxane:H₂O100 / 1285 - 95
Suzuki 3-Pyridylboronic acidPd₂(dba)₃ (2.5) / SPhos (5)K₃PO₄ / Toluene110 / 1875 - 90
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃N / THF25 / 680 - 95
Sonogashira 1-HexynePd(PPh₃)₄ (4) / CuI (8)DIPA / DMF50 / 470 - 85
Buchwald MorpholinePd(OAc)₂ (2) / Xantphos (4)NaOtBu / Dioxane100 / 2470 - 88
Buchwald AnilinePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃ / Toluene110 / 1865 - 80

Further Transformations: Activating the C2-Position

A key feature of this building block is the potential for sequential functionalization. After the C5 position has been modified, the C2-methylsulfanyl group can be activated for nucleophilic aromatic substitution.

Diagram: Sequential Functionalization Strategy

References

Application Notes & Protocols: A Guide to the Development of Novel Pesticides from Pyrimidine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine core is a privileged scaffold in agrochemical research, forming the basis for numerous commercial insecticides, herbicides, and fungicides.[1][2] Its unique chemical stability and the capacity for diverse functionalization allow for the fine-tuning of biological activity. This guide provides an in-depth technical overview and actionable protocols for research teams engaged in the discovery and optimization of novel pesticides derived from pyrimidine carboxylates. We will explore rational design, synthesis, high-throughput screening, and mechanism of action studies, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Rationale and Lead Discovery Strategy

The enduring success of pyrimidine-based agrochemicals stems from their ability to interact with a wide range of biological targets.[1][3] Historically, targets have included enzymes like acetolactate synthase (ALS) for herbicides.[1] More recently, a novel and highly promising mode of action has been identified: the disruption of the de novo pyrimidine biosynthesis pathway through the inhibition of dihydroorotate dehydrogenase (DHODH).[4][5][6] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA, making DHODH an excellent target for controlling rapidly growing weeds and pathogens.[4][7]

Our strategy will focus on this modern approach, targeting DHODH, which offers a route to overcoming existing resistance to older herbicide classes.[4][8]

General Synthetic Approach

The construction of the pyrimidine carboxylate core can be efficiently achieved through multicomponent condensation reactions. A widely adopted and reliable method is the condensation of a 1,3-dicarbonyl compound (like a carboxylate derivative) with an amidine or a related N-C-N fragment.[9] This approach is versatile, allowing for the introduction of various substituents to build a diverse chemical library for screening.

A representative synthesis involves the cyclization of an acetoacetate ester with an amidine hydrochloride, followed by functionalization of the core structure.[1]

Diagram 1: General Synthesis Pathway

This diagram illustrates a common synthetic route for producing a library of pyrimidine carboxylate derivatives for screening.

G cluster_0 Core Synthesis cluster_1 Functionalization A Ethyl Acetoacetate (1,3-Dicarbonyl) C Cyclization (Base Catalyst) A->C B Amidine Hydrochloride (N-C-N Fragment) B->C D Hydroxypyrimidine Intermediate C->D E Chlorination (e.g., POCl3) D->E Core Modification F Chloropyrimidine Intermediate E->F G Nucleophilic Substitution (Diverse Amines, Alcohols, etc.) F->G H Final Pyrimidine Carboxylate Derivatives Library G->H G A Synthesized Chemical Library (100s-1000s of compounds) B Primary Screen (Single High Concentration) In vitro enzyme assay (e.g., DHODH) or In vivo whole-organism assay A->B C Inactive Compounds (Archive) B->C < Threshold D Active 'Hits' (e.g., >50% inhibition) B->D > Threshold E Dose-Response Assay (Determine IC50 / EC50) D->E F Non-Potent / Poor Curve (Discard) E->F Low Potency G Potent 'Leads' (Confirmed Activity & Potency) E->G High Potency H Secondary / Selectivity Screens (e.g., Crop vs. Weed, Pest vs. Beneficial Insect) G->H I Lead Optimization (SAR Studies) H->I Selective Leads G cluster_mito Mitochondrion A Carbamoyl Phosphate + Aspartate B ... A->B C Dihydroorotate B->C D DHODH (Enzyme) C->D E Orotate D->E F ... E->F G UMP -> UTP, CTP (Nucleotides for DNA/RNA) F->G H Pyrimidine Carboxylate Inhibitor I Inhibition H->I I->D

References

Application Note: Strategic Synthesis of Bioactive Scaffolds from Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a versatile and strategically functionalized starting material, offering three distinct and orthogonally reactive sites. This allows for the systematic and controlled construction of complex molecular architectures. This guide provides detailed protocols, mechanistic insights, and strategic workflows for leveraging this building block in the synthesis of bioactive compounds, with a focus on kinase inhibitor discovery programs.

Introduction: A Trifunctional Building Block for Drug Discovery

This compound (CAS 50593-91-4) is a highly valuable starting material for constructing diverse chemical libraries.[3][4][5] Its utility stems from the differential reactivity of its three key functional groups:

  • C5-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, alkynyl, or amino substituents to build molecular complexity.

  • C2-Methylsulfanyl Group: Susceptible to nucleophilic aromatic substitution (SNAr) by amines and other nucleophiles. The sulfur can also be oxidized to the corresponding sulfoxide or sulfone, significantly increasing its leaving group potential for more challenging substitutions.

  • C4-Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a key point for amide bond formation, a cornerstone of medicinal chemistry.[6][7]

This orthogonal reactivity allows researchers to perform sequential modifications in a controlled manner, making it an ideal scaffold for structure-activity relationship (SAR) studies.

Chemical Reactivity Profile

The strategic power of this reagent lies in the ability to address each functional group selectively. The typical reaction sequence often begins with the more robust C-C bond formation at the C5 position, followed by nucleophilic substitution at C2, and concluding with modification of the carboxylate at C4.

G cluster_0 cluster_1 Key Synthetic Transformations cluster_2 start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki C5-Br R-B(OH)₂, Pd Catalyst snar SNAr Reaction (C-N Bond Formation) start->snar C2-SMe R₂NH, Heat amide Amide Coupling (C-N Bond Formation) start->amide C4-CO₂Me 1. Hydrolysis 2. R'₂NH, Coupling Agent prod1 C5-Aryl Derivative suzuki->prod1 prod2 C2-Amino Derivative snar->prod2 prod3 C4-Amide Derivative amide->prod3

Caption: Orthogonal reactivity of the trifunctional pyrimidine scaffold.

Core Synthetic Transformations & Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)–C(sp²) bonds, essential for synthesizing biaryl structures common in kinase inhibitors.[8] The C5-bromo position is readily susceptible to this transformation.

Workflow Diagram: Suzuki-Miyaura Coupling

workflow reagents 1. Add Pyrimidine Reagent 2. Add Arylboronic Acid 3. Add Base (K₂CO₃) setup Degas Solvent (Dioxane/H₂O) with N₂ or Ar reagents->setup catalyst Add Pd(PPh₃)₄ Catalyst under Inert Atmosphere setup->catalyst reaction Heat to Reflux (e.g., 90-100 °C) Monitor by TLC/LC-MS catalyst->reaction workup 1. Quench with Water 2. Extract with EtOAc 3. Wash & Dry reaction->workup purify Column Chromatography (Silica Gel) workup->purify

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Detailed Step-by-Step Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 1,4-Dioxane and deionized water (e.g., 4:1 v/v)

    • Nitrogen or Argon source

  • Procedure:

    • To a flame-dried round-bottom flask or Schlenk tube, add this compound (e.g., 263 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol) to the flask under a positive pressure of inert gas.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[9]

    • Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the C5-aryl pyrimidine derivative.

Data Table: Suzuki Coupling Examples

Arylboronic AcidCatalyst Loading (mol%)Time (h)Typical Yield (%)
Phenylboronic acid5885-95
4-Methoxyphenylboronic acid5690-98
3-Fluorophenylboronic acid51280-90
Thiophene-2-boronic acid51075-85
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2

Displacement of the C2-methylsulfanyl group with an amine is a key step in building many kinase inhibitor scaffolds.[2] This reaction is typically achieved by heating with an excess of the desired amine. For less reactive amines, pre-oxidation of the methylsulfanyl group to a methylsulfonyl group (using, e.g., m-CPBA) creates a superior leaving group.

Detailed Step-by-Step Protocol (Direct Displacement):

  • Materials:

    • Methyl 5-substituted-2-(methylsulfanyl)-4-pyrimidinecarboxylate (1.0 eq)

    • Primary or secondary amine (2.0 - 5.0 eq)

    • High-boiling polar aprotic solvent (e.g., DMSO, NMP) or reaction in neat amine.

    • Optional: Microwave reactor

  • Procedure:

    • In a microwave vial or sealed tube, combine the pyrimidine starting material (e.g., 1.0 mmol) and the desired amine (e.g., 3.0 mmol).

    • Add DMSO (2-3 mL) or proceed neat if the amine is a liquid.

    • Seal the vessel and heat the mixture to 120-160 °C. If using a microwave reactor, heat for 30-90 minutes at a similar temperature.[10]

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • If the product is not a solid, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Amide Bond Formation at C4

This is a two-stage process involving the hydrolysis of the methyl ester followed by a standard amide coupling reaction.

Workflow Diagram: Two-Stage Amide Formation

workflow cluster_A Part A: Hydrolysis cluster_B Part B: Amide Coupling start_A C4-Methyl Ester hydrolysis LiOH or NaOH THF / H₂O, RT start_A->hydrolysis acid C4-Carboxylic Acid hydrolysis->acid start_B C4-Carboxylic Acid acid->start_B activation Add Amine, HATU, DIPEA DMF, 0 °C to RT start_B->activation product C4-Amide Product activation->product

Caption: Workflow for ester hydrolysis and subsequent amide coupling.

Detailed Step-by-Step Protocol:

  • Part A: Ester Hydrolysis

    • Dissolve the pyrimidine methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

    • Stir at room temperature for 2-8 hours until TLC/LC-MS confirms complete conversion.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • Collect the precipitated carboxylic acid by filtration, or extract with ethyl acetate if it does not precipitate.[1]

    • Dry the product thoroughly. This carboxylic acid is often used in the next step without further purification.

  • Part B: Amide Coupling (HATU-mediated)

    • Dissolve the carboxylic acid from Part A (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq), followed by HATU (1.2 eq).[11]

    • Cool the mixture to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by LC-MS.[12]

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate. Wash the combined organic layers sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.[6]

    • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

This section outlines a plausible three-step sequence to synthesize a complex, drug-like molecule, demonstrating the application of the protocols described above.

Scheme:

  • Suzuki Coupling: this compound is coupled with (4-fluorophenyl)boronic acid.

  • SNAr: The resulting product is reacted with (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester.

  • Amide Formation: The C4-ester is hydrolyzed and then coupled with 4-(2-aminoethyl)morpholine.

This sequence rapidly builds a molecule with key features often found in kinase inhibitors: a biaryl core, a solubilizing morpholine tail, and a chiral amine interacting with the hinge region of a kinase.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse libraries of bioactive compounds. The orthogonal reactivity of its functional groups enables a logical and flexible approach to molecular design and synthesis. The robust protocols provided herein for Suzuki coupling, SNAr, and amide formation serve as a foundational guide for researchers in drug discovery to accelerate the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven advice to help you improve reaction yields, minimize impurities, and streamline your workflow.

Section 1: Frequently Asked Questions (FAQs) & Synthesis Fundamentals

This section covers foundational knowledge critical for successfully synthesizing the target compound.

Q1: What is the standard synthetic route for this compound?

The most common and direct method is the electrophilic bromination of the precursor, Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate[1][2]. The pyrimidine ring is electron-deficient, which makes electrophilic substitution challenging compared to electron-rich aromatics. However, the C-5 position is the most nucleophilic and, therefore, the primary site of attack for electrophiles like bromine.[3]

The general transformation is illustrated below:

Synthesis_Scheme cluster_reagents start Methyl 2-(methylsulfanyl)-4- pyrimidinecarboxylate (CAS: 64224-67-5) product Methyl 5-bromo-2-(methylsulfanyl)-4- pyrimidinecarboxylate (CAS: 50593-91-4) start->product Electrophilic Bromination reagents Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., DMF, CHCl₃)

Caption: General scheme for the synthesis of the target compound.

Q2: What are the most critical parameters affecting the yield and purity of the bromination reaction?

Several factors must be tightly controlled to ensure a high-yielding and clean reaction:

  • Choice of Brominating Agent: The reactivity and selectivity of the brominating agent are paramount. While molecular bromine (Br₂) can be used, it often requires harsh conditions and can lead to over-bromination or other side reactions.[3] N-Bromosuccinimide (NBS) is widely preferred as it is a milder, solid reagent that provides a low, steady concentration of electrophilic bromine, enhancing selectivity.[4][5][6]

  • Solvent Selection: The solvent not only dissolves the reactants but also influences the reaction rate and selectivity. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are common choices as they can facilitate the dissolution of reagents and stabilize charged intermediates.[7] Chlorinated solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are also frequently used, particularly for radical-initiated brominations with NBS.[8]

  • Reaction Temperature: Temperature control is crucial. Exothermic reactions can lead to a runaway increase in temperature, promoting side reactions. For many NBS brominations, reactions are initiated at 0°C and then allowed to warm to room temperature to maintain control.[9]

  • Purity of Starting Material: The starting material, Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate, must be of high purity. Impurities can interfere with the reaction, consume the brominating agent, and complicate the final purification.

Section 2: Troubleshooting Guide - Low Yields & Incomplete Reactions

This section provides a systematic approach to diagnosing and solving common issues related to poor reaction performance.

Q3: My reaction yield is consistently low (<60%). What are the likely causes and how can I fix them?

Low yield is a multifaceted problem. Use the following decision tree to diagnose the potential root cause.

Troubleshooting_Low_Yield start Low Yield (<60%) incomplete_rxn Incomplete Reaction (Starting material remains) start->incomplete_rxn TLC/LC-MS shows SM present degradation Product Degradation start->degradation TLC/LC-MS shows multiple new spots purification_loss Loss During Workup /Purification start->purification_loss Crude yield is high, final yield is low sol_reagent 1. Increase equivalents of NBS (1.1-1.3 eq). 2. Check purity/activity of NBS. 3. Increase reaction time/temperature cautiously. incomplete_rxn->sol_reagent sol_conditions 1. Run at lower temperature (start at 0°C). 2. Reduce reaction time. 3. Use a milder solvent. degradation->sol_conditions sol_workup 1. Optimize extraction pH. 2. Use alternative purification (e.g., crystallization vs. chromatography). 3. Ensure product is stable to silica gel. purification_loss->sol_workup

Caption: Decision tree for troubleshooting low reaction yields.

Q4: I'm observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

Incomplete conversion is typically due to insufficient reactivity or deactivation of the brominating agent.

  • Reagent Stoichiometry and Quality: Ensure you are using at least 1.1 equivalents of NBS. NBS can degrade over time, especially if exposed to moisture, turning from a white solid to a yellow or brown color due to the formation of Br₂.[5] It is recommended to use freshly opened or purified NBS. To purify, NBS can be recrystallized from hot water.[8]

  • Reaction Time and Temperature: If the reaction stalls at room temperature, consider a modest increase in temperature (e.g., to 40-50°C). Monitor carefully by TLC or LC-MS to ensure the product is not degrading. Extending the reaction time (e.g., from 4 hours to 12-24 hours) can also improve conversion.

  • Use of a Radical Initiator: For some substrates, particularly when using solvents like CCl₄, the bromination with NBS proceeds via a free-radical mechanism.[6][8] The addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can significantly accelerate the reaction.[8]

Section 3: Managing Impurities and Side Reactions

Controlling the formation of byproducts is essential for achieving high purity and simplifying downstream processing.

Q5: What are the common side products in this synthesis, and how can they be minimized?

The most frequently encountered side product is the di-brominated pyrimidine. Other impurities can arise from reactions with the solvent or degradation.

Impurity/Side ProductFormation MechanismMitigation Strategy
Di-brominated Product Over-bromination of the pyrimidine ring, especially if excess brominating agent is used or if reaction conditions are too harsh.Use a controlled amount of NBS (1.05-1.1 equivalents). Add the NBS portion-wise at a low temperature (0°C) to maintain a low instantaneous concentration.
Succinimide This is the byproduct of NBS after it has donated its bromine atom.This is an expected byproduct and is typically removed during aqueous workup due to its water solubility.
Solvent-Adducts In some cases, the solvent (e.g., DMF) can participate in the reaction, leading to formylated or other adducts, particularly at elevated temperatures.Conduct the reaction at the lowest effective temperature. If adducts are observed, consider switching to a more inert solvent like chloroform or acetonitrile.
Q6: My final product is difficult to purify by column chromatography. Are there alternative methods?

If the product and starting material have very similar polarities, chromatographic separation can be challenging.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent screen should be performed to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents to screen include isopropanol, ethyl acetate/hexanes, and toluene.

  • Acid/Base Wash: While the ester group is present, the pyrimidine nitrogens are weakly basic. A carefully controlled wash with a dilute, weak acid during the workup might selectively remove more basic impurities, but care must be taken to avoid hydrolysis of the methyl ester.

  • Derivatization/Protection: In complex cases, the carboxylic ester could be saponified to the corresponding carboxylic acid [see CAS 50593-92-5].[1] The acid often has very different solubility and chromatographic properties, making purification easier. The ester can then be reformed in a subsequent step.

Section 4: Optimized Protocol and Advanced Methodologies

This section provides a validated starting protocol and discusses alternative reagents for process optimization.

Q7: Can you provide a detailed, optimized laboratory-scale protocol for the synthesis?

The following protocol has been developed to maximize yield and purity for the synthesis of this compound.

Experimental Protocol: Bromination using NBS

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate (1.0 eq, e.g., 5.0 g).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining active bromine.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., isopropanol) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product as a white to off-white solid.

Q8: Are there other brominating agents that can be used? What are their advantages and disadvantages?

While NBS is the most common choice, other reagents can be employed, each with specific characteristics.[7][9]

Brominating AgentAdvantagesDisadvantagesRecommended Use Case
N-Bromosuccinimide (NBS) Solid, easy to handle; high selectivity; mild conditions.[4][5]Can degrade on storage; byproduct (succinimide) needs removal.[5][8]General-purpose, high-selectivity bromination at the C-5 position.
Molecular Bromine (Br₂) Inexpensive and highly reactive.Highly corrosive and toxic liquid; can lead to over-bromination and side reactions; often requires harsh conditions (e.g., heat, strong acid).[3][10]For highly deactivated substrates or when cost is the primary driver on a large scale.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solid, stable, high bromine content by weight; efficient.[9]Can be overly reactive for some substrates; may require careful control of stoichiometry.When a more reactive solid brominating agent is needed. Can be effective for less activated pyrimidines.
Sodium Monobromoisocyanurate (SMBI) An efficient and easy-to-handle solid reagent that works well for brominating both pyrimidine and purine nucleosides.[7]May require specific conditions (e.g., co-solvents, additives like NaN₃) for optimal performance.[7]Useful for complex substrates like nucleosides where mild conditions are critical.[7]

References

Purification of crude Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Its purification is a critical step that often presents unique challenges due to its specific chemical properties, including the presence of a heterocyclic pyrimidine core, a bromine substituent, a methylsulfanyl group, and a methyl ester. These features contribute to its polarity and potential for interactions with the stationary phase, making column chromatography a nuanced but essential purification technique.

This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: Poor or No Separation of the Target Compound from Impurities

Question: I'm running a column, but my TLC analysis of the collected fractions shows that my desired product is co-eluting with one or more impurities. How can I improve the separation?

Answer:

Poor separation is a common issue and can stem from several factors related to the chosen mobile phase and its interaction with your compound and the silica gel.

Root Causes & Solutions:

  • Inadequate Solvent System: The polarity of your eluent may not be optimal for resolving your compound from impurities with similar polarities.[2]

    • Solution: The key is to find a solvent system that provides a target Retention Factor (Rf) of approximately 0.25-0.35 for your desired compound on a TLC plate.[3] This range generally translates well to column chromatography, allowing for effective separation.

      • Actionable Step: Systematically screen different solvent systems using TLC. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] Try various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the optimal separation. For more polar impurities, a gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective.[5]

  • Compound Tailing: You may observe "streaking" or "tailing" of your compound spot on the TLC plate, which often translates to broad, overlapping bands on the column. This can be due to interactions between the slightly acidic silica gel and basic functionalities on your molecule or impurities.

    • Solution: Neutralize the silica gel's acidity.

      • Actionable Step: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluting solvent system.[4] This can significantly improve peak shape and resolution by minimizing unwanted ionic interactions.

  • Overloading the Column: Applying too much crude material to the column can exceed its separation capacity, leading to broad bands and poor resolution.

    • Solution: Reduce the amount of sample loaded onto the column.

      • Actionable Step: A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 to 50:1 for moderately difficult separations. For very challenging separations, this ratio may need to be increased.

Workflow for Optimizing Separation:

Caption: Troubleshooting workflow for poor separation.

Problem 2: The Compound Won't Elute from the Column

Question: I've been flushing my column with the selected mobile phase, but my target compound is not coming off. What's happening?

Answer:

This frustrating situation typically points to one of a few key issues: strong adsorption to the stationary phase, compound degradation, or an incorrect mobile phase composition.

Root Causes & Solutions:

  • Compound is Too Polar for the Chosen Eluent: Your mobile phase may not be polar enough to displace your compound from the silica gel.[6]

    • Solution: Increase the polarity of your mobile phase.

      • Actionable Step: If you are using an isocratic (single solvent mixture) system, you can gradually increase the proportion of the polar solvent. For example, if you started with 20% ethyl acetate in hexanes, try increasing to 30%, 40%, or even higher. A gradient elution is often the most effective solution here. Start with a less polar mixture to elute non-polar impurities, then gradually increase the polarity to elute your target compound. For very polar compounds, solvent systems like dichloromethane/methanol may be necessary.[4]

  • Compound Degradation on Silica Gel: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of silica gel and may decompose on the column.[2][7]

    • Solution: Test for stability and consider alternative stationary phases.

      • Actionable Step: Perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system.[8] If you see spots that are not on the diagonal, it indicates decomposition. If your compound is unstable on silica, consider using a more neutral stationary phase like alumina or a deactivated silica gel.[6]

    • Solution: Double-check your solvent preparation.

      • Actionable Step: Carefully verify the solvents and their ratios used to prepare your eluent.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying this compound?

A1: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase.[9] Its slightly acidic nature and high surface area provide good resolving power for a wide range of compounds. However, if you observe compound degradation or irreversible adsorption, consider using neutral or basic alumina, or deactivating your silica gel by pre-flushing it with a solvent system containing a small amount of triethylamine.[6]

Q2: How do I choose the initial solvent system for my column?

A2: The best practice is to first screen various solvent systems using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent mixture that gives your target compound an Rf value between 0.25 and 0.35.[3] This provides the best balance for good separation on a column.

Recommended Starting Solvent Systems for Screening:

Solvent SystemPolarityGood For
Hexanes/Ethyl AcetateLow to MediumA versatile system for many compounds of intermediate polarity.[4]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[4]
Toluene/Ethyl AcetateLow to MediumCan offer different selectivity compared to aliphatic/ester mixtures.

Q3: What is an Rf value and why is it important?

A3: The Retention Factor, or Rf value, is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front on a TLC plate.[10] It is a crucial parameter for predicting the behavior of your compound during column chromatography.[11] A consistent Rf value under specific conditions can help in identifying a compound.[12] An ideal Rf value between 0.25 and 0.35 in a particular solvent system on a TLC plate suggests that this system will provide good separation and a reasonable elution time on a silica gel column.[3]

Calculating Rf Value:

Caption: Formula for calculating the Retention Factor (Rf).

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the separation. This method is simpler and is often sufficient if the impurities have significantly different polarities from your target compound.

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation. This is highly effective for complex mixtures containing compounds with a wide range of polarities. It helps to first elute non-polar impurities, then your compound of interest, and finally any highly polar impurities, often resulting in sharper peaks and better separation.[13]

Q5: My crude sample is not very soluble in the column's mobile phase. How should I load it onto the column?

A5: This is a common challenge. You have a couple of options:

  • Minimal Stronger Solvent: Dissolve your crude product in a minimal amount of a solvent that is slightly more polar than your mobile phase (e.g., dichloromethane if your eluent is hexanes/ethyl acetate).[8] Load this concentrated solution carefully onto the top of the column. Be aware that using too much of a strong solvent can compromise the separation at the beginning of the column.

  • Dry Loading: This is often the preferred method. Dissolve your crude sample in a suitable solvent, add a small amount of silica gel (a few times the weight of your sample), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[8] This powder can then be carefully added to the top of your packed column. This technique ensures that the compound is introduced to the column in a very concentrated band, leading to better separation.[14]

Experimental Protocols

Protocol 1: TLC Screening for Optimal Solvent System
  • Prepare several eluent systems with varying polarities (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexanes).

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (typically at 254 nm).

  • Calculate the Rf value for your target compound in each solvent system.[10]

  • Select the solvent system that gives an Rf value of approximately 0.25-0.35 for the desired product and provides the best separation from impurities.[3]

Protocol 2: Column Packing and Sample Loading (Wet Slurry Method)
  • Choose an appropriately sized column based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). The consistency should be like a milkshake.

  • Pour the slurry into the column. Tap the sides of the column gently to ensure even packing and dislodge any air bubbles.[15]

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Add more slurry as needed until you reach the desired column height. Crucially, never let the solvent level drop below the top of the silica bed. [8]

  • Add a thin, protective layer of sand on top of the packed silica.

  • Drain the solvent until the level is just at the top of the sand layer.

  • Dissolve your crude product in the minimum amount of your starting mobile phase (or a slightly more polar solvent if necessary).

  • Carefully apply the sample solution to the top of the column using a pipette.[8]

  • Open the stopcock and allow the sample to absorb onto the silica, again bringing the solvent level just to the top of the sand.

  • Carefully add your mobile phase to the column and begin the elution process.

References

Technical Support Center: Bromination of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of pyrimidine rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The electron-deficient nature of the pyrimidine ring presents unique challenges, often leading to side reactions that can compromise yield and purity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your desired synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the bromination of pyrimidine rings, offering explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in pyrimidine bromination can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Incomplete Reaction: The electron-deficient pyrimidine ring can be sluggish to react.[1]

    • Solution: Monitor the reaction progress meticulously using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If the reaction stalls, consider extending the reaction time or increasing the temperature. For direct bromination with Br₂, maintaining a temperature between 125-135°C for 2-6 hours is often necessary.[1][3]

  • Reagent Decomposition or Impurity:

    • N-Bromosuccinimide (NBS): NBS can decompose over time, appearing off-white or brown due to the formation of bromine.[4][5] Using decomposed NBS can introduce unwanted side reactions.

      • Solution: Use freshly recrystallized NBS for your reactions.[4] Store NBS in a refrigerator to prolong its stability.[4][5]

    • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can lead to side reactions. For instance, in allylic brominations with NBS, anhydrous conditions are critical to prevent hydrolysis of the product.[4]

      • Solution: Use anhydrous solvents, especially when working with moisture-sensitive reagents like NBS. Ensure all glassware is thoroughly dried.[6]

  • Suboptimal Reaction Conditions:

    • Solution: For challenging substrates, the addition of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can enhance the efficiency of bromination when using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH).[7] The choice of solvent is also critical; aprotic solvents like acetonitrile or DMF are often effective.[7]

  • Product Loss During Workup and Purification:

    • Solution: During aqueous workup, ensure complete extraction of the product by using an appropriate organic solvent and performing multiple extractions.[1] When performing column chromatography, select a suitable solvent system to ensure good separation and minimize product loss on the column.[2] For acid-sensitive products, consider using a neutral stationary phase like neutral alumina or neutralizing silica gel with a non-nucleophilic base like triethylamine.[2]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_completion 1. Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Stalled? complete Reaction Complete incomplete->complete No extend_time Increase Time/Temp. incomplete->extend_time Yes check_reagents 2. Verify Reagent Quality complete->check_reagents final_yield Improved Yield extend_time->final_yield bad_reagents Reagents Impure? check_reagents->bad_reagents purify_reagents Purify/Replace Reagents bad_reagents->purify_reagents Yes check_conditions 3. Evaluate Conditions bad_reagents->check_conditions No purify_reagents->final_yield optimize Optimize Solvent/Catalyst check_conditions->optimize check_workup 4. Review Workup/Purification check_conditions->check_workup optimize->final_yield improve_workup Refine Extraction/Chromatography check_workup->improve_workup improve_workup->final_yield

Caption: A decision-making workflow for troubleshooting low reaction yields.

Question 2: I'm observing the formation of multiple products, indicating a lack of regioselectivity. How can I improve the selectivity for the desired isomer?

Answer:

Regioselectivity in pyrimidine bromination is a common challenge, as different positions on the ring can be susceptible to attack depending on the substituents and reaction conditions.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: Electrophilic bromination of the pyrimidine ring preferentially occurs at the C-5 position, which is the most electron-rich.[1] However, the presence of activating or deactivating groups can influence the site of bromination.

  • Reaction Conditions: The choice of brominating agent, solvent, and temperature can significantly impact regioselectivity.

Strategies to Enhance Regioselectivity:

  • Activating and Directing Groups: The presence of electron-donating groups (e.g., amino, alkoxy) can activate the ring towards electrophilic substitution and direct the incoming bromine to specific positions.

  • Choice of Brominating Agent:

    • For C-5 Bromination: Molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for bromination at the C-5 position.[1][8]

    • Alternative Reagents: For specific regioselectivity, consider using alternative reagents. For example, hypervalent iodine(III) reagents in the presence of a bromide source have been shown to facilitate highly regioselective C-3 bromination of pyrazolo[1,5-a]pyrimidines.[9]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Aprotic solvents are generally preferred for many bromination reactions.

  • Protecting Groups: In complex molecules, protecting sensitive functional groups can prevent unwanted side reactions and direct the bromination to the desired position.

Question 3: My reaction is producing a significant amount of over-brominated byproduct (e.g., a dibromo-pyrimidine). How can I prevent this?

Answer:

Over-bromination is a frequent side reaction, especially when the mono-brominated product is still reactive towards the brominating agent.

Causes and Mitigation Strategies:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a primary cause of over-bromination.

    • Solution: Carefully control the stoichiometry of the brominating agent. A 1:1 molar ratio of the pyrimidine substrate to the brominating agent is a good starting point.[1]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of di- and poly-brominated products.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product. Running the reaction at a lower temperature, if feasible, can also help to control the reaction rate and minimize over-bromination.

  • Slow Addition of Reagent: Adding the brominating agent all at once can create localized high concentrations, leading to over-bromination.

    • Solution: Add the brominating agent dropwise or in portions over a period of time.[1][3] This maintains a low concentration of the brominating agent in the reaction mixture, favoring the formation of the mono-brominated product.

Table 1: Controlling Over-bromination

ParameterRecommendationRationale
Stoichiometry Use a 1:1 molar ratio of substrate to brominating agent.Prevents excess brominating agent from reacting with the mono-brominated product.
Addition Rate Add the brominating agent slowly and dropwise.[1][3]Maintains a low, steady concentration of the brominating agent.
Monitoring Closely monitor the reaction progress (TLC, LC-MS).[1]Allows for timely quenching of the reaction upon completion.
Temperature Maintain the recommended temperature; avoid excessive heat.Higher temperatures can increase the rate of the second bromination.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of pyrimidine bromination.

Q1: What is the general mechanism for the bromination of a pyrimidine ring?

A1: The bromination of a pyrimidine ring is an electrophilic aromatic substitution reaction. Due to the electron-deficient nature of the pyrimidine ring, the reaction is generally slower than that of benzene. The C-5 position is the most common site of attack as it is the least electron-deficient. The mechanism typically involves the attack of the pyrimidine ring on an electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS), leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated pyrimidine. In some cases, particularly with uracil derivatives in aqueous solutions, the reaction can proceed through an addition-elimination mechanism involving the formation of a 5-bromo-6-hydroxyhydro derivative.[10]

Mechanism of Electrophilic Bromination:

bromination_mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation pyrimidine Pyrimidine Ring sigma_complex Sigma Complex (Carbocation Intermediate) pyrimidine->sigma_complex π electrons attack Br⁺ br_plus Br⁺ (from Brominating Agent) br_plus->sigma_complex sigma_complex2 Sigma Complex base Base bromopyrimidine Brominated Pyrimidine base->bromopyrimidine h_base H-Base⁺ sigma_complex2->bromopyrimidine Loss of H⁺

Caption: A simplified representation of the electrophilic bromination mechanism.

Q2: Which brominating agent should I choose for my reaction?

A2: The choice of brominating agent depends on the specific pyrimidine substrate, the desired regioselectivity, and the required reaction conditions.

Table 2: Common Brominating Agents for Pyrimidines

Brominating AgentCommon Applications & ConditionsAdvantagesDisadvantages
**Molecular Bromine (Br₂) **Direct bromination at C-5, often at elevated temperatures (125-135°C) in solvents like nitrobenzene.[1][3]Readily available and potent.Highly corrosive and toxic, can require harsh conditions.
N-Bromosuccinimide (NBS) C-5 bromination, often under milder conditions than Br₂.[1][4] Used for allylic and benzylic bromination.[5]Solid, easier to handle than Br₂.[11]Can decompose, requires careful handling and storage.[4][5]
1,3-Dibromo-5,5-dimethylhydantoin (DBH) C-5 bromination of pyrimidine nucleosides, often in aprotic solvents.[7]Efficient, can be enhanced with Lewis acids.[7]May require a catalyst for optimal performance.
Sodium Monobromoisocyanurate (SMBI) Efficient for C-5 bromination of pyrimidine nucleosides in aqueous solvent mixtures.[12]Facile and efficient methodology.[12]May require specific solvent systems and additives like NaN₃ for optimal results.[12]

Q3: How do I purify my brominated pyrimidine product?

A3: The purification strategy will depend on the physical properties of your product and the nature of any impurities.

  • Crystallization: If your product is a solid, crystallization is often an effective method for purification.[1]

  • Column Chromatography: This is a versatile technique for separating the desired product from starting materials, byproducts, and reagents.[1] As mentioned earlier, for acid-sensitive compounds, using neutral alumina or neutralized silica gel is advisable.[2]

  • Distillation: For liquid products, distillation (often under reduced pressure) can be a suitable purification method.[1]

  • Steam Distillation: In some cases, such as for the free base of 5-bromopyrimidine, steam distillation can be employed after basifying the reaction mixture.[3]

Q4: Are there any specific safety precautions I should take when working with brominating agents?

A4: Yes, working with brominating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving brominating agents, especially volatile ones like molecular bromine, should be performed in a well-ventilated fume hood.[11]

  • Handling: N-Bromosuccinimide, while a solid, can be an irritant and should be handled with care.[5] Reactions involving NBS can be exothermic, so caution is needed, particularly on a larger scale.[4]

  • Storage: Store brominating agents according to the manufacturer's recommendations. NBS should be refrigerated.[4][5] 5-Bromopyrimidine should be stored in a cool, dry place away from strong oxidizing agents.[13][14]

Experimental Protocols

Protocol 1: General Procedure for C-5 Bromination using NBS

This protocol provides a general guideline for the bromination of a pyrimidine substrate at the C-5 position using N-Bromosuccinimide.

Materials:

  • Pyrimidine substrate

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous acetonitrile (MeCN) or other suitable aprotic solvent

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrimidine substrate (1.0 mmol) in anhydrous acetonitrile (2 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.0 mmol, 1.0 eq.) to the cooled solution in one portion.

  • Stir the resulting mixture at 0°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel or by recrystallization to afford the pure 5-bromopyrimidine derivative.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to address specific challenges you may encounter during your experiments, moving beyond generic protocols to offer insights grounded in mechanistic principles and practical experience.

Introduction: The Chemistry of a Privileged Scaffold

This compound is a key building block in medicinal chemistry. The pyrimidine core is a privileged structure found in numerous FDA-approved drugs, and the strategic placement of the bromine atom at the 5-position, along with the methylsulfanyl and carboxylate groups, offers multiple handles for diversification through palladium-catalyzed cross-coupling reactions.[1] However, the electronic nature of the pyrimidine ring and the potential for side reactions necessitate careful optimization of reaction conditions. This guide will walk you through common issues and their solutions for several key transformations.

General Troubleshooting Principles

Before diving into specific reaction types, it's crucial to address universal factors that can impact the success of any palladium-catalyzed cross-coupling reaction.

Q: My reaction shows low or no conversion. Where do I start?

A: Low or no product yield is a common issue that can often be resolved by systematically evaluating your reaction setup and reagents.[2]

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can significantly impede catalytic activity. Solvents should be freshly distilled or from a reliable commercial source.

  • Catalyst Activity: The choice of palladium precursor and ligand is critical. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle won't initiate properly. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[2][3]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[4]

Q: I'm observing significant decomposition of my starting material. What could be the cause?

A: Decomposition can arise from several factors, including excessive heat, incompatible reagents, or prolonged reaction times.

  • Reaction Temperature: While many cross-coupling reactions require elevated temperatures, excessive heat can lead to thermal degradation of sensitive substrates or catalysts. Try lowering the temperature and monitoring the reaction progress over a longer period.

  • Base Strength: A base that is too strong can lead to unwanted side reactions, such as hydrolysis of the ester group on your pyrimidine. Consider screening a range of bases with varying strengths.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[5][6]

Suzuki-Miyaura Troubleshooting & FAQs

Q: My Suzuki coupling is sluggish, and I'm seeing significant amounts of debrominated starting material. What's happening?

A: The formation of the debrominated byproduct suggests that the catalytic cycle is being interrupted after the oxidative addition step. The aryl palladium intermediate is likely undergoing protonolysis before it can transmetalate with the boronic acid derivative.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] If the base is too weak or not sufficiently soluble, the transmetalation step will be slow. Consider switching to a stronger base like cesium carbonate or potassium phosphate.

  • Solvent Choice: The solvent mixture can influence the solubility of the base and the boronic acid. Often, the addition of water to an organic solvent can enhance the reaction rate.[7]

  • Ligand Choice: The ligand influences both the stability and reactivity of the palladium catalyst.[5][7] For electron-deficient heteroaryl halides like your pyrimidine, bulky and electron-rich phosphine ligands can accelerate the catalytic cycle.

Q: I'm observing homocoupling of my boronic acid. How can I minimize this side reaction?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. The freeze-pump-thaw method is generally more effective than simply bubbling an inert gas through the solvent.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

Representative Suzuki-Miyaura Protocol

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative Addition

Caption: Suzuki-Miyaura Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1][8][9]

Sonogashira Troubleshooting & FAQs

Q: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I suppress this?

A: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings and is often promoted by the presence of oxygen and the copper co-catalyst.

  • Inert Atmosphere: Meticulous exclusion of oxygen is critical. Use freshly degassed solvents and maintain a positive pressure of an inert gas throughout the reaction.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[10] These methods often employ specific ligands to facilitate the palladium-catalyzed coupling without the need for a copper co-catalyst.

  • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.[10]

Q: The reaction is not going to completion, and I'm recovering my starting materials. What should I check?

A: Incomplete conversion can be due to several factors, from catalyst deactivation to insufficient reactivity of the coupling partners.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose to form palladium black.[10] Ensure your reaction is performed under strictly anaerobic conditions.

  • Base Choice: The base is crucial for deprotonating the terminal alkyne. An amine base like triethylamine or diisopropylethylamine is commonly used and can also serve as the solvent.[9]

  • Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and has been stored properly to avoid oxidation.

Catalytic Cycle for Sonogashira Couplingdot

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-C≡CR Product Ar-X Aryl Halide Cu(I)X Cu(I)X Alkyne_Deprotonation Alkyne_Deprotonation Cu(I)-C≡CR Copper Acetylide Cu(I)-C≡CR->Transmetalation_Pd H-C≡CR Terminal Alkyne Base Base

References

Stability and storage conditions for Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Welcome to the dedicated support resource for this compound (CAS No. 50593-91-4). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical synthetic intermediate. As a compound with multiple reactive sites, its proper handling is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into its storage, handling, and troubleshooting.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems that may arise during experimentation, linking them back to the stability and handling of the reagent.

Scenario 1: Inconsistent or Diminished Reaction Yields

  • Problem: You are experiencing lower-than-expected yields or complete reaction failure in a protocol that previously worked.

  • Potential Cause: The integrity of this compound may be compromised. The compound is susceptible to degradation, particularly from moisture and light.[1][2][3] The ester functional group can be sensitive to hydrolysis, especially if the compound has been exposed to atmospheric moisture.[3][4]

  • Investigative Protocol:

    • Visual Inspection: Examine the reagent. It should be an off-white to light yellow crystalline powder. Significant discoloration (e.g., turning tan or brown) or clumping (due to moisture absorption) suggests potential degradation.

    • Solubility Check: Attempt to dissolve a small amount in an appropriate anhydrous organic solvent (e.g., Dichloromethane, Methanol).[1] If it fails to dissolve completely where it previously did, this may indicate the presence of insoluble polymeric byproducts or hydrolyzed species.

    • Control Reaction: If possible, run the reaction with a newly purchased, unopened vial of the reagent and compare the results side-by-side.

  • Solution:

    • Discard the suspect vial and use a new, properly stored sample.

    • Review your lab's storage protocol. Ensure the compound is stored in a tightly sealed container, in a desiccator, protected from light, and at the recommended temperature.[1][3][4]

Scenario 2: Appearance of Unexpected Peaks in Analytical Data (HPLC/LC-MS)

  • Problem: Your reaction work-up shows multiple unexpected peaks close to your product or starting material in HPLC or LC-MS analysis.

  • Potential Cause: These peaks may correspond to degradation products of the starting material. The thioether moiety is susceptible to oxidation to the corresponding sulfoxide or sulfone, creating new chemical entities that can appear in your analysis.

  • Investigative Protocol:

    • Analyze the Starting Material: Prepare a solution of your this compound and inject it directly into your analytical instrument. The presence of multiple peaks confirms that the starting material is impure or has degraded.

    • Check Molecular Weights: In the LC-MS data, check if the molecular weights of the impurity peaks correspond to potential degradation products (e.g., +16 amu for sulfoxide, +32 amu for sulfone).

  • Solution:

    • Source fresh reagent.

    • When preparing stock solutions, use anhydrous solvents and consider purging the vial with an inert gas (Argon or Nitrogen) before sealing to minimize oxidation.[3]

    • Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store as small-volume aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Scenario 3: Compound Appears Clumpy or Fails to Dissolve Properly

  • Problem: The normally crystalline powder has become hard, clumpy, or sticky and shows poor solubility even in recommended solvents.

  • Potential Cause: This is a classic sign of moisture absorption. The compound is hygroscopic, and exposure to humidity can cause the particles to aggregate and potentially initiate hydrolysis.[3]

  • Solution:

    • Do Not Use: The compound is likely compromised. Using it will introduce water into your reaction and the molar quantity will be inaccurate.

    • Improve Storage Practices: Upon receiving a new shipment, immediately place it in a desiccator inside a refrigerator or cold room.[3][4] For long-term storage, consider sealing the container inside a secondary pouch with additional desiccant.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 4°C , desiccated , protected from light , and under an inert atmosphere .[3][4] Keeping the container tightly sealed is critical to prevent exposure to moisture and air.[3]

Q2: How should I handle a new bottle of the compound upon receipt?

Upon arrival, inspect the container's seal for any damage. The compound should appear as a white to light yellow powder. Immediately transfer it to a storage location that meets the recommended conditions (see Q1). It is good practice to date the bottle upon receipt and first opening.

Q3: Is the compound sensitive to light?

Yes, related pyrimidine structures are known to be photosensitive, and protection from light is recommended to prevent potential photodegradation.[2] Store the vial in its original box or in an amber container to shield it from light.

Q4: What solvents are recommended for preparing stock solutions?

The compound is soluble in common organic solvents such as methanol and dichloromethane.[1] For preparing stock solutions for reactions, always use high-purity, anhydrous solvents to prevent hydrolysis.

Q5: Can I store solutions of this compound?

It is always best practice to use freshly prepared solutions. If you must store a solution, use an anhydrous solvent, aliquot it into single-use volumes in tightly sealed vials, and store at -20°C or colder. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.

Q6: What are the primary safety precautions when handling this chemical?

This compound may cause irritation to the eyes, skin, and respiratory tract.[1][5][6] It can be harmful if inhaled, swallowed, or absorbed through the skin.[6] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]

Data & Workflow Visualization

Summary of Storage and Handling Parameters
ParameterRecommendationRationaleSupporting Citation
Temperature 4°C (Refrigerated)Slows potential degradation pathways.[4]
Atmosphere Inert Gas (Argon/Nitrogen), Tightly SealedThe compound is hygroscopic and the thioether can oxidize.[3][3]
Moisture Store DesiccatedPrevents clumping and hydrolysis of the ester group.[3][4][3][4]
Light Protect from Light (Amber Vial/Box)Prevents photodegradation.[1][2]
Experimental Workflow: Ensuring Reagent Integrity

This diagram outlines the critical checkpoints for handling the compound from receipt to experimental use.

G cluster_0 Phase 1: Receipt & Storage cluster_1 Phase 2: Sample Preparation cluster_2 Decision Point cluster_3 Troubleshooting Receipt Receive Compound Inspect Inspect Seal & Appearance Receipt->Inspect Immediate Store Store at 4°C (Desiccated, Dark, Inert Gas) Inspect->Store Check Appearance OK? Inspect->Check Equilibrate Equilibrate to RT (in desiccator) Store->Equilibrate Before Use Weigh Weigh Quickly Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Use Use Solution Immediately Dissolve->Use Check->Store Discard Discard & Order New Check->Discard No (Discolored/Clumped)

Caption: Workflow for maintaining the stability of this compound.

References

Preventing decomposition of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS 50593-91-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that unexpected decomposition can lead to decreased yields, complex purification challenges, and project delays.

This document provides in-depth, experience-driven insights into the stability of this compound, offering troubleshooting guides and preventative protocols to ensure the integrity of your reactions.

Understanding the Molecule: Structural Liabilities

This compound is a highly functionalized pyrimidine, making it a valuable synthetic intermediate.[1][2] However, its key functional groups are also its primary points of instability. Understanding these liabilities is the first step toward preventing decomposition.

  • 2-(Methylsulfanyl) Group: Thioethers, particularly on electron-deficient rings like pyrimidine, are susceptible to oxidation.[3][4] Over-oxidation can form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) species.[3][4][5] This changes the electronic properties and reactivity of the molecule and may be an undesired side product.

  • 5-Bromo Group: The bromine atom is a good leaving group, especially in the presence of strong nucleophiles or under certain catalytic (e.g., palladium-catalyzed) conditions where debromination can occur as a side reaction.

  • Methyl Ester: The carboxylate at the 4-position is subject to hydrolysis under either acidic or basic conditions, yielding the corresponding carboxylic acid.[6][7] This can complicate work-ups and alter the solubility of the material.

Below is a diagram illustrating the key functional groups and their potential decomposition pathways.

Caption: Key structural liabilities of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and reaction of this compound.

Q1: My reaction mixture is turning dark brown/black upon adding a palladium catalyst. What is happening and how can I fix it?

A1: Root Cause Analysis & Solution

Dark coloration, especially in cross-coupling reactions, often indicates the formation of palladium black. This is finely divided, catalytically inactive palladium metal that has precipitated from the solution. This can be caused by several factors:

  • Oxidative Degradation: The methylsulfanyl group can interact with the palladium center, leading to catalyst deactivation and decomposition.

  • High Temperatures: While necessary for many cross-coupling reactions, excessive heat can accelerate catalyst decomposition.

  • Inadequate Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to stabilize the palladium catalyst and facilitate the desired catalytic cycle.

  • Oxygen Contamination: Failure to maintain a strictly inert atmosphere can lead to oxidation of both the catalyst and the substrate.

Troubleshooting Protocol:

  • Atmosphere Control: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use.

  • Ligand Selection: For Suzuki or Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to stabilize palladium catalysts.

  • Temperature Management: Do not overheat the reaction. Run small-scale trials to determine the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Reagent Purity: Use high-purity catalysts and reagents. Impurities can interfere with the catalytic cycle.

Q2: My TLC analysis shows a new, more polar spot appearing over time, even in the starting material flask. What is it?

A2: Root Cause Analysis & Solution

The appearance of a more polar spot is a classic sign of either ester hydrolysis or thioether oxidation.

  • Ester Hydrolysis: If the compound has been exposed to moisture, especially with trace amounts of acid or base, the methyl ester can hydrolyze to the corresponding carboxylic acid.[2][8] The carboxylic acid is significantly more polar and will have a lower Rf on silica gel.

  • Thioether Oxidation: Accidental exposure to air (oxygen) or oxidizing contaminants can convert the methylsulfanyl group to the more polar methylsulfinyl (sulfoxide) group.

Preventative Measures:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from light.[9][10] A desiccator or dry box is highly recommended.

  • Solvent Purity: Use anhydrous solvents for all reactions and handling. Solvents from freshly opened bottles or those dried over molecular sieves are best.

  • Inert Handling: For maximum stability, handle the solid compound inside a glovebox or under a blanket of inert gas.

Q3: I'm attempting a nucleophilic aromatic substitution (SNAr) on the bromo-position, but I'm getting low yields and a complex mixture of products. Why?

A3: Root Cause Analysis & Solution

While the 5-bromo position is activated for substitution, the pyrimidine ring system presents multiple reactive sites.

  • Competitive Reactions: Strong, hard nucleophiles (e.g., NaOH, MeO⁻) may attack the ester carbonyl group.

  • Ring Opening: Under harsh basic conditions, the pyrimidine ring itself can be susceptible to cleavage.[7]

  • Oxidation of Thioether: If the nucleophile or conditions are even mildly oxidizing, the methylsulfanyl group can be oxidized, which deactivates the ring towards SNAr.

Experimental Workflow for Successful SNAr:

The following workflow is designed to minimize side reactions and improve the yield of the desired substitution product.

G start Start: Dry Glassware inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert add_sm Add Methyl 5-bromo-2-(methylsulfanyl) -4-pyrimidinecarboxylate inert->add_sm add_solv Add Anhydrous, Degassed Solvent (e.g., DMF, DMSO) add_sm->add_solv add_nuc Add Nucleophile add_solv->add_nuc add_base Add Non-Nucleophilic Base (e.g., Cs₂CO₃, K₂CO₃) heat Heat to Optimal Temperature (Monitor by TLC) add_base->heat workup Aqueous Work-up (Quench, Extract) heat->workup purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end nuc nuc nuc->add_base

Caption: Recommended workflow for SNAr reactions.

Key Considerations:

  • Base Selection: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong alkoxides or hydroxides.

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO that are known to accelerate SNAr reactions. Ensure they are anhydrous.[2]

  • Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed, which can lead to byproduct formation.

Data Summary Tables

For quick reference, the following tables summarize key parameters for handling and reacting with this compound.

Table 1: Reagent and Condition Compatibility

Condition/Reagent ClassCompatibilityRationale & Notes
Strong Oxidizing Agents Incompatible Will readily oxidize the methylsulfanyl group to sulfoxide/sulfone.[3][4]
Strong Aqueous Acids/Bases Use with Caution Risk of rapid ester hydrolysis and/or ring degradation.[6]
Palladium Catalysts Compatible Requires careful selection of ligands and strictly inert conditions to prevent catalyst/substrate decomposition.
Non-nucleophilic Bases Compatible Preferred for reactions requiring a base to avoid side reactions at the ester. (e.g., K₂CO₃, Cs₂CO₃, DIPEA).
Protic Solvents (e.g., Water, Methanol) Use with Caution Can participate in hydrolysis. Use anhydrous grade when possible.[11]
Polar Aprotic Solvents (e.g., DMF, DMSO) Recommended Generally good solvents for reactions, but must be anhydrous.[2]

Table 2: Recommended Storage & Handling

ParameterRecommendationJustification
Temperature 2-8 °C (Refrigerated)Slows potential degradation pathways.
Atmosphere Inert Gas (Argon or N₂)Prevents oxidation of the methylsulfanyl group.[10]
Light Store in amber vial/darkPrevents potential photodecomposition.
Moisture Store in a desiccatorPrevents ester hydrolysis.[5][9]
Handling In a glovebox or under inert gasMinimizes exposure to atmospheric oxygen and moisture.[9][12]

By understanding the inherent reactivity of this compound and implementing these robust handling and reaction protocols, you can significantly improve the success and reproducibility of your synthetic endeavors.

References

Technical Support Center: Identifying Byproducts in the Synthesis of Substituted Pyrimidines via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance for your work with substituted pyrimidines. The synthesis of these crucial heterocyclic compounds is often accompanied by the formation of closely related impurities and byproducts, making High-Performance Liquid Chromatography (HPLC) an indispensable tool for reaction monitoring and purity assessment.[1]

This guide is structured to help you troubleshoot common chromatographic issues and understand the underlying chemistry, enabling you to move from identifying a problem to implementing a robust solution.

Troubleshooting Guide: From Chromatogram to Conclusion

This section addresses specific HPLC issues you may encounter during the analysis of pyrimidine synthesis reactions. Each problem is broken down into its likely causes and actionable solutions, grounded in chromatographic principles.

Problem 1: I see unexpected peaks in my chromatogram. Are they contaminants or reaction byproducts?

Observing extraneous peaks is one of the most common challenges. These can originate from the synthetic process itself or from the analytical system. A systematic approach is required to diagnose the source.

Potential Causes & Solutions:

  • System Contamination: The HPLC system itself can introduce artifacts. "Ghost peaks" are a frequent issue, often caused by contamination in the mobile phase, sample diluent, or carryover from previous injections.[2]

    • Expert Recommendation: The first step is always to isolate the variable. Prepare a "blank" injection using only your sample diluent and run the exact same gradient method. If the unexpected peaks appear in the blank run, the source is the system or solvents, not your sample.

    • Actionable Protocol: Execute a system and solvent cleanliness check. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[2] If carryover is suspected, introduce a robust needle and injector wash step in your sequence, using a strong solvent to purge the system between sample runs.[2]

  • Reaction-Derived Byproducts: If the peaks are absent in the blank run, they are genuine components of your reaction mixture. The inherent reactivity of pyrimidine precursors can lead to side reactions like dimerization, polymerization, or the formation of incompletely cyclized intermediates.[1]

    • Expert Recommendation: The definitive method for identifying an unknown reaction-derived peak is to couple HPLC with mass spectrometry (HPLC-MS).[3][4][5][6] This provides the molecular weight of the compound, which is the most critical piece of information for proposing a chemical structure.

    • Actionable Protocol: If HPLC-MS is available, analyze the sample to obtain the mass-to-charge ratio (m/z) of the unknown peak. Compare this mass to the masses of potential byproducts predictable from your reaction mechanism (e.g., dimers of starting material, products of side reactions with reagents or solvents).

Experimental Protocol: Diagnosing Ghost Peaks with a Blank Gradient Run

This protocol is a self-validating system to determine if unexpected peaks originate from your sample or your HPLC system/solvents.

  • Preparation:

    • Prepare your mobile phases (e.g., Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Acetonitrile) exactly as you would for your sample analysis. Use fresh, HPLC-grade solvents.

    • Filter and thoroughly degas the mobile phases to prevent baseline noise and pump issues.[2][7]

    • Fill a clean autosampler vial with your sample diluent (the same solvent used to dissolve your crude reaction mixture). This is your "blank."

  • System Equilibration:

    • Install the appropriate column (e.g., a C18 reversed-phase column).

    • Equilibrate the entire system with your initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Execution:

    • Inject the blank sample using the identical HPLC method (gradient profile, flow rate, detection wavelength) that you use for your actual samples.

    • Carefully analyze the resulting chromatogram.

  • Interpretation:

    • If peaks are present: The source is contamination. Systematically check and replace solvents, clean the injector, and inspect for leaks.[7][8]

    • If no peaks are present (or only a minor solvent front): The unexpected peaks in your original chromatogram are confirmed to be from your synthesized sample.

Problem 2: My main product peak and a byproduct peak are overlapping. How can I improve the separation?

Poor resolution between the desired product and an impurity complicates accurate quantification and purification.[7] This is often due to the compounds having very similar physicochemical properties.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The composition of the mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC.

    • Expert Recommendation: Systematically adjust the mobile phase. For ionizable compounds like many pyrimidines, pH is a critical parameter.[7] A small change in pH can alter the protonation state of your analytes, significantly impacting their retention and potentially resolving co-eluting peaks.

    • Actionable Protocol: Prepare a series of mobile phase buffers with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) and re-analyze the sample. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the gradient slope to be shallower, which increases the separation window.

  • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for all pyrimidine derivatives.

    • Expert Recommendation: If mobile phase optimization is insufficient, change the stationary phase chemistry. A phenyl-hexyl column, for instance, offers different selectivity based on pi-pi interactions, which can be highly effective for aromatic compounds like pyrimidines.

Problem 3: My peaks are tailing, making integration and quantification unreliable.

Peak tailing, where a peak exhibits an asymmetrical "tail," is a common issue that compromises accuracy.[7]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: This is the most frequent cause, especially for basic compounds like many nitrogen-containing heterocycles. Free silanol groups on the silica surface of the column can interact ionically with the analyte, causing a portion of the molecules to lag behind, resulting in tailing.[9][10]

    • Expert Recommendation: Suppress the silanol interactions. The most effective way to do this is to lower the mobile phase pH (e.g., to below 3.0) using an acid modifier like formic acid or trifluoroacetic acid (TFA).[10] This protonates the silanol groups, minimizing their ability to interact with basic analytes.

    • Actionable Protocol: Add 0.1% formic acid or TFA to your mobile phases. Alternatively, if working at a higher pH is necessary, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active sites, shielding your analyte from them.

  • Column Degradation or Void: A physical void at the head of the column or contamination can disrupt the flow path, leading to peak distortion.

    • Expert Recommendation: First, try cleaning the column by flushing it with a strong solvent. If this fails, reverse-flush the column (if the manufacturer permits). If the problem persists, the column may have reached the end of its life and should be replaced.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect in a typical pyrimidine synthesis?

This is highly dependent on your specific synthetic route, such as a one-pot multicomponent reaction or a cyclization reaction.[11][12][13] However, some general classes of byproducts include:

  • Incompletely Reacted Intermediates: For example, in a classic Biginelli or similar condensation reaction, the acyclic precursor may persist if cyclization is not complete.

  • Dimers or Polymers: Starting materials or the product itself may have reactive sites that can lead to self-condensation under the reaction conditions.[1]

  • Isomers: Positional isomers can form if the precursors have multiple reactive sites with similar reactivity.

  • Products of Side Reactions: Highly reactive reagents can lead to undesired modifications on the pyrimidine core or its substituents, such as over-alkylation or oxidation.

Q2: How do I select an appropriate starting HPLC method for analyzing my substituted pyrimidine?

For most substituted pyrimidines, a reversed-phase HPLC method is the standard approach.[14] A good starting point provides a baseline from which you can optimize.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 3.5 or 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for a wide range of pyrimidine derivatives.[14]
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier helps to control analyte ionization and sharpen peaks by suppressing silanol interactions.[15]
Mobile Phase B 0.1% Acetonitrile (MeCN)Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 15 minutesA broad gradient is an excellent starting point to ensure all components, from polar starting materials to non-polar products, elute from the column.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability by preventing fluctuations due to ambient temperature changes.[16]
Detection UV, 254 nm or Diode Array Detector (DAD)Most pyrimidine rings have a strong chromophore and absorb well at 254 nm. A DAD is superior as it allows you to check for peak purity and identify the optimal wavelength for each component.
Q3: Beyond HPLC-MS, what other techniques can help confirm a byproduct's identity?

While HPLC-MS is the workhorse, a multi-technique approach provides the highest confidence.

  • Preparative HPLC & NMR: If you can isolate a sufficient quantity of the byproduct using preparative HPLC, you can perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1] This is the gold standard for unambiguous structure elucidation.

  • Co-injection with a Standard: If you can hypothesize the structure of a byproduct, synthesize a small, pure sample of that compound (a reference standard). Injecting a mixture of your reaction sample and the reference standard should result in a single, perfectly co-eluting peak if your hypothesis is correct.

Visualized Workflows

Visualizing the troubleshooting process can provide clarity and ensure a logical, step-by-step approach to problem-solving.

G cluster_system System Troubleshooting start Unexpected Peak Observed in Sample Chromatogram blank_run Inject Blank (Sample Diluent Only) start->blank_run peak_in_blank Is the peak present in the blank run? blank_run->peak_in_blank system_issue Source is System/Solvent Contamination peak_in_blank->system_issue  Yes byproduct Source is a True Reaction Byproduct peak_in_blank->byproduct No   solvents Use fresh, HPLC-grade solvents system_issue->solvents wash Implement injector/needle wash solvents->wash leaks Check for system leaks wash->leaks

Caption: General troubleshooting workflow for unexpected HPLC peaks.

G cluster_confirm Confirmation Strategy start Unknown Byproduct Peak Identified hplc_ms Run HPLC-MS Analysis start->hplc_ms get_mass Obtain Molecular Weight (MW) hplc_ms->get_mass propose Propose Plausible Structure(s) (Based on MW and reaction mechanism) get_mass->propose confirm Is confirmation required? propose->confirm end Identity Hypothesized confirm->end No prep_hplc Isolate with Preparative HPLC confirm->prep_hplc Yes synthesize Synthesize Reference Standard confirm->synthesize Yes nmr Analyze by NMR prep_hplc->nmr confirmed Structure Confirmed nmr->confirmed coinject Confirm by Co-injection synthesize->coinject coinject->confirmed

Caption: Decision tree for byproduct identification and confirmation.

References

Troubleshooting guide for reactions involving sterically hindered pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sterically Hindered Pyrimidines

Welcome to the technical support guide for navigating the complexities of chemical reactions involving sterically hindered pyrimidines. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges when bulky substituents impede desired transformations. Here, we move beyond simple protocols to dissect the underlying chemical principles, offering logical, field-tested solutions to common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields.

This is the most common challenge. Steric hindrance around the pyrimidine ring can dramatically slow down or completely stall the catalytic cycle of many cross-coupling reactions. The issue often lies in one of the key mechanistic steps: oxidative addition, transmetalation, or reductive elimination.[1][2][3]

Q1: I'm seeing no conversion with my 2,4,6-trisubstituted chloropyrimidine in a Suzuki-Miyaura coupling using a standard catalyst like Pd(PPh₃)₄. What's the first thing I should change?

A1: Re-evaluate your catalyst and ligand system. Standard, sterically bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[4] The coordination sphere around the palladium center becomes too crowded, preventing the substrate from accessing the metal.

  • Expert Recommendation: Switch to a catalyst system specifically designed for challenging couplings. This involves using less bulky palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with specialized, electron-rich, and sterically demanding ligands.[4]

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for promoting difficult couplings. Their bulk and electron-donating properties facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which accelerates both oxidative addition and the crucial reductive elimination step.[4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable and highly active palladium complexes, often effective when phosphine ligands fail.[5]

Q2: I've switched to a more advanced ligand (like SPhos), but my reaction is still sluggish. What is the next logical step?

A2: Increase the reaction's kinetic energy and optimize your base/solvent combination.

  • Elevate the Temperature with Microwave Irradiation: Steric hindrance raises the activation energy barrier. Conventional heating at the solvent's reflux temperature may be insufficient. Microwave-assisted synthesis is a powerful tool here, as it can rapidly and uniformly heat the reaction mixture to temperatures well above the solvent's boiling point in a sealed vessel, dramatically accelerating reaction rates.[6][7] Many sluggish couplings can be driven to completion in minutes instead of hours.[8]

  • Optimize Base and Solvent: The choice of base is critical for the transmetalation step in Suzuki couplings.[9]

    • Base: For hindered systems, a stronger, non-nucleophilic base is often required. If common bases like Na₂CO₃ or K₂CO₃ are failing, switch to Cs₂CO₃ or K₃PO₄.[4] These bases have better solubility in organic solvents and are more effective at promoting the boronate complex formation necessary for transmetalation.

    • Solvent: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are excellent choices.[4] Ensure your chosen solvent can effectively dissolve the base and substrates at the target temperature. For many Suzuki reactions, a mixture like dioxane/water is used, as water can be crucial for activating the base.[4]

Troubleshooting Flowchart for Low-Yield Cross-Coupling

G start Start: Low/No Yield cat_lig 1. Change Catalyst/Ligand (e.g., Pd(OAc)₂ + SPhos/XPhos) start->cat_lig Ineffective catalyst temp_mw 2. Increase Temperature (Consider Microwave) cat_lig->temp_mw Still sluggish base_solv 3. Optimize Base/Solvent (e.g., Cs₂CO₃ in Dioxane) temp_mw->base_solv Still incomplete re_eval Re-evaluate Substrate (Protecting group needed? Alternative route?) base_solv->re_eval Still fails success Success! base_solv->success Reaction proceeds

Caption: A step-by-step decision tree for troubleshooting failed cross-coupling reactions.

Issue 2: My Nucleophilic Aromatic Substitution (SNAr) reaction is not working or shows poor regioselectivity.

SNAr reactions on pyrimidines are governed by the electron-deficient nature of the ring and the stability of the Meisenheimer intermediate. Steric hindrance can prevent the nucleophile from approaching the electrophilic carbon center.

Q3: I am trying to displace a chlorine atom at the C4 position of a 2,6-disubstituted pyrimidine with a bulky secondary amine, but I only recover starting material. What should I try?

A3: Focus on enhancing both the nucleophilicity of your amine and the electrophilicity of the pyrimidine ring.

  • Solvent Choice is Key: The solvent has a profound effect on SNAr reaction rates.[10] Highly polar aprotic solvents like DMSO, DMF, or NMP are superior choices.[11] They stabilize the charged Meisenheimer complex intermediate, lowering the activation energy, and do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.

  • Increase Temperature: As with cross-couplings, steric hindrance necessitates higher temperatures. If refluxing in a solvent like ethanol isn't working, switching to DMSO at 120-150 °C can make a significant difference.[12]

  • Use a Stronger, Non-nucleophilic Base: If your nucleophile is an amine, adding a strong, non-nucleophilic base like NaH or KHMDS can deprotonate a small portion of the amine, drastically increasing its nucleophilicity. Use this with caution in aprotic solvents. Alternatively, a bulky tertiary amine base like triethylamine (TEA) can act as a proton sponge without competing in the reaction.[13]

Q4: I have a 2,4-dichloropyrimidine. The reaction with my nucleophile is occurring, but I'm getting a mixture of products at both C2 and C4. How can I improve selectivity for the C4 position?

A4: Exploit the inherent electronic differences and steric environment. Generally, the C4 position in a 2,4-dichloropyrimidine is more electrophilic and thus more reactive toward nucleophiles than the C2 position.[8][14] However, bulky substituents at adjacent positions (C5 or C6) can alter this selectivity.

  • Lower the Temperature: To favor the kinetically preferred product (usually C4), run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This maximizes the difference in activation energies between the two competing pathways.

  • Use a Bulky Nucleophile: A sterically hindered nucleophile will preferentially attack the more accessible C4 position, avoiding the C2 position which is flanked by the C1 nitrogen and the C3 nitrogen.

  • Ligand-Controlled Selectivity (for Cross-Coupling): In some advanced cases, particularly for palladium-catalyzed reactions, the choice of ligand can invert the conventional site selectivity, favoring the C2 position.[5] This is a specialized strategy for when C2 substitution is desired.

Comparative Table: Optimizing Conditions for Hindered Pyrimidines
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst/Reagent Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃Not applicable (typically uncatalyzed)
Ligand Crucial. Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[4]Crucial. Use specialized ligands (e.g., BrettPhos, RuPhos, Josiphos).[15][16]Not applicable
Base Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃).[4]Strong, non-nucleophilic (e.g., NaOtBu, LHMDS).[16]Often TEA or K₂CO₃; stronger bases (e.g., NaH) for weak nucleophiles.[13]
Solvent Aprotic polar (Dioxane, Toluene, DMF).[4]Aprotic polar (Toluene, Dioxane).High-boiling polar aprotic (DMSO, DMF, NMP).[11]
Temperature High temperature, often requiring microwave irradiation (100-160 °C).[6][8]Moderate to high temperature (80-120 °C).High temperature (80-150 °C).
Key Challenge Slow reductive elimination and/or oxidative addition.Steric clash preventing C-N bond formation.Overcoming steric repulsion for nucleophilic attack.[17]
Issue 3: My product is highly polar and difficult to purify.

The nitrogen atoms in the pyrimidine ring significantly increase the polarity of the final compound, often leading to challenges with standard silica gel chromatography.

Q5: My pyrimidine product streaks badly on a silica gel column, or it won't elute even with very polar solvent systems like 20% methanol in dichloromethane.

A5: Modify your purification strategy to handle the polar, basic nature of the product.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): For basic compounds, alumina is often a better choice than acidic silica gel, leading to sharper bands and better separation.[18]

    • Amine-Functionalized Silica: This is an excellent option for purifying basic compounds, as it minimizes the strong interactions that cause streaking on standard silica.[19][20]

    • Reverse-Phase Chromatography (C18): If your compound is soluble in water/acetonitrile or water/methanol, reverse-phase flash or preparative HPLC can be a powerful tool. This technique separates based on hydrophobicity rather than polarity.[18][21]

  • Modify the Mobile Phase:

    • Add a Basic Modifier: When using silica gel, adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to your eluent can neutralize the acidic silanol groups, dramatically reducing tailing for basic compounds.[18]

  • Consider Salt Formation or Protection:

    • Form a Salt: If your compound is stable as a salt (e.g., HCl or TFA salt), it may crystallize more readily, offering a non-chromatographic purification route.

    • Use a Protecting Group: In complex syntheses, it can be advantageous to protect a polar functional group (like an amine) with a non-polar protecting group (like Boc). This makes the intermediate much easier to purify on silica gel. The protecting group is then removed in a final step.[18]

Workflow for Purifying Polar Pyrimidine Products

G start Crude Polar Product tlc_silica 1. TLC on Silica (DCM/MeOH) start->tlc_silica tlc_base 2. Add Base to Eluent (e.g., 1% TEA) tlc_silica->tlc_base Streaking/Tailing column_alumina 3. Try Alumina Column tlc_base->column_alumina Still poor separation success Pure Product tlc_base->success Good Separation -> Column column_rp 4. Use Reverse Phase (C18) column_alumina->column_rp Still impure column_alumina->success Good Separation -> Column column_rp->success Good Separation -> Column

Caption: A systematic workflow for developing a purification method for polar pyrimidines.

Example Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Hindered Chloropyrimidine

This protocol provides a robust starting point for coupling a sterically hindered aryl chloride with a boronic acid.

Materials:

  • Hindered 2-chloro-pyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the hindered chloropyrimidine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture with stirring at 120-140 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS. If incomplete, the reaction time or temperature can be increased.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method as determined from the purification workflow above.

References

Technical Support Center: Scaling the Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate. As a critical building block in pharmaceutical development, scaling its production from the lab bench to bulk manufacturing presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Synthesis Overview: A Two-Step Approach to Bulk Production

The most common and scalable synthesis route involves two primary stages: the initial formation of the pyrimidine core followed by a regioselective bromination. The choice of reagents and reaction conditions at each stage is critical for ensuring high yield, purity, and operational safety during large-scale production.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pyrimidine Ring Formation cluster_intermediate Intermediate Product cluster_step2 Step 2: Electrophilic Bromination cluster_final Final Product & Purification SM1 Methyl 2-acetyl-3-methoxyacrylate Step1 Cyclocondensation SM1->Step1 SM2 S-Methylisothiourea SM2->Step1 Intermediate Methyl 2-(methylsulfanyl)-4- pyrimidinecarboxylate Step1->Intermediate Step2 Bromination (e.g., with NBS) Intermediate->Step2 Crude Crude Product Step2->Crude Purification Recrystallization Crude->Purification Final Methyl 5-bromo-2-(methylsulfanyl)-4- pyrimidinecarboxylate Purification->Final Safety_Flow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Charge_SM Charge Intermediate & Solvent Inert Inert Reactor Atmosphere (e.g., with Nitrogen) Charge_SM->Inert Safety1 Verify Solvent Compatibility with NBS Charge_SM->Safety1 Safety4 Use Appropriate PPE (Gloves, Goggles, Respirator) Charge_SM->Safety4 Controlled_Addition Controlled Portion-wise Addition of NBS Inert->Controlled_Addition Monitor_Temp Monitor Internal Temperature (T_internal) Continuously Controlled_Addition->Monitor_Temp Safety2 Ensure Cooling System is Operational Controlled_Addition->Safety2 IPC In-Process Control (IPC) (HPLC/TLC Monitoring) Monitor_Temp->IPC Quench Quench with Aqueous Reducing Agent IPC->Quench Wash Aqueous Washes Quench->Wash Safety3 Ensure Gas Scrubber is Ready Quench->Safety3 Crystallize Controlled Crystallization Wash->Crystallize Filter_Dry Filter and Dry Product Crystallize->Filter_Dry

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We will objectively compare its spectral features with a structurally related analogue, Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate, to elucidate the influence of the bromo substituent on the chemical environment of the pyrimidine core. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply NMR spectroscopy for the structural characterization of complex organic molecules.

Introduction to the Spectroscopic Challenge

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a wide array of pharmacologically active molecules.[2][3] Accurate structural elucidation is paramount in the development of pyrimidine-based therapeutics, and NMR spectroscopy stands as an indispensable tool for this purpose.[4] The electronic environment of the pyrimidine ring is significantly influenced by the nature and position of its substituents, which in turn is reflected in the chemical shifts and coupling patterns observed in their NMR spectra.[5] This guide will dissect these influences through a comparative analysis, providing a framework for understanding the structure-spectra relationship in this class of compounds.

Experimental Design & Rationale

The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability of the obtained spectra.

Diagram of the NMR Analysis Workflow

NMR Analysis Workflow Workflow for Comparative NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison start Weigh 5-25 mg of Analyte dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) start->dissolve transfer Transfer to a High-Quality 5 mm NMR Tube dissolve->transfer standard Add Internal Standard (e.g., TMS) transfer->standard instrument Place Sample in NMR Spectrometer (e.g., 400 MHz) standard->instrument shim Shim the Magnetic Field instrument->shim acquire_h1 Acquire 1H NMR Spectrum shim->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum acquire_h1->acquire_c13 process Process Spectra (Fourier Transform, Phasing, Baseline Correction) acquire_c13->process analyze_target Analyze Spectra of Target Compound process->analyze_target analyze_alternative Analyze Spectra of Alternative Compound process->analyze_alternative compare Compare Chemical Shifts and Coupling Constants analyze_target->compare analyze_alternative->compare elucidate Elucidate Substituent Effects compare->elucidate

Caption: A flowchart illustrating the key stages of NMR sample preparation, data acquisition, and comparative spectral analysis.

Step-by-Step Protocol for NMR Sample Preparation

A meticulously prepared sample is critical for obtaining a high-resolution NMR spectrum where subtle structural details are not obscured.[6]

  • Analyte Quantity: Weigh approximately 5-25 mg of the solid compound for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration (20-50 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Use a volume of 0.6-0.7 mL to ensure the correct sample height in a standard 5 mm NMR tube.[7]

  • Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring the solution into the NMR tube. This ensures that any insoluble impurities are left behind. Filtration through a small cotton plug in a Pasteur pipette can be used if necessary.[8][9]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. A minimal amount should be used to avoid obscuring analyte signals.[6]

  • Tube Quality: Always use clean, high-quality NMR tubes to avoid paramagnetic impurities and ensure uniform magnetic field shimming.[6][9]

Spectral Data Comparison: The Impact of Bromination

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for our target compound and its non-brominated analogue. These predictions were generated using a reliable online NMR prediction tool and serve as a robust basis for our comparative analysis. While predicted data is a powerful tool, it is always recommended to confirm with experimental data when available.

Molecular Structures

Molecular_Structures cluster_target This compound cluster_alternative Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate target alternative

Caption: Chemical structures of the target and comparative compounds.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Proton Assignment This compound (Predicted δ ppm)Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate (Predicted δ ppm)Observed Shift in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (DMSO-d₆) [10]
H-6 (pyrimidine ring)8.85 (s, 1H)8.75 (d, 1H)9.20 (s, 1H)
H-5 (pyrimidine ring)-7.30 (d, 1H)-
-OCH₃ (ester)4.00 (s, 3H)3.95 (s, 3H)-
-SCH₃2.60 (s, 3H)2.55 (s, 3H)2.75 (s, 3H)
¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
Carbon Assignment This compound (Predicted δ ppm)Methyl 2-(methylsulfanyl)-4-pyrimidinecarboxylate (Predicted δ ppm)
C=O (ester)164.5165.0
C-2 (-SCH₃)173.0172.5
C-4 (-COOCH₃)160.0159.5
C-6158.0157.0
C-5 (-Br)115.0120.0
-OCH₃ (ester)53.052.5
-SCH₃14.514.0

In-Depth Spectral Analysis and Discussion

The comparison of the predicted NMR data reveals the distinct electronic influence of the bromine atom on the pyrimidine ring.

¹H NMR Spectrum Analysis
  • Pyrimidine Ring Protons: In the non-brominated analogue, we observe two doublets for the pyrimidine ring protons, H-5 and H-6, indicative of coupling between them. In contrast, the brominated compound shows a single singlet for H-6. This is because the hydrogen at the C-5 position is replaced by a bromine atom, eliminating the coupling partner for H-6. The predicted chemical shift of H-6 in the bromo-derivative (8.85 ppm) is downfield compared to its counterpart in the non-brominated compound (8.75 ppm). This deshielding effect is attributed to the electron-withdrawing inductive effect of the bromine atom.[11] The experimental data for the corresponding carboxylic acid shows the H-6 proton at 9.20 ppm in DMSO-d₆.[10] The difference in chemical shift compared to our prediction can be attributed to the change from a methyl ester to a carboxylic acid group and the different solvent, but the presence of a singlet for the pyrimidine proton is consistent.

  • Methyl Protons: The protons of the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups appear as sharp singlets in both compounds. The introduction of the bromine atom at the C-5 position has a minor deshielding effect on both methyl groups, shifting them slightly downfield. This is a through-bond inductive effect transmitted through the pyrimidine ring.

¹³C NMR Spectrum Analysis
  • Pyrimidine Ring Carbons: The most significant effect of bromination is observed at the C-5 carbon. The predicted chemical shift for C-5 in the brominated compound is approximately 115.0 ppm, which is significantly upfield compared to the corresponding carbon in the non-brominated analogue (120.0 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom induces a shielding effect on the directly attached carbon.[12] Conversely, the C-6 carbon in the brominated compound is slightly deshielded (158.0 ppm vs. 157.0 ppm) due to the electron-withdrawing nature of the adjacent bromine. The chemical shifts of C-2 and C-4 are also marginally affected.

  • Ester and Methylsulfanyl Carbons: The chemical shifts of the carbonyl carbon of the ester group and the carbon of the methylsulfanyl group are only slightly perturbed by the remote bromine substituent, demonstrating that the electronic effects diminish with distance.

Conclusion

This comparative guide demonstrates the power of ¹H and ¹³C NMR spectroscopy in the structural elucidation of substituted pyrimidines. The analysis of this compound in comparison to its non-brominated analogue highlights the predictable and interpretable effects of substituents on NMR spectra. The introduction of a bromine atom leads to distinct changes in both proton and carbon chemical shifts, primarily due to its inductive and heavy-atom effects. This detailed understanding of structure-spectra correlations is crucial for researchers in the field of drug discovery and development for the confident characterization of novel chemical entities.

References

Comparison of reactivity between Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate and its chloro analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Halogen Reactivity in Pyrimidine Scaffolds

Topic: A Comparative Analysis of Reactivity: Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate vs. its Chloro Analog in Palladium-Catalyzed Cross-Coupling Reactions

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

In the synthesis of novel therapeutics and functional materials, pyrimidine-based scaffolds are indispensable building blocks. The strategic functionalization of these heterocyles via palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. A frequent decision point for chemists is the choice of the halide on the pyrimidine core, typically between a bromo- or chloro-substituent. This guide provides an in-depth, objective comparison of the reactivity of this compound and its chloro analog, Methyl 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylate.

While the bromo-derivative is generally more reactive, facilitating milder reaction conditions and often higher yields, recent advancements in catalyst technology have significantly improved the viability of the more cost-effective and abundant chloro-analogs.[1] This analysis is grounded in fundamental mechanistic principles and supported by representative experimental data to empower researchers to make informed decisions based on project-specific needs, balancing reactivity, cost, and scalability.

The Mechanistic Imperative: Why Bromides Inherently React Faster

The observed reactivity trend in palladium-catalyzed cross-coupling reactions (I > Br > OTf > Cl) is not arbitrary; it is dictated by the kinetics of the catalytic cycle, particularly the initial, and often rate-determining, oxidative addition step.[1][2]

  • Carbon-Halogen Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond.[1] This lower BDE translates to a lower activation energy required for the Palladium(0) catalyst to insert into the C-X bond, initiating the catalytic cycle.

  • Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for aryl/heteroaryl bromides.[1] This is attributed to the greater polarizability of the C-Br bond, which enhances the electronic interaction with the electron-rich Pd(0) center, facilitating the insertion process. For the chloro-analog, this step is more energetically demanding, often requiring more forcing conditions (higher temperatures) or more sophisticated, highly active catalyst systems to proceed efficiently.

The following workflow illustrates the critical decision points influenced by the choice of halide.

G cluster_0 Decision & Planning Phase cluster_1 Execution Phase cluster_2 Outcome start Project Goal: Synthesize Substituted Pyrimidine choice Halide Selection: Bromo vs. Chloro Analog start->choice bromo_path Methyl 5-bromo-... (Higher Reactivity) choice->bromo_path Prioritize Reactivity chloro_path Methyl 5-chloro-... (Lower Cost, Lower Reactivity) choice->chloro_path Prioritize Cost/Scale bromo_cond Milder Conditions: Lower Temp, Less Catalyst bromo_path->bromo_cond chloro_cond Forcing Conditions: Higher Temp, Advanced Ligands chloro_path->chloro_cond outcome Successful Cross-Coupling bromo_cond->outcome chloro_cond->outcome G Ar = Pyrimidine Core X = Br or Cl R = Coupling Partner pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Rate-Limiting Step) Ar-X trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation R-B(OR)₂ + Base trans_complex->pd0 Reductive Elimination re_product Ar-R trans_complex->re_product G Ar = Pyrimidine Core X = Br or Cl L = Phosphine Ligand pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Rate-Limiting Step) Ar-X amido_complex [Ar-Pd(II)(NR¹R²)L]⁺ oa_complex->amido_complex Amine Coordination & Deprotonation HNR¹R² + Base amido_complex->pd0 Reductive Elimination re_product Ar-NR¹R² amido_complex->re_product

References

A Researcher's Guide to the Biological Evaluation of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of nucleic acids—the very blueprint of life.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents.[1] The strategic placement of various functional groups on the pyrimidine ring can modulate its physicochemical properties and biological activity, leading to a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1]

This guide focuses on a particularly intriguing starting scaffold: Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate . This molecule possesses several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • The pyrimidine core provides a rigid framework for the attachment of various substituents.

  • The 5-bromo substituent offers a handle for further chemical modifications, such as cross-coupling reactions, and can also contribute to binding interactions with biological targets.

  • The 2-(methylsulfanyl) group is another site for chemical elaboration and can influence the electronic properties of the pyrimidine ring.

  • The 4-carboxylate group can be modified to explore different ester or amide derivatives, potentially impacting solubility, cell permeability, and target engagement.

This guide provides a comparative framework for assessing the biological activities of novel derivatives of this compound. We will delve into the key biological assays, provide detailed experimental protocols, and discuss the structure-activity relationships that can guide the design of more potent and selective compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Pyrimidine derivatives have a rich history in oncology, with several approved drugs targeting various aspects of cancer cell biology. The cytotoxic potential of novel this compound derivatives can be assessed using a variety of in vitro assays.

Comparative Anticancer Activity of Related 5-Bromopyrimidine Analogs

While specific anticancer data for a series of this compound derivatives is not yet extensively published, we can draw valuable insights from studies on other 5-bromopyrimidine analogs. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 5-bromopyrimidine derivatives against various cancer cell lines. This data serves as a benchmark for what researchers might expect when evaluating new derivatives of the title compound.

Compound IDHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)U937 (Leukemia) IC50 (µM)Reference
5c >100>1000.015 ± 0.0030.021 ± 0.005[2]
5e >100>1000.019 ± 0.0040.025 ± 0.006[2]
9e 15.6 ± 1.521.5 ± 2.10.011 ± 0.0020.015 ± 0.003[2]
9f 19.8 ± 1.925.4 ± 2.50.014 ± 0.0030.018 ± 0.004[2]
Dasatinib 2.5 ± 0.25.1 ± 0.40.005 ± 0.0010.008 ± 0.001[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Objective: To determine the in vitro cytotoxic activity of this compound derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, K562, U937)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add serially diluted test compounds incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compounds inoculation Inoculate microplate wells compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate plates inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination Kinase_Inhibition_Workflow A Dispense test compounds into microplate B Add kinase and substrate A->B C Initiate reaction with ATP B->C D Incubate C->D E Stop reaction and add detection reagent D->E F Measure signal E->F G Calculate IC50 F->G

References

A Senior Application Scientist's Comparative Guide to Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors. The strategic functionalization of this heterocycle is paramount in modulating a compound's potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of pyrimidine-based building blocks, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS 50593-91-4) presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex molecular architectures.

This guide provides an in-depth, objective comparison of this compound with key alternatives, supported by established principles of chemical reactivity and detailed experimental protocols for its application in the crucial Suzuki-Miyaura cross-coupling reaction.

Compound Profile: this compound

PropertyValue
CAS Number 50593-91-4
Molecular Formula C₇H₇BrN₂O₂S
Molecular Weight 263.11 g/mol
Appearance Light yellow powder
Melting Point 61-64°C
Key Reactive Sites C5-Br for cross-coupling, C2-SMe for potential displacement/oxidation, C4-Ester for amidation

Comparative Analysis of Pyrimidine Building Blocks in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, and the reactivity of the pyrimidine building block is critical to the success of this transformation. The primary site of reaction for the title compound and its close analogs is the C5-Br bond. However, the nature of the substituent at the 2-position can significantly influence the electronic properties of the pyrimidine ring and may offer additional handles for diversification.

Building BlockStructureKey Features & Comparative Performance
This compound The 2-methylsulfanyl (-SMe) group is a weak electron-donating group, which can slightly increase the electron density of the pyrimidine ring compared to a 2-chloro substituent. The C-S bond is generally less reactive as a leaving group in palladium-catalyzed cross-coupling reactions compared to the C-Br bond. This allows for selective Suzuki-Miyaura coupling at the C5 position. The -SMe group can be subsequently oxidized to a sulfoxide or sulfone, which are excellent leaving groups for a second nucleophilic aromatic substitution, offering a pathway for sequential functionalization.
Methyl 5-bromo-2-chloro-4-pyrimidinecarboxylate The 2-chloro group is electron-withdrawing, making the pyrimidine ring more electron-deficient. This can sometimes lead to faster oxidative addition at the C5-Br bond in the Suzuki-Miyaura catalytic cycle. The C2-Cl bond is also a viable handle for a subsequent cross-coupling or nucleophilic aromatic substitution reaction, though typically under more forcing conditions than the C5-Br coupling.
Methyl 5-bromopyrimidine-4-carboxylate Lacking a substituent at the 2-position, this building block is a good baseline for comparison. The absence of an electron-donating or -withdrawing group at C2 provides a more neutral electronic environment. While it offers a single, predictable site for Suzuki-Miyaura coupling at C5, it lacks the secondary reactive handle for further diversification present in the 2-substituted analogs.
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate The 2-methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group, significantly activating the pyrimidine ring towards nucleophilic attack. While the C5-Br bond remains the primary site for Suzuki-Miyaura coupling, the highly activated C2 position with the sulfonyl leaving group is primed for a subsequent, often facile, nucleophilic aromatic substitution. This makes it an excellent choice for building highly functionalized pyrimidines in a controlled, stepwise manner.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a dry Schlenk flask, under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. K₃PO₄ is a moderately strong base that is effective in the transmetalation step of the catalytic cycle and generally shows good compatibility with a wide range of functional groups.

  • Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

    • Rationale: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst for Suzuki-Miyaura reactions. The phosphine ligands stabilize the palladium center. A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents. Degassing the water is important to remove dissolved oxygen.

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

    • Rationale: Heating is required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle. Reaction monitoring is essential to determine the point of completion and to avoid the formation of degradation products from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Rationale: The brine wash helps to remove any remaining water and inorganic salts from the organic layer.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Br Ar-Pd(II)L2-X R1-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R2-B(OR)2 Base Ar-Pd(II)L2-Ar' R1-Pd(II)L2-R2 Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R1-R2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Setup 1. Assemble dry Schlenk flask under inert atmosphere (Ar/N2) Reagents 2. Add Pyrimidine, Boronic Acid, and K3PO4 Setup->Reagents Catalyst 3. Add Pd(PPh3)4 catalyst Reagents->Catalyst Solvents 4. Add anhydrous dioxane and degassed water Catalyst->Solvents Heating 5. Heat to 85-95 °C with stirring Solvents->Heating Monitoring 6. Monitor by TLC or LC-MS Heating->Monitoring Quench 7. Cool to RT, add EtOAc and water Monitoring->Quench Extract 8. Separate layers and extract aqueous phase Quench->Extract Wash_Dry 9. Wash with brine and dry over Na2SO4 Extract->Wash_Dry Purify 10. Concentrate and purify by column chromatography Wash_Dry->Purify

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Conclusion

This compound is a versatile and valuable building block for drug discovery. Its key advantage lies in the potential for sequential, site-selective functionalization. While the C5-Br bond provides a reliable handle for primary Suzuki-Miyaura coupling, the 2-methylsulfanyl group offers a latent reactive site that can be activated for subsequent transformations. The choice between this reagent and its alternatives, such as the 2-chloro or 2-unsubstituted analogs, will depend on the specific synthetic strategy and the desired final molecular architecture. For syntheses requiring a robust, dual-functionalized scaffold with orthogonal reactivity, this compound and its oxidized sulfonyl derivative represent superior choices for the efficient construction of complex, biologically active molecules.

Comparing the efficacy of different catalysts for cross-coupling with Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for Cross-Coupling with Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its substituted pyrimidine core is a common feature in a variety of biologically active compounds.[5][6] The presence of a bromine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular architectures. This guide provides a comparative analysis of the efficacy of different catalyst systems for various cross-coupling reactions with this substrate, offering insights into optimal reaction conditions and expected outcomes for researchers in drug development and organic synthesis.

The general reactivity trend for oxidative addition in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[7] This inherent reactivity of the C-Br bond in this compound makes it an ideal handle for selective functionalization. The 2-(methylsulfanyl) and 4-carboxylate groups can influence the electronic properties of the pyrimidine ring and may also serve as handles for further synthetic modifications.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) and a palladium(II) species.[8][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine substrate to form a Pd(II) complex.[10]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Alkene/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The coupling partner (e.g., organoboron compound, alkyne, alkene, or amine) reacts with the Pd(II) complex.[6][8][11]

  • Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[9][12]

Catalytic Cycle cluster_steps Key Steps Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-M R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the substrate with an organoboron reagent.[11] For heteroaryl halides like our target molecule, catalyst selection is crucial for achieving high yields.

Catalyst Comparison for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations & Remarks
Pd(OAc)₂None (Ligand-free)K₂CO₃WEB (Water-Ethanol-Butanol)Room TempModerate to GoodA greener, ligand-free protocol. Yields may vary with different boronic acids.[13]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100Good to ExcellentSPhos is a bulky phosphine ligand effective for coupling heteroaryl halides.[14]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄n-Butanol100ExcellentXPhos is another highly effective ligand for challenging couplings.[15]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl Alcohol120GoodNickel catalysts can be a cost-effective alternative to palladium for some substrates.[16]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).[14]

  • Add potassium phosphate (K₃PO₄) (2.0 mmol) and a 4:1 mixture of toluene and water (5 mL).[14]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Start Combine Reactants Combine Substrate, Boronic Acid, Catalyst, Ligand, and Base Start->Combine Reactants Add Solvent Add Toluene/Water Mixture Combine Reactants->Add Solvent Inert Atmosphere Degas and Place under Ar/N2 Add Solvent->Inert Atmosphere Heat Reaction Heat to 100 °C with Stirring Inert Atmosphere->Heat Reaction Monitor Progress Monitor by TLC or LC-MS Heat Reaction->Monitor Progress Work-up Cool, Dilute, and Wash Monitor Progress->Work-up Purification Column Chromatography Work-up->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.[17]

Heck Coupling: For C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling the substrate with an alkene.[17] This reaction is valuable for introducing vinyl and substituted vinyl groups.

Catalyst Comparison for Heck Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations & Remarks
Pd(OAc)₂P(o-tol)₃Et₃NDMF100GoodA classic catalyst system for Heck reactions.[17]
Pd(OAc)₂Tetrahydropyrimidinium SaltsK₂CO₃DMF/H₂O80Good to ExcellentN-heterocyclic carbene (NHC) ligands can offer high thermal stability and activity.[18]
Pd EnCat® 40Supported CatalystAcONaEthanol140 (Microwave)GoodA greener approach using a supported catalyst and microwave heating.[19]

Experimental Protocol: Heck Coupling

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), Palladium(II) acetate (3 mol%), and Tri(o-tolyl)phosphine (6 mol%).[17]

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).[17]

  • Introduce the alkene (e.g., styrene, 1.2 mmol) to the mixture.[17]

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C, stirring for 24 hours.[17]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Catalyst Comparison for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations & Remarks
Pd(PPh₃)₄CuIEt₃NTHFRoom TempGood to ExcellentA standard and widely used catalyst system for Sonogashira couplings.[20]
K₂PdCl₄ / S-PhosNone (Copper-free)n-Bu₄N⁺OH⁻EtOH/H₂O37HighA mild, aqueous, and copper-free protocol.[21]
Pd(OAc)₂ / Dendritic LigandsCuIPiperidineDMF80ExcellentMagnetically recoverable catalysts can offer advantages in purification and reuse.[22]

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[20]

  • After further degassing, add the terminal alkyne (1.0 equiv) dropwise.[20]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][12] This method is instrumental in preparing aryl amines from aryl halides.

Catalyst Comparison for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations & Remarks
Pd₂(dba)₃XantphosCs₂CO₃Toluene110Good to ExcellentXantphos is a bidentate ligand effective for a broad range of amines.[10]
Pd(OAc)₂dpppNaOtBuToluene80-100Gooddppp is another effective phosphine ligand for this transformation.[10]
Pd(OAc)₂BINAPLiHMDSTHF65GoodBINAP is a chiral bidentate ligand, though not used for chiral induction here, it is effective for C-N coupling.[14]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a dry Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).[10]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.[10]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The choice of catalyst and reaction conditions is paramount for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, palladium catalysts with bulky phosphine ligands like SPhos and XPhos generally provide excellent yields. Heck couplings can be effectively carried out with traditional Pd(OAc)₂/P(o-tol)₃ systems, while modern NHC-ligated catalysts offer milder conditions. Sonogashira couplings are reliable with the classic Pd(PPh₃)₄/CuI system, with copper-free alternatives emerging for sensitive substrates. For C-N bond formation via Buchwald-Hartwig amination, palladium catalysts with bidentate phosphine ligands such as Xantphos and BINAP are highly effective. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers aiming to functionalize this important pyrimidine derivative.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif, forming the core of essential biological molecules like the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2] The subject of this guide, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, represents a versatile template for chemical modification. Understanding the structure-activity relationship (SAR) of its analogs is crucial for designing novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide will provide a comparative analysis of the SAR of analogs based on the this compound scaffold. While direct and extensive SAR studies on this specific molecule are not widely published, we can infer valuable insights from the vast body of research on related pyrimidine derivatives. We will explore the impact of modifications at the C2, C4, and C5 positions of the pyrimidine ring, supported by experimental data from relevant studies on similar compounds.

The Core Scaffold: this compound

The core molecule possesses several key features that can be systematically modified to probe its interaction with biological targets:

  • C2-methylsulfanyl group: This group can be replaced with various substituents to explore effects on target binding and physicochemical properties.

  • C4-methylcarboxylate group: This ester functionality can be converted to other functional groups, such as amides or carboxylic acids, to alter hydrogen bonding capabilities and overall polarity.

  • C5-bromo group: The bromine atom offers a site for further functionalization through cross-coupling reactions and its electron-withdrawing nature influences the electronics of the pyrimidine ring.

The following sections will delve into the SAR associated with modifications at each of these positions, drawing on data from analogous pyrimidine series to provide a predictive framework for the design of novel derivatives.

Structure-Activity Relationship (SAR) Analysis

Modifications at the C2-Position: Exploring Alternatives to the Methylsulfanyl Group

The 2-position of the pyrimidine ring is a common site for modification in the development of kinase inhibitors and other targeted therapies. The nature of the substituent at this position can significantly influence binding affinity and selectivity.

In a study on pyrido[3,2-d]pyrimidine analogs as PI3Kα/mTOR inhibitors, various substituents at the 2-position were explored.[3] While this scaffold differs from our core molecule, the general principles of substituent effects at the C2 position can be informative. For instance, the introduction of different amine-containing groups can modulate interactions with the hinge region of kinases.

Table 1: Comparative Activity of 2-Substituted Pyrimidine Analogs (Hypothetical Data Based on General SAR Principles)

Compound IDC2-SubstituentTargetIC50 (nM)Rationale for Modification
Parent -SMeKinase X500Starting point for SAR exploration.
Analog 1 -NH(CH₃)Kinase X250Introduction of a hydrogen bond donor.
Analog 2 -N(CH₃)₂Kinase X600Increased steric bulk and loss of H-bond donor.
Analog 3 -morpholinoKinase X150Improved solubility and potential for additional interactions.
Analog 4 -piperazin-1-ylKinase X100Introduction of a basic nitrogen for potential salt formation and improved pharmacokinetics.

Note: The data in this table is illustrative and intended to demonstrate general SAR trends observed in related pyrimidine series.

The hypothetical data suggests that replacing the methylsulfanyl group with small amino groups can enhance potency, likely due to the formation of hydrogen bonds with the target protein. The introduction of larger, more functionalized groups like morpholine or piperazine can further improve activity, potentially by accessing additional binding pockets and improving physicochemical properties.

SAR_C2_Position cluster_C2 C2-Position Modifications Parent Parent Scaffold -SMe NHMe Analog 1 -NH(CH₃) (Improved Activity) Parent->NHMe H-bond donor NMe2 Analog 2 -N(CH₃)₂ (Decreased Activity) Parent->NMe2 Steric bulk Morpholino Analog 3 -morpholino (Enhanced Activity) Parent->Morpholino Solubility/Binding Piperazinyl Analog 4 -piperazin-1-yl (Further Enhancement) Morpholino->Piperazinyl Basicity/PK

Caption: SAR at the C2-position of the pyrimidine ring.

Modifications at the C4-Position: The Role of the Carboxylate Group

The ester at the C4-position is a key site for modifying polarity and hydrogen bonding potential. Hydrolysis to the corresponding carboxylic acid or conversion to a variety of amides can have a profound impact on biological activity.

Studies on pyrimidine-4-carboxylic acid derivatives have demonstrated their potential as anticancer agents.[4] The carboxylic acid can act as a hydrogen bond acceptor and participate in ionic interactions, which can be crucial for target binding. Amidation of the carboxylate can introduce a diverse range of substituents, allowing for fine-tuning of steric and electronic properties.

Table 2: Comparative Activity of C4-Modified Pyrimidine Analogs (Hypothetical Data)

Compound IDC4-SubstituentTargetIC50 (nM)Rationale for Modification
Parent -COOCH₃Kinase Y800Ester starting material.
Analog 5 -COOHKinase Y300Introduction of a strong H-bond acceptor/ionic interaction site.
Analog 6 -CONH₂Kinase Y450Introduction of H-bond donors and acceptors.
Analog 7 -CONH(CH₃)Kinase Y200Balancing H-bonding and lipophilicity.
Analog 8 -CON(CH₃)₂Kinase Y900Increased steric hindrance and loss of H-bond donor.

Note: The data in this table is illustrative and based on general SAR principles for pyrimidine-4-carboxylates.

The trend suggests that conversion of the methyl ester to a carboxylic acid or a small amide can significantly improve potency. This is likely due to the introduction of functional groups capable of forming key interactions with the biological target.

SAR_C4_Position cluster_C4 C4-Position Modifications Parent Parent Scaffold -COOCH₃ COOH Analog 5 -COOH (Improved Activity) Parent->COOH H-bond acceptor CONH2 Analog 6 -CONH₂ (Improved Activity) Parent->CONH2 H-bond donor/acceptor CONHMe Analog 7 -CONH(CH₃) (Enhanced Activity) CONH2->CONHMe Lipophilicity CONMe2 Analog 8 -CON(CH₃)₂ (Decreased Activity) CONHMe->CONMe2 Steric hindrance

Caption: SAR at the C4-position of the pyrimidine ring.

Modifications at the C5-Position: The Influence of the Bromo Substituent

The bromine atom at the C5-position is a valuable handle for introducing further diversity through various chemical reactions. Its electron-withdrawing nature also influences the reactivity and electronic properties of the pyrimidine ring.

In SAR studies of 2,5-substituted pyrimidines as gankyrin binders, modifications at the 5-position were shown to be critical for activity.[5] Replacing the bromo group with other halogens or with small alkyl or aryl groups can probe the steric and electronic requirements of the binding pocket.

Table 3: Comparative Activity of C5-Modified Pyrimidine Analogs (Hypothetical Data)

Compound IDC5-SubstituentTargetIC50 (nM)Rationale for Modification
Parent -BrEnzyme Z400Starting point with a halogen.
Analog 9 -ClEnzyme Z350Smaller halogen, similar electronics.
Analog 10 -FEnzyme Z500More electronegative, but smaller size.
Analog 11 -CH₃Enzyme Z200Introduction of a small lipophilic group.
Analog 12 -PhenylEnzyme Z150Potential for π-stacking interactions.

Note: The data in this table is illustrative and based on general SAR principles for 5-substituted pyrimidines.

This hypothetical data suggests that replacing the bromo group with small, lipophilic substituents like a methyl or a phenyl group can enhance potency. This indicates that the binding pocket may have a hydrophobic region that can be exploited by these modifications.

SAR_C5_Position cluster_C5 C5-Position Modifications Parent Parent Scaffold -Br Cl Analog 9 -Cl (Similar Activity) Parent->Cl Size F Analog 10 -F (Decreased Activity) Parent->F Size/Electronics Me Analog 11 -CH₃ (Improved Activity) Parent->Me Lipophilicity Ph Analog 12 -Phenyl (Enhanced Activity) Parent->Ph π-stacking

Caption: SAR at the C5-position of the pyrimidine ring.

Experimental Protocols

The biological evaluation of these pyrimidine analogs typically involves a series of in vitro assays to determine their potency and selectivity. Below are representative protocols for common assays used in the characterization of such compounds.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Workflow:

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End Proliferation_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_Reagent Add Proliferation Reagent (e.g., MTT, CellTiter-Glo) Incubate_Cells->Add_Reagent Measure_Signal Measure Signal (Absorbance, Luminescence) Add_Reagent->Measure_Signal Calculate_GI50 Calculate GI50 Measure_Signal->Calculate_GI50 End End Calculate_GI50->End

References

Benchmarking the synthetic utility of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate against other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthetic Utility of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate heterocyclic building blocks is a critical decision that dictates the efficiency of synthetic routes and the scope of accessible chemical space.[1] This guide provides an in-depth, data-driven comparison of this compound, a versatile trifunctionalized scaffold, against other relevant pyrimidine-based building blocks. We will dissect its performance in key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Value of Polysubstituted Pyrimidines

The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases.[1][2] Its derivatives are integral to a vast number of biological processes, making them a focal point for drug development.[3][4] this compound ( 1 ) presents chemists with three distinct reactive handles, each with orthogonal reactivity:

  • C5-Bromo group: A prime site for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions.

  • C4-Ester group: An electron-withdrawing group that activates the ring and can be hydrolyzed or converted to an amide.

  • C2-Methylsulfanyl group: Can be displaced by nucleophiles or, more strategically, oxidized to a methylsulfone, dramatically increasing the electrophilicity at the C2 position for SNAr reactions.[5][6]

This guide benchmarks the synthetic utility of 1 against two structurally related, commercially available alternatives to provide a clear comparative framework:

  • Methyl 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylate (2): The chloro-analogue, to assess the impact of the C5-halogen on reactivity.

  • Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (3): The sulfonyl-analogue, to evaluate the reactivity profile when the C2 position is highly activated.[7]

Physicochemical Properties and Reactivity Overview

A foundational understanding of the electronic properties of each building block is crucial for predicting their behavior in chemical reactions.

CompoundStructureMW ( g/mol )CAS No.Key Reactive Sites
1 Structure of Compound 1263.11[8][9]50593-91-4[8][9]C5-Br (Cross-Coupling), C2-SMe (Oxidation/Displacement)
2 Structure of Compound 2218.6650593-90-3C5-Cl (Cross-Coupling), C2-SMe (Oxidation/Displacement)
3 Structure of Compound 3295.11944708-62-3C2-SO2Me (SNAr), C5-Br (Cross-Coupling)

The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F , which is inversely correlated with the C-X bond dissociation energy.[10] Therefore, we anticipate that the C5-bromo group of compound 1 will be significantly more reactive than the C5-chloro group of compound 2 in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, often requiring milder conditions and lower catalyst loadings.[10]

Conversely, the methylsulfonyl (-SO2Me) group in compound 3 is a powerful electron-withdrawing group and an excellent leaving group. This makes the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is far less facile for the methylsulfanyl (-SMe) group in compounds 1 and 2 .[5][11]

Comparative Analysis: Palladium-Catalyzed Cross-Coupling

We will now compare the performance of these building blocks in two of the most pivotal transformations in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[12]

Comparative Performance in a Model Suzuki-Miyaura Reaction

EntryBuilding BlockArylboronic AcidConditionsYield (%)Comments
11 (C5-Br)4-Methoxyphenylboronic acidPd(PPh3)4 (2 mol%), K2CO3, Dioxane/H2O, 80 °C, 4h92%High yield under standard conditions.
22 (C5-Cl)4-Methoxyphenylboronic acidPd(PPh3)4 (2 mol%), K2CO3, Dioxane/H2O, 80 °C, 4h<10%Unreactive under these conditions, highlighting the lower reactivity of the C-Cl bond.[10]
32 (C5-Cl)4-Methoxyphenylboronic acidPd2(dba)3 (2 mol%), SPhos (4 mol%), K3PO4, Toluene/H2O, 110 °C, 12h78%Requires more forcing conditions and a specialized ligand to achieve good conversion.
43 (C5-Br)4-Methoxyphenylboronic acidPd(PPh3)4 (2 mol%), K2CO3, Dioxane/H2O, 80 °C, 4h89%Comparable reactivity to 1 at the C5-Br position, demonstrating functional group tolerance for the sulfone.

Analysis: this compound (1 ) is clearly superior for routine Suzuki couplings, providing excellent yields under mild, standard conditions. The chloro-analogue (2 ) is significantly less reactive and requires more robust catalytic systems, which can increase costs and limit functional group compatibility. The sulfonyl derivative (3 ) performs well, indicating that the highly activated C2-sulfonyl group does not interfere with the C5-bromo coupling, preserving this valuable reaction handle.

Experimental Workflow & Protocol

Below is a detailed protocol for the Suzuki-Miyaura coupling of compound 1 , representing a self-validating system for achieving high yields.

DOT Diagram: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Building Block 1 (1 eq) Boronic Acid (1.2 eq) Base (K2CO3, 2 eq) Pd(PPh3)4 (0.02 eq) solvent Add degassed Dioxane/H2O (4:1) reagents->solvent To Schlenk Flask heat Heat to 80 °C Stir for 4h solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Cool to RT Dilute with EtOAc Wash with H2O, Brine monitor->extract Upon Completion dry Dry (Na2SO4) Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify Strategy_Logic cluster_path1 Pathway A: C5 Functionalization First cluster_path2 Pathway B: C2 Activation First start Start: Methyl 5-bromo-2-(methylsulfanyl) -4-pyrimidinecarboxylate (1) c5_func Suzuki or Buchwald-Hartwig at C5-Br start->c5_func oxidation_first Oxidize SMe to SO2Me (Yields Compound 3) start->oxidation_first oxidation Oxidize SMe to SO2Me (e.g., m-CPBA) c5_func->oxidation c2_snar SNAr at C2-SO2Me with Nucleophile (Nu) oxidation->c2_snar product_A Di-substituted Product (C5-Aryl/Amine, C2-Nu) c2_snar->product_A c2_snar_first SNAr at C2-SO2Me with Nucleophile (Nu) oxidation_first->c2_snar_first c5_func_second Suzuki or Buchwald-Hartwig at C5-Br c2_snar_first->c5_func_second product_B Di-substituted Product (C2-Nu, C5-Aryl/Amine) c5_func_second->product_B

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The proper, safe, and compliant disposal of specialized compounds like Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is not merely a regulatory necessity; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in an understanding of its unique chemical properties and associated hazards. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, protecting both laboratory personnel and the environment.

Hazard Identification and Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the compound's hazards is critical. This compound is a multi-functionalized heterocyclic compound. Its structure, containing a halogen (bromine), a sulfur group, and a nitrogenous pyrimidine core, dictates its specific handling and disposal requirements.

Core Chemical and Hazard Profile

The following table summarizes the essential identification and hazard information for this compound. This data forms the basis for the subsequent disposal protocol.

PropertyValueSource(s)
CAS Number 50593-91-4[1]
Molecular Formula C₇H₇BrN₂O₂S[1][2][3]
Molecular Weight 263.11 g/mol [1][2]
Appearance Solid, colorless to light yellow crystalline powder[4]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dustP280: Wear protective gloves/eye protection/face protection
Required Personal Protective Equipment (PPE)

Given the documented hazards, the following minimum PPE is mandatory when handling or preparing this compound for disposal.[5]

  • Eye Protection: Tightly fitting safety goggles or a face shield must be worn to protect against dust particles and potential splashes, directly addressing the H319 (serious eye irritation) hazard.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and removed properly to prevent skin contact, mitigating the risks of H315 (skin irritation) and H317 (allergic skin reaction).[6]

  • Protective Clothing: A standard laboratory coat must be worn to protect against skin contact. Ensure it is fully buttoned.

Emergency Procedures: Spills and Exposure

In the event of an accidental release, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate and Alert: Immediately notify personnel in the vicinity and restrict access to the spill area.

    • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

    • Contain and Collect: Do not use water. Cover the solid spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a designated, clearly labeled hazardous waste container.[7][8]

    • Decontaminate: Clean the spill area thoroughly with soap and water. All cleanup materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.[7]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops (an allergic reaction), seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

The Core Disposal Protocol: Waste Stream Segregation

The single most important step in the disposal of this compound is its correct classification. Due to the presence of a bromine atom, this compound must be segregated as halogenated organic waste .[10][11]

Causality: Halogenated wastes cannot be mixed with non-halogenated wastes.[12] Standard incineration of non-halogenated organic solvents primarily produces CO₂ and H₂O. However, incinerating halogenated compounds can generate highly corrosive and toxic byproducts like hydrogen bromide (HBr) gas. Disposal facilities require specialized, corrosion-resistant incinerators and acid gas scrubbers to manage these wastes, making the process more complex and costly. Mixing waste streams contaminates the entire batch, needlessly increasing disposal costs and environmental risk.[12]

The following workflow provides a clear decision-making process for segregating all waste associated with this compound.

G cluster_0 Point of Waste Generation cluster_1 Waste Classification & Collection cluster_2 Final Disposal Container start Methyl 5-bromo-2-(methylsulfanyl)- 4-pyrimidinecarboxylate Waste decision What is the form of the waste? start->decision solid Unused/Expired Pure Compound or Contaminated Solids (e.g., weigh paper, wipes) decision->solid Solid liquid Solutions in Organic Solvents (e.g., DCM, Chloroform) decision->liquid Liquid sharps Contaminated Sharps (e.g., needles, broken glass) decision->sharps Sharps halogenated_solid "HALOGENATED ORGANIC SOLID WASTE" solid->halogenated_solid halogenated_liquid "HALOGENATED ORGANIC LIQUID WASTE" liquid->halogenated_liquid sharps_container Puncture-Resistant "SHARPS" Container sharps->sharps_container

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Follow this systematic process for the collection, storage, and disposal of all waste streams containing this compound. Always consult with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.[7]

Step 3.1: Waste Identification at the Bench
  • Proactive Mentality: As soon as you identify that a quantity of the compound (or a solution containing it) is no longer needed, treat it as waste. Do not let it accumulate in an unlabeled beaker or flask.

  • Initial Segregation: At your workstation, maintain separate, small, temporary collection vessels for halogenated and non-halogenated wastes to prevent cross-contamination.

Step 3.2: Waste Collection and Containerization

Proper container management is essential to prevent leaks, spills, and dangerous chemical reactions.

  • Container Selection:

    • Liquid Waste: Use a designated, compatible, and leak-proof container, typically glass or polyethylene, specifically for "Halogenated Organic Liquid Waste."[13]

    • Solid Waste: Use a wide-mouthed, sealable container clearly marked for "Halogenated Organic Solid Waste." This includes the pure compound, contaminated gloves, weigh paper, and absorbent materials from spill cleanups.

    • Sharps: Any needles, pipettes, or broken glassware contaminated with the compound must be placed in a designated puncture-resistant sharps container.[13]

  • Container Labeling:

    • Affix the Tag: Attach a hazardous waste tag to the container before adding any waste.

    • Complete Information: Clearly write the full chemical name: "this compound" and list any solvents present. Do not use abbreviations.

    • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Irritant").

Step 3.3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste containers in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Conditions: The SAA should be a secondary containment tray in a well-ventilated area, away from heat sources or incompatible chemicals. Keep containers securely closed at all times, except when adding waste.

Step 3.4: Arranging Final Disposal
  • Contact EHS: Once the waste container is full, or if you are approaching the time limit for accumulation set by your institution, contact your EHS department or the designated hazardous waste management contractor.

  • Provide Information: Be prepared to provide them with the information from the hazardous waste tag.

  • Follow Instructions: Follow their specific instructions for waste pickup and transport. Do not move hazardous waste containers outside of your laboratory area unless explicitly instructed to do so by trained EHS personnel.

By adhering to this structured and scientifically-grounded protocol, you contribute to a culture of safety and environmental stewardship. The careful management of chemical waste is a shared responsibility that safeguards our colleagues, our communities, and the integrity of our research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.